(2-(P-Tolyl)thiazol-4-YL)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
[2-(4-methylphenyl)-1,3-thiazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11/h2-5,7H,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFXWQHDZYKYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501275019 | |
| Record name | 2-(4-Methylphenyl)-4-thiazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501275019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89152-86-3 | |
| Record name | 2-(4-Methylphenyl)-4-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89152-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenyl)-4-thiazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501275019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide to the Spectroscopic Characterization of (2-(p-Tolyl)thiazol-4-yl)methanamine
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data expected for the novel compound, (2-(p-Tolyl)thiazol-4-yl)methanamine. Designed for researchers in medicinal chemistry and drug development, this document outlines the predicted ¹H and ¹³C NMR spectral features, supported by data from analogous structures and foundational spectroscopic principles. Furthermore, it details a robust, step-by-step experimental protocol for acquiring high-quality NMR data for this and similar small molecules. The guide integrates theoretical predictions with practical, field-proven methodologies to ensure confident structural elucidation and validation.
Introduction and Molecular Overview
This compound is a heterocyclic compound featuring a central thiazole ring, a pharmacophore of significant interest in drug discovery due to its presence in numerous bioactive molecules.[1] The thiazole core is substituted at the 2-position with a p-tolyl group and at the 4-position with a methanamine group. This unique combination of a lipophilic aryl moiety and a basic aminomethyl side chain makes it a valuable scaffold for constructing novel chemical entities with potential therapeutic applications.
Accurate structural confirmation is the bedrock of any chemical research program. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the unambiguous structure elucidation of organic molecules in solution.[2][3] This guide will first predict the ¹H and ¹³C NMR spectra of the title compound, providing a detailed rationale for the expected chemical shifts and coupling patterns. Subsequently, it will present a standardized workflow for acquiring and interpreting the necessary 1D and 2D NMR experiments.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the following IUPAC-consistent numbering scheme will be used throughout this guide.
Predicted ¹H and ¹³C NMR Spectral Data
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to be clean and highly informative, with distinct signals for each proton environment. The predictions below are based on a standard deuterated chloroform (CDCl₃) solvent, though shifts may vary slightly in other solvents like DMSO-d₆.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Justification |
| H2', H6' | ~ 7.7 - 7.9 | Doublet | 2H | J ≈ 8.0 | Protons ortho to the electron-withdrawing thiazole ring are deshielded. A similar environment in a related compound shows these protons at δ 7.66.[4] |
| H3', H5' | ~ 7.2 - 7.3 | Doublet | 2H | J ≈ 8.0 | Protons meta to the thiazole ring, ortho to the methyl group. A published analog shows these at δ 7.18.[4] |
| H5 | ~ 6.9 - 7.1 | Singlet | 1H | N/A | The chemical shift of the C5-H on a thiazole ring is sensitive to the C4 substituent. An amino group at C2 results in a shift of δ 6.66[4], while an electron-withdrawing group at C4 shifts it downfield to δ 8.14[5]. The electron-donating aminomethyl group at C4 is expected to shield this proton, placing it upfield. |
| C8'-H₂ (CH₂NH₂) | ~ 3.9 - 4.1 | Singlet (broad) | 2H | N/A | Methylene protons adjacent to a nitrogen atom typically appear in this region. The signal may be broadened by quadrupolar effects from the nitrogen and exchange phenomena. |
| C7'-H₃ (Ar-CH₃) | ~ 2.4 | Singlet | 3H | N/A | A typical chemical shift for a methyl group attached to an aromatic ring.[5][6] |
| N-H₂ | ~ 1.5 - 2.5 | Singlet (very broad) | 2H | N/A | Amine protons are exchangeable and often appear as a broad, low-intensity signal that can be confirmed by D₂O exchange. Its position is highly dependent on concentration and solvent. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, as two pairs of aromatic carbons (C2'/C6' and C3'/C5') are chemically equivalent.
| Assignment | Predicted δ (ppm) | Justification |
| C2 | ~ 168 - 172 | The C2 carbon of a thiazole ring bearing an aryl substituent is significantly deshielded.[7] |
| C4 | ~ 150 - 154 | The C4 carbon, substituted with the aminomethyl group, is also expected to be downfield. Data for 2-amino-4-phenylthiazole shows this carbon around δ 150.2. |
| C4' | ~ 140 - 142 | Quaternary aromatic carbon bearing the methyl group. |
| C1' | ~ 130 - 133 | Quaternary aromatic carbon attached to the thiazole ring. |
| C2', C6' | ~ 129 - 130 | Aromatic CH carbons ortho to the thiazole substituent. |
| C3', C5' | ~ 126 - 127 | Aromatic CH carbons meta to the thiazole substituent. |
| C5 | ~ 108 - 112 | The C5 carbon of the thiazole ring is typically the most upfield of the ring carbons.[7] |
| C8' (CH₂NH₂) | ~ 45 - 50 | Aliphatic methylene carbon attached to a nitrogen atom. |
| C7' (Ar-CH₃) | ~ 21 - 22 | Aromatic methyl carbon. |
Experimental Protocol for NMR Spectroscopic Analysis
To validate the predicted structure, a systematic approach using a suite of NMR experiments is required. The following protocol provides a robust methodology for complete structural assignment.[8][9]
Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the purified, dry compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent.
-
Primary Choice: Deuterated chloroform (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
-
Alternative: If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Note that the residual water peak in DMSO-d₆ may obscure the amine proton signals.
-
-
Filtration and Transfer: Filter the resulting solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard: The addition of an internal standard like tetramethylsilane (TMS) is generally not required on modern spectrometers, which use the solvent's deuterium signal for locking and referencing.
Data Acquisition Workflow
The following workflow outlines a logical sequence of experiments to be performed on a 400 MHz (or higher) spectrometer for complete characterization.
Key Experiments and Rationale
-
¹H NMR: This is the primary experiment. It provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[3]
-
¹³C NMR: This experiment reveals the number of unique carbon environments in the molecule. It is crucial for identifying quaternary carbons that are not visible in proton-based experiments.[7]
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment differentiates carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent. This is vital for assigning the C8' methylene and C7' methyl carbons.[8]
-
¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-coupled to each other. For this molecule, it will show a clear correlation between the H2'/H6' and H3'/H5' protons of the p-tolyl ring, confirming their ortho relationship.[8]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It provides an unambiguous link between the ¹H and ¹³C spectra, for instance, confirming the assignment of the C5-H proton to the C5 carbon.[3]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for connecting molecular fragments. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations that would definitively prove the structure are illustrated in Figure 3.
-
Key HMBC Correlations to Observe:
-
Correlation from the aminomethyl protons (H on C8') to both C4 and C5 of the thiazole ring. This definitively connects the side chain to the heterocycle.
-
Correlation from the thiazole proton (H5) to C4.
-
Correlation from the p-tolyl protons H2'/H6' to the thiazole carbon C2. This confirms the connectivity of the aryl ring.
-
Conclusion
The structural elucidation of this compound relies on a systematic and multi-faceted NMR analysis. This guide provides a robust framework for researchers, detailing the predicted ¹H and ¹³C NMR spectra based on established chemical principles and data from analogous compounds. The outlined experimental workflow, progressing from simple 1D experiments to powerful 2D correlation techniques like HMBC, ensures an unambiguous and confident assignment of the molecular structure. By correlating the predicted data with acquired experimental results, scientists can proceed with certainty in the identity and purity of this valuable chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (2-(P-Tolyl)thiazol-4-YL)methanamine: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiazole Scaffold and the Promise of (2-(P-Tolyl)thiazol-4-YL)methanamine
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of a vast array of therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This guide focuses on a specific, promising derivative: this compound.
This compound serves as a key building block and intermediate in the synthesis of more complex, biologically active molecules.[1][2] Its structure, featuring a 2-aryl (p-tolyl) group and a 4-aminomethyl substituent on the thiazole core, offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and a discussion of the potential applications of this versatile compound in the field of drug development.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental chemical and physical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 89152-86-3 | [3] |
| Molecular Formula | C₁₁H₁₂N₂S | N/A |
| Molecular Weight | 204.29 g/mol | N/A |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 132-136 °C (for the related compound 2-amino-4-(p-tolyl)thiazole) | N/A |
| Solubility | Soluble in organic solvents such as ethanol, dimethyl sulfoxide, and chloroform; low solubility in water. | N/A |
Synthetic Trajectory: A Two-Step Approach to this compound
The synthesis of this compound can be logically approached in two main stages: the construction of the core 2-p-tolyl-thiazole-4-carbaldehyde intermediate, followed by the reductive amination of the aldehyde to the desired primary amine.
Step 1: Synthesis of 2-p-Tolyl-thiazole-4-carbaldehyde
The formation of the 2-aryl-thiazole-4-carbaldehyde is a crucial step. While several methods exist for thiazole synthesis, a common route involves the Hantzsch thiazole synthesis or variations thereof. A documented method for a similar compound involves the reaction of 2-bromo-1-(p-tolyl)ethanone with thiourea to form an aminothiazole, which can then be further modified.[4] However, a more direct approach to the aldehyde involves the oxidation of the corresponding alcohol.[5]
Experimental Protocol: Oxidation of (2-p-Tolyl-thiazol-4-yl)methanol[5]
-
To a solution of (2-p-tolylthiazol-4-yl)methanol (2.8 g, 13 mmol) in 250 mL of chloroform, add manganese dioxide (MnO₂, 9.04 g, 104 mmol).
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth and wash the filter cake with diethyl ether.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Crystallize the resulting crude product from ethanol to yield pure 2-p-tolyl-thiazole-4-carbaldehyde.
Step 2: Reductive Amination to this compound
The final step involves the conversion of the aldehyde to the primary amine via reductive amination. This is a widely used and robust transformation in organic synthesis. The reaction proceeds through the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the amine.
General Experimental Protocol: Reductive Amination
-
Dissolve 2-p-tolyl-thiazole-4-carbaldehyde in a suitable alcohol solvent such as methanol or ethanol.
-
Add an ammonia source, such as ammonium chloride or an aqueous solution of ammonia, in excess.
-
Stir the mixture at room temperature to facilitate the formation of the imine intermediate.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), portion-wise to the reaction mixture. The choice of reducing agent is critical; NaBH₃CN is often preferred as it is more selective for the imine over the aldehyde.
-
Continue stirring the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Quench the reaction by the careful addition of water or a dilute acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Potential Applications in Drug Discovery: A Landscape of Thiazole Bioactivity
While specific biological studies on this compound are not extensively reported in the peer-reviewed literature, the broader family of thiazole derivatives has been a rich source of lead compounds in drug discovery. The presence of the thiazole core in this molecule strongly suggests its potential for a range of biological activities.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of thiazole-containing compounds.[1][6][7] These derivatives have been shown to exert their effects through various mechanisms, including:
-
Kinase Inhibition: The thiazole scaffold is a key component of several approved kinase inhibitors, such as Dasatinib.
-
Tubulin Polymerization Inhibition: Certain thiazole derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Many thiazole-containing molecules have been shown to trigger programmed cell death in cancer cells through various signaling pathways.
The structural features of this compound, particularly the 2-aryl and 4-aminomethyl groups, provide opportunities for the synthesis of libraries of analogs to explore their anticancer potential against various cancer cell lines.
Antimicrobial Activity
The thiazole nucleus is also a well-established pharmacophore in the development of antimicrobial agents.[8][9] Thiazole derivatives have demonstrated activity against a wide range of pathogens, including:
-
Bacteria: Both Gram-positive and Gram-negative bacteria.
-
Fungi: Various fungal species.
The mechanism of antimicrobial action for thiazole derivatives can vary, but it often involves the inhibition of essential enzymes or disruption of cell wall synthesis. The primary amine group in this compound is a key functional handle for the introduction of diverse substituents to generate novel antimicrobial candidates.
Conclusion and Future Directions
This compound represents a valuable and versatile chemical entity for researchers and scientists in the field of drug development. Its straightforward synthesis from readily available starting materials, combined with the proven therapeutic potential of the thiazole scaffold, makes it an attractive starting point for the design and synthesis of novel drug candidates.
Future research should focus on the systematic biological evaluation of this compound and its derivatives. Screening against a diverse panel of cancer cell lines and microbial strains will be crucial to uncover its specific therapeutic potential. Furthermore, mechanistic studies will be essential to elucidate the molecular targets and signaling pathways through which these compounds exert their biological effects. The insights gained from such studies will undoubtedly pave the way for the development of new and effective therapies for a range of diseases.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 89152-86-3|this compound|BLDpharm [bldpharm.com]
- 4. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of 2-Arylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the diverse biological activities of 2-arylthiazole derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their versatile structure serves as a privileged scaffold, enabling the development of potent and selective agents targeting a wide array of diseases. We will delve into the core mechanisms, structure-activity relationships, and key experimental findings that underscore their therapeutic potential.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the design of bioactive molecules. When substituted with an aryl group at the 2-position, the resulting 2-arylthiazole core exhibits a remarkable spectrum of pharmacological properties. This scaffold is present in numerous natural products and FDA-approved drugs, highlighting its importance in therapeutic development. The interest in these compounds stems from their straightforward synthesis and their ability to interact with a variety of biological targets, including enzymes and receptors.[1]
The diverse therapeutic activities of 2-arylthiazole derivatives encompass anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making them a fertile ground for drug discovery efforts.[2][3] This guide will focus primarily on their anticancer properties, which are the most extensively studied, while also touching upon other significant biological activities.
Anticancer Activity: A Multi-pronged Approach
2-Arylthiazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[1][2] Their mechanisms of action are varied and often involve the modulation of key cellular processes integral to cancer progression.
Mechanisms of Action
The anticancer effects of 2-arylthiazole derivatives are attributed to several mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, induction of apoptosis, and interactions with DNA.
2.1.1. Protein Kinase Inhibition:
Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Their deregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] 2-Arylthiazole derivatives have been successfully designed as potent inhibitors of various kinases.
-
Tyrosine Kinase Inhibitors (TKIs): Many 2-arylthiazole compounds have shown inhibitory activity against receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5][6] For instance, certain derivatives have demonstrated dual inhibitory action against both EGFR and BRAFV600E, a common mutation in melanoma.[7] This multi-targeting capability can be advantageous in overcoming drug resistance.[4]
-
Serine/Threonine Kinase Inhibitors: Cyclin-dependent kinases (CDKs), which regulate the cell cycle, are also targeted by this class of compounds.[8] Inhibition of CDKs can lead to cell cycle arrest, preventing cancer cells from dividing.[5] Some derivatives have also been identified as inhibitors of PI3K and mTOR, key components of a signaling pathway frequently hyperactivated in cancer.[2]
Caption: Inhibition of key signaling pathways by 2-arylthiazole derivatives.
2.1.2. Tubulin Polymerization Inhibition:
The microtubule system is essential for maintaining cell structure and for the formation of the mitotic spindle during cell division.[9] Several 2-arylthiazole derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, the protein subunit of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[8][9]
2.1.3. Induction of Apoptosis:
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many 2-arylthiazole compounds have been shown to induce apoptosis in cancer cells.[5] This can occur through various mechanisms, including the activation of caspases (the executioner enzymes of apoptosis) and the modulation of the Bcl-2 family of proteins, which regulate the intrinsic apoptotic pathway.[5][9] For example, one study found that a particular derivative induced late apoptosis in MCF-7 breast cancer cells.[1]
2.1.4. Other Mechanisms:
Some 2-arylthiazole derivatives have also been reported to exert their anticancer effects through:
-
DNA interaction: These compounds may intercalate into the DNA double helix, interfering with DNA replication and transcription.[10]
-
Inhibition of cell migration and invasion: Metastasis is the leading cause of cancer-related deaths. Certain thiazole derivatives have been found to inhibit the migration and invasion of metastatic cancer cells at non-cytotoxic concentrations.[11]
-
Antioxidant activity: While the role of antioxidants in cancer therapy is complex, some studies suggest that the antioxidant properties of these compounds may contribute to their overall anticancer effects.
Structure-Activity Relationship (SAR)
The biological activity of 2-arylthiazole derivatives is highly dependent on the nature and position of substituents on both the thiazole ring and the aryl moiety. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective anticancer agents.
-
Substituents on the 2-Aryl Ring: The electronic and steric properties of substituents on the 2-aryl ring can significantly influence anticancer activity. For example, the presence of electron-withdrawing groups like halogens (e.g., chloro, fluoro) or trifluoromethyl groups on the phenyl ring has been shown to enhance cytotoxic activity in some series of compounds.[7][12]
-
Substituents on the Thiazole Ring: Modifications at the 4- and 5-positions of the thiazole ring also play a critical role. The introduction of bulky or hydrophobic groups can impact the compound's ability to bind to its target protein. In some cases, the presence of at least two linked thiazole rings is required for significant cytotoxic activity.[13]
-
Linker and Terminal Groups: For derivatives with more complex structures, the nature of the linker connecting the 2-arylthiazole core to other moieties, as well as the terminal functional groups, can dramatically affect potency and selectivity.[2]
Caption: Key structural elements influencing the activity of 2-arylthiazoles.
Key Experimental Evidence
The anticancer potential of 2-arylthiazole derivatives is supported by a wealth of preclinical data. Numerous studies have reported potent in vitro cytotoxic activity against various cancer cell lines, with IC50 (half-maximal inhibitory concentration) values often in the nanomolar to low micromolar range.
| Compound Class | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| 2-Aryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles | HT-29 (Colon) | 0.024-0.080 | Tubulin Polymerization Inhibition | [9] |
| 2-(Substituted acetamido)thiazole-4-carboxylates | Panc-1 (Pancreatic) | 43.08 | Inhibition of Cell Proliferation | [14] |
| 2-(Hydrazinyl)-thiazol-4(5H)-ones | MCF-7 (Breast) | 2.57 | VEGFR-2 Inhibition, Apoptosis | [5] |
| 2-Aminothiazole Derivatives | H1299 (Lung) | 4.89 | Not Specified | [15] |
In addition to in vitro studies, some promising candidates have been evaluated in in vivo animal models. For example, one compound was shown to significantly reduce the growth of HT-29 colon cancer xenografts in nude mice, demonstrating its potential for clinical development.[9]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-arylthiazole derivatives. Add the compounds to the wells at various concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Other Notable Biological Activities
While the anticancer properties of 2-arylthiazole derivatives are extensively studied, these compounds also exhibit a range of other important biological activities.
-
Antimicrobial Activity: Many 2-arylthiazole derivatives have demonstrated potent activity against a variety of bacterial and fungal strains. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
-
Anti-inflammatory Activity: Some derivatives have been shown to possess anti-inflammatory properties, often by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.
-
Neuroprotective Activity: There is growing interest in the potential of 2-arylthiazole compounds for the treatment of neurodegenerative diseases. Some studies have suggested that they may exert neuroprotective effects through antioxidant mechanisms or by modulating targets involved in neuronal survival.
Conclusion and Future Perspectives
The 2-arylthiazole scaffold represents a highly versatile and privileged structure in medicinal chemistry. The extensive research into their anticancer properties has revealed a multitude of mechanisms by which they can combat cancer, including kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis. The well-defined structure-activity relationships provide a roadmap for the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Future research in this area will likely focus on:
-
The development of multi-targeted agents to overcome drug resistance.
-
The exploration of novel biological targets for 2-arylthiazole derivatives.
-
The use of advanced drug delivery systems to enhance their therapeutic efficacy and reduce side effects.
The continued investigation of 2-arylthiazole derivatives holds great promise for the discovery of new and effective therapies for cancer and other debilitating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigations on the Mechanism of Action of the Novel Antitumor Agents 2‐Benzothiazolyl, 2‐Benzoxazolyl, and 2‐Benzimidazolyl Hydrazones Derived from 2‐Acetylpyridine | Semantic Scholar [semanticscholar.org]
- 11. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
In Silico Toxicity Prediction of Thiazole Compounds: A Technical Guide for Drug Development Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] However, the potential for toxicity remains a significant hurdle in the drug development pipeline. This in-depth technical guide provides a comprehensive overview of in silico methodologies for the predictive toxicology assessment of thiazole-containing compounds. Moving beyond a mere recitation of protocols, this guide delves into the causal relationships underpinning methodological choices, empowering researchers to design, execute, and interpret computational toxicology studies with confidence. We will explore the pillars of predictive toxicology—Quantitative Structure-Activity Relationships (QSAR), molecular docking, and ADMET profiling—offering both theoretical grounding and practical, field-proven workflows. This guide is designed to be a self-validating system, embedding principles of scientific integrity and regulatory awareness into each described protocol.
The Thiazole Moiety: A Double-Edged Sword in Drug Discovery
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in drug design, integral to a wide array of clinically approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions contribute to its versatility in targeting diverse biological entities. However, the same chemical features that make thiazoles attractive for drug design can also predispose them to metabolic activation, leading to the formation of reactive metabolites and subsequent toxicity. The early identification of potential toxic liabilities is therefore paramount to de-risk drug candidates and streamline the development process. In silico toxicology offers a rapid, cost-effective, and ethically sound approach to flag potential issues long before they manifest in preclinical or clinical studies.[4][5]
The Computational Toxicology Workflow: A Multi-faceted Approach
A robust in silico toxicity assessment is not a monolithic process but rather a convergent workflow integrating multiple computational techniques. Each method provides a unique lens through which to examine the potential for adverse effects, and their combined insights offer a more holistic and reliable prediction.
Caption: A generalized workflow for in silico toxicity prediction, emphasizing the integration of multiple methodologies.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Decoding the Molecular Blueprint of Toxicity
QSAR models are mathematical representations that correlate the structural or physicochemical properties of a chemical with its biological activity, including toxicity.[6][7] The underlying principle is that the toxicity of a compound is a function of its molecular structure.
The "Why" of QSAR in Thiazole Toxicity Prediction
For thiazole compounds, QSAR can help identify key molecular features that are statistically associated with various toxicity endpoints. This could include descriptors related to hydrophobicity, electronic properties, and steric factors that influence the interaction of the thiazole ring with biological targets or metabolic enzymes.
A Step-by-Step Protocol for QSAR Model Development
-
Data Curation:
-
Objective: To assemble a high-quality dataset of thiazole-containing compounds with reliable toxicity data for a specific endpoint (e.g., mutagenicity, carcinogenicity, hepatotoxicity).
-
Procedure:
-
Gather data from reputable public and private databases (see Table 1).
-
Standardize chemical structures (e.g., neutralize salts, remove counter-ions).
-
Ensure consistency in toxicity endpoint measurements and units.
-
Divide the dataset into training and test sets for model building and validation, respectively.
-
-
-
Descriptor Calculation:
-
Objective: To numerically represent the molecular structure of each compound.
-
Procedure:
-
Utilize software to calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometric, quantum-chemical).
-
Consider descriptors that capture the unique features of the thiazole ring, such as heteroatom charge distribution and aromaticity.
-
-
-
Model Building and Validation:
-
Objective: To develop a statistically robust and predictive QSAR model.
-
Procedure:
-
Employ machine learning algorithms such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more complex methods like Artificial Neural Networks (ANN) to build the model.
-
Perform internal validation using techniques like leave-one-out cross-validation to assess the model's robustness.
-
Conduct external validation using the independent test set to evaluate the model's predictive power.[8]
-
-
Caption: A streamlined workflow for the development and validation of a QSAR model.
Molecular Docking: Visualizing Interactions with Toxicity-Related Proteins
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[9] In the context of toxicity, this can be used to investigate the interaction of thiazole compounds with proteins known to be involved in adverse outcomes, such as metabolic enzymes (e.g., Cytochrome P450s) or off-target receptors.[10]
The Rationale for Docking in Thiazole Toxicity Assessment
By simulating the binding of a thiazole derivative to a protein's active site, we can gain insights into:
-
Metabolic Activation: Predict whether a compound is likely to be a substrate for metabolizing enzymes that can generate reactive intermediates.
-
Off-Target Effects: Identify potential interactions with unintended biological targets that could lead to toxicity.
-
Mechanism of Toxicity: Formulate hypotheses about the molecular initiating events of toxicity.
Experimental Protocol for Molecular Docking
-
Target Protein Preparation:
-
Objective: To prepare the 3D structure of the target protein for docking.
-
Procedure:
-
Obtain the protein structure from the Protein Data Bank (PDB).
-
Remove water molecules and other non-essential ligands.
-
Add hydrogen atoms and assign appropriate protonation states.
-
Define the binding site or active site of the protein.
-
-
-
Ligand Preparation:
-
Objective: To generate a 3D conformation of the thiazole compound.
-
Procedure:
-
Generate a 3D structure of the ligand.
-
Perform energy minimization to obtain a low-energy conformation.
-
-
-
Docking and Scoring:
-
Objective: To predict the binding mode and affinity of the ligand to the protein.
-
Procedure:
-
Use docking software to place the ligand into the defined binding site of the protein.
-
Employ a scoring function to rank the different binding poses based on their predicted binding affinity.
-
-
-
Analysis of Results:
-
Objective: To interpret the docking results in a toxicological context.
-
Procedure:
-
Visualize the predicted binding mode and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the thiazole compound and the protein.
-
Compare the docking score to that of known toxic or non-toxic compounds.
-
-
ADMET Prediction: A Holistic View of a Compound's Fate in the Body
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction encompasses a suite of in silico models that evaluate the pharmacokinetic and toxicological properties of a compound.[11][12] This provides a broader perspective on a compound's potential for toxicity by considering its journey through the body.
The Importance of ADMET Profiling for Thiazole Compounds
For thiazole derivatives, ADMET prediction can help to:
-
Identify potential liabilities such as poor absorption, rapid metabolism, or inhibition of key drug-metabolizing enzymes.
-
Predict various toxicity endpoints, including cardiotoxicity, hepatotoxicity, and mutagenicity.[13]
-
Guide the optimization of lead compounds to improve their safety profiles.
Key ADMET Endpoints and Predictive Models
| ADMET Property | Relevance to Toxicity | In Silico Prediction Method |
| Absorption | Poor oral bioavailability can lead to high doses and potential off-target effects. | Prediction of Caco-2 permeability, human intestinal absorption (HIA). |
| Distribution | High plasma protein binding can affect free drug concentration. Brain penetration can lead to CNS toxicity. | Models for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. |
| Metabolism | Prediction of metabolic stability and sites of metabolism by CYP450 enzymes. | CYP450 substrate and inhibitor models. |
| Excretion | Predicts the primary route of elimination from the body. | Models for renal and hepatic clearance. |
| Toxicity | Direct prediction of various toxicity endpoints. | Models for hERG inhibition (cardiotoxicity), Ames mutagenicity, carcinogenicity, hepatotoxicity (DILI).[14] |
Data Sources and Computational Tools: The Toxicologist's Toolkit
A wide array of databases and software tools are available to support in silico toxicity prediction. The choice of tools will depend on the specific research question, available resources, and regulatory context.
Publicly Available Toxicity Databases
| Database | Description |
| PubChem | A comprehensive database of chemical molecules and their activities against biological assays. |
| TOXNET® (including HSDB®) | A group of databases covering toxicology, hazardous chemicals, environmental health, and toxic releases.[15][16] |
| ECHA's Database for REACH Registered Substances | Contains information on the properties and classification of chemicals registered under the EU's REACH regulation.[17] |
| OECD eChemPortal | Provides free public access to information on the properties of chemicals.[17] |
| ToxCast/Tox21 | High-throughput screening data for a large number of chemicals.[18] |
In Silico Toxicology Software
| Software | Type | Key Features |
| OECD QSAR Toolbox | Free | Read-across, trend analysis, QSAR models.[19] |
| VEGA | Free | A collection of QSAR models for various endpoints.[19] |
| Danish (Q)SAR Models | Free | A suite of QSAR models for predicting toxicity.[19] |
| ACD/Percepta | Commercial | Physchem, ADME, and toxicity (Q)SAR predictions.[19] |
| ChemTunes.ToxGPS | Commercial | (Q)SAR, toxicity database, metabolite prediction, and read-across.[19] |
| Derek Nexus | Commercial | Expert rule-based system for toxicity prediction.[6] |
Navigating the Regulatory Landscape: The Path to Acceptance
The use of in silico methods in regulatory submissions is gaining acceptance, particularly for certain endpoints.[20] The International Council for Harmonisation (ICH) M7 guideline, for example, explicitly allows for the use of two complementary (Q)SAR methodologies (one expert rule-based and one statistical) for the assessment of mutagenic impurities.[20][21][22]
To ensure regulatory acceptance, in silico assessments must be well-documented, transparent, and scientifically sound.[23] This includes providing a clear rationale for the chosen methods, demonstrating the validity of the models used, and interpreting the results within a weight-of-evidence approach.[22][24]
Challenges and Future Directions
Despite significant advances, in silico toxicology is not without its challenges. The accuracy of predictions is highly dependent on the quality and availability of the underlying data.[4][8] Additionally, modeling complex biological systems and predicting idiosyncratic toxicities remain difficult.[4]
Future developments in computational toxicology will likely focus on:
-
Integration of 'Omics' Data: Incorporating data from genomics, transcriptomics, and proteomics to build more mechanistically-informed models.[25]
-
Artificial Intelligence and Deep Learning: Utilizing more advanced machine learning techniques to improve predictive accuracy.[25]
-
Adverse Outcome Pathways (AOPs): Developing models that are grounded in a mechanistic understanding of toxicity pathways.
Conclusion
In silico toxicity prediction is an indispensable tool in modern drug discovery and development. For thiazole-containing compounds, a well-designed and executed computational toxicology strategy can provide invaluable insights into potential safety liabilities, guide lead optimization, and support regulatory submissions. By embracing a multi-faceted approach that combines QSAR, molecular docking, and ADMET profiling, and by adhering to principles of scientific rigor and transparency, researchers can harness the power of in silico methods to develop safer and more effective medicines.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
- 6. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Challenges for computational structure-activity modelling for predicting chemical toxicity: future improvements? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Computational Molecular Modeling for Evaluating the Toxicity of Environmental Chemicals: Prioritizing Bioassay Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 13. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 15. nationalacademies.org [nationalacademies.org]
- 16. Hazardous Substances Data Bank (HSDB) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 17. chemsafetypro.com [chemsafetypro.com]
- 18. academic.oup.com [academic.oup.com]
- 19. toxnavigation.com [toxnavigation.com]
- 20. Bibra | In Silico Testing for Toxicology Assessment | Bibra [bibra-information.co.uk]
- 21. instem.com [instem.com]
- 22. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Elucidating the Mechanisms of Action for Substituted Thiazole Derivatives
An In-depth Technical Guide:
Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is considered a "privileged scaffold" in drug discovery. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure allow it to serve as a versatile pharmacophore, binding to a wide array of biological targets. Consequently, substituted thiazoles exhibit an impressive spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.
Understanding the precise mechanism of action (MoA) is paramount for advancing a thiazole-based hit compound into a viable clinical candidate. A thorough MoA study not only validates the molecular target but also informs on potential off-target effects, guides lead optimization, and is a critical component of the regulatory submission package. This guide provides a framework for designing and executing robust MoA studies for substituted thiazole derivatives, grounded in established scientific principles and field-proven methodologies.
Part 1: Foundational Strategies in MoA Elucidation
The journey to deciphering a compound's MoA is a systematic process of hypothesis generation and experimental validation. It begins with broad, phenotype-based assays and progressively narrows down to specific molecular interactions. The causality behind this workflow is to ensure that observations at the cellular level are directly attributable to the modulation of a specific target by the compound.
A generalized workflow for these studies is depicted below. The initial phase involves identifying the biological effect (e.g., cancer cell death). Subsequent phases are dedicated to identifying the direct binding partner (target identification) and confirming that engagement of this target recapitulates the observed phenotype (target validation).
The 2-Aminothiazole Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Guide for Medicinal Chemists and Drug Development Professionals
The 2-aminothiazole moiety, a five-membered heterocycle containing sulfur and nitrogen, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a foundational structural motif in the development of novel therapeutics.[1][2] From potent kinase inhibitors in oncology to antimicrobials and neuroprotective agents, the influence of the 2-aminothiazole core is both broad and profound.[3][4][5][6] This guide offers a senior-level perspective on the synthesis, medicinal chemistry, and strategic application of this crucial scaffold in contemporary drug discovery.
The Strategic Advantage of the 2-Aminothiazole Core
The utility of the 2-aminothiazole scaffold stems from its unique combination of structural and electronic properties. The exocyclic amino group at the 2-position serves as a versatile handle for synthetic modification, allowing chemists to append various substituents to modulate potency, selectivity, and pharmacokinetic properties.[1] This functional group is an active participant in forming key interactions, such as hydrogen bonds, with protein targets.[1][7] The thiazole ring itself is a bioisostere for other aromatic systems and can engage in various non-covalent interactions, further contributing to target binding. This inherent capacity for diverse biological interactions has led to its incorporation into numerous clinically successful drugs.[1][3]
However, it is also important to note that the 2-aminothiazole group has been classified by some as a potential toxicophore, susceptible to metabolic activation that could lead to reactive metabolite formation.[1] Therefore, careful consideration of its metabolic fate is a critical aspect of the drug design process.[1]
Synthetic Strategies: The Hantzsch Synthesis and Beyond
The construction of the 2-aminothiazole core is most classically achieved through the Hantzsch thiazole synthesis, a robust and widely utilized condensation reaction.[8][9] This method involves the reaction of an α-halocarbonyl compound with a thiourea or thioamide.[8] The versatility of this reaction allows for the introduction of a wide range of substituents onto the thiazole ring, making it a cornerstone of library synthesis and lead optimization campaigns.[9]
Beyond the classical Hantzsch approach, other synthetic routes have been developed, including methods involving the condensation of rhodanamine with ethyl acetoacetate or the direct combination of carbonyl compounds and thiourea using a condensing agent like bromine.[8]
Experimental Protocol: Hantzsch Synthesis of a Substituted 2-Aminothiazole
This protocol provides a generalized, step-by-step methodology for the Hantzsch synthesis, a fundamental reaction for creating the 2-aminothiazole scaffold.
Objective: To synthesize a 2-amino-4-(aryl)thiazole derivative.
Materials:
-
Substituted 2-bromoacetophenone (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 2-bromoacetophenone (1.0 eq) in ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aminothiazole derivative.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Therapeutic Applications: A Scaffold for Diverse Pathologies
The 2-aminothiazole scaffold is a key component in a multitude of approved drugs and clinical candidates, demonstrating its wide therapeutic window.[3][10] Its derivatives have shown remarkable efficacy as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[3][11]
| Drug (Brand Name) | Therapeutic Area | Mechanism of Action |
| Dasatinib (Sprycel) | Oncology | Potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[7][12][13][14] |
| Pramipexole (Mirapex) | Neurology | Dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[15] |
| Famotidine (Pepcid) | Gastroenterology | Histamine H2 receptor antagonist that decreases stomach acid production.[15][16] |
| Cefdinir (Omnicef) | Infectious Disease | Third-generation cephalosporin antibiotic.[16] |
| Abafungin | Infectious Disease | Antifungal agent.[15][16] |
| Alpelisib (Piqray) | Oncology | PI3K inhibitor for the treatment of breast cancer.[5] |
Case Study: Dasatinib - A 2-Aminothiazole-Based Kinase Inhibitor
Dasatinib is a prime example of the successful application of the 2-aminothiazole scaffold in oncology.[5] It was discovered through screening of an internal compound collection, which identified a 2-aminothiazole derivative as a novel Src family kinase inhibitor template.[7][12][13] Subsequent optimization through iterative structure-activity relationship (SAR) studies led to the development of Dasatinib as a potent pan-Src and Bcr-Abl kinase inhibitor.[12][14]
The 2-aminothiazole core of Dasatinib plays a crucial role in its binding to the ATP pocket of the target kinases, forming key hydrogen bond interactions.[7][12][13] This interaction is critical for its potent inhibitory activity and its efficacy in the treatment of chronic myeloid leukemia (CML).[12]
References
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 16. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to (2-(p-Tolyl)thiazol-4-yl)methanamine: Synthesis, Characterization, and Applications
Prepared by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of (2-(p-tolyl)thiazol-4-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, outline robust synthetic pathways with detailed mechanistic insights, present expected analytical characterizations, and discuss its potential as a pivotal building block for novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development.
Core Compound Identity and Physicochemical Properties
This compound is a primary amine featuring a 2-aryl-thiazole scaffold. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The specific substitution pattern of this compound—a p-tolyl group at the 2-position and an aminomethyl group at the 4-position—makes it a versatile intermediate for elaborating more complex molecular architectures.
| Property | Value | Source(s) |
| CAS Number | 89152-86-3 | [3] |
| Molecular Formula | C₁₁H₁₂N₂S | |
| Molecular Weight | 204.29 g/mol | |
| SMILES | NCC1=CSC(C2=CC=C(C)C=C2)=N1 | |
| Synonyms | (2-(4-Methylphenyl)-1,3-thiazol-4-yl)methylamine | N/A |
Strategic Synthesis: A Proposed Pathway and Mechanistic Rationale
While specific literature detailing the synthesis of this compound is scarce, a robust and logical pathway can be constructed from well-established, high-yielding reactions. The proposed strategy involves two key stages: the formation of the thiazole core via the Hantzsch synthesis, followed by the introduction of the primary amine.
Pathway Overview
The recommended synthetic strategy begins with the classic Hantzsch thiazole synthesis to construct a key intermediate, 4-(chloromethyl)-2-(p-tolyl)thiazole. This intermediate is then converted to the final primary amine product via the Gabriel synthesis, a method renowned for producing clean primary amines without the over-alkylation side products common in other methods.
Caption: Proposed two-stage synthesis of this compound.
Stage 1: Hantzsch Thiazole Synthesis of 4-(chloromethyl)-2-(p-tolyl)thiazole
The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the reaction of an α-halocarbonyl compound with a thioamide.[4] In this case, 4-methylthiobenzamide reacts with 1,3-dichloroacetone.
-
Mechanism: The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto one of the electrophilic methylene carbons of 1,3-dichloroacetone, displacing a chloride ion. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to yield the aromatic thiazole ring. This one-pot reaction is efficient and provides direct access to the functionalized thiazole core.
Stage 2: Gabriel Synthesis of this compound
The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides.
-
Mechanism: The phthalimide anion, generated from potassium phthalimide, acts as a potent nucleophile. It displaces the chloride from the 4-(chloromethyl) intermediate in an Sₙ2 reaction. The resulting N-alkylated phthalimide is a stable intermediate that effectively "protects" the nitrogen from further alkylation. The final step involves hydrazinolysis, where hydrazine hydrate is used to cleave the phthalimide group, releasing the desired primary amine and forming the stable phthalhydrazide byproduct, which can be easily filtered off.
Experimental Protocols
The following protocols are proposed based on established chemical principles and analogous reactions found in the literature.
Protocol 1: Synthesis of 4-(chloromethyl)-2-(p-tolyl)thiazole
-
To a round-bottom flask equipped with a reflux condenser, add 4-methylthiobenzamide (1.0 eq) and absolute ethanol (approx. 5 mL per gram of thioamide).
-
Stir the mixture until the thioamide is fully dissolved.
-
Add 1,3-dichloroacetone (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the residue into a cold, saturated solution of sodium bicarbonate to neutralize any generated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure intermediate.
Protocol 2: Synthesis of this compound
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the 4-(chloromethyl)-2-(p-tolyl)thiazole intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium phthalimide (1.1 eq) to the solution.
-
Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
After cooling, pour the reaction mixture into ice-water to precipitate the phthalimide intermediate.
-
Filter the solid, wash thoroughly with water, and dry.
-
Suspend the dried phthalimide intermediate in ethanol.
-
Add hydrazine hydrate (2.0 eq) to the suspension.
-
Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the reaction to room temperature and filter to remove the phthalhydrazide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
Protocol 3: Purification by Acid-Base Extraction
-
Dissolve the crude amine product in dichloromethane.
-
Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (3 x volumes). The amine will move to the aqueous layer as its protonated salt.
-
Wash the combined aqueous layers with dichloromethane to remove any non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly basify with 4M sodium hydroxide until pH > 12.
-
Extract the now-basic aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Characterization and Analytical Profile
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~7.8-7.9 (d, 2H, Ar-H ortho to thiazole), ~7.2-7.3 (d, 2H, Ar-H ortho to methyl), ~7.1 (s, 1H, thiazole C5-H), ~3.9-4.0 (s, 2H, -CH₂-NH₂), ~2.4 (s, 3H, Ar-CH₃), ~1.5-2.0 (br s, 2H, -NH₂). |
| ¹³C NMR | δ (ppm): ~168 (thiazole C2), ~152 (thiazole C4), ~139 (Ar-C-CH₃), ~131 (Ar-C-thiazole), ~129.5 (Ar-CH), ~126 (Ar-CH), ~115 (thiazole C5), ~40 (-CH₂-), ~21 (Ar-CH₃). |
| FT-IR | ν (cm⁻¹): ~3300-3400 (N-H stretch, two bands for primary amine), ~3050 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1600 (C=N stretch), ~1550 (Ar C=C stretch), ~820 (p-disubstituted benzene C-H bend). |
| Mass Spec (EI) | m/z: 204 (M⁺), 188 ([M-NH₂]⁺), 118 (tolyl-C≡S⁺), 91 (tropylium ion, C₇H₇⁺). |
Justification of Predictions:
-
¹H NMR: The aromatic protons of the p-tolyl group will appear as two distinct doublets. The lone proton on the thiazole ring (C5-H) is expected around 7.1 ppm, consistent with similar structures.[4] The key signal will be the singlet for the methylene protons (-CH₂-) adjacent to the amine, shifted downfield by the thiazole ring.
-
¹³C NMR: The carbon signals for the thiazole ring and the p-tolyl group are predicted based on published data for analogous compounds.[6] The aminomethyl carbon is expected in the 40 ppm region.
-
FT-IR: The most diagnostic signals will be the characteristic pair of N-H stretching bands for a primary amine and the strong out-of-plane bending for the 1,4-disubstituted aromatic ring.
-
Mass Spectrometry: The molecular ion peak is expected at m/z 204. Key fragmentation would involve the loss of the amino group and characteristic fragmentation of the tolyl moiety to form the stable tropylium ion.
Applications in Drug Discovery and Development
The true value of this compound lies in its potential as a versatile scaffold for building libraries of drug candidates. The primary amine serves as a crucial chemical handle for diversification, allowing for the facile introduction of a wide array of functional groups through reactions such as acylation, sulfonylation, reductive amination, and urea/thiourea formation.
The 2-aryl-thiazole core is a key pharmacophore in compounds exhibiting a broad spectrum of biological activities, including:
-
Anticancer Agents: Many thiazole-containing molecules have been investigated as kinase inhibitors and cytotoxic agents.[5][7]
-
Antimicrobial and Antifungal Agents: The thiazole ring is present in several antimicrobial drugs, and its derivatives are continuously explored for new anti-infective properties.[2]
-
Anti-inflammatory Activity: Thiazole derivatives have been shown to inhibit key enzymes in inflammatory pathways.
By using this compound as a starting material, medicinal chemists can systematically explore the structure-activity relationship (SAR) of this scaffold, modifying the amine substituent to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.
References
- 1. spectrabase.com [spectrabase.com]
- 2. (2-(p-Tolyl)oxazol-4-yl)methanamine | C11H12N2O | CID 28287544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 89152-86-3|this compound|BLDpharm [bldpharm.com]
- 4. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Crystal Structure Analysis of Tolyl-Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The Significance of Tolyl-Thiazole Scaffolds in Medicinal Chemistry
The thiazole ring is a privileged heterocyclic structure, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities. It is a key component in molecules with antimicrobial, antiretroviral, antifungal, and anticancer properties. The thiazole nucleus is present in the antibiotic penicillin and the essential vitamin B1 (thiamine). The addition of a tolyl group to the thiazole scaffold can significantly influence the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. These modifications, in turn, can modulate the compound's biological activity and pharmacokinetic properties. Therefore, elucidating the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is a critical step in understanding structure-activity relationships (SAR) and guiding the optimization of lead compounds.
The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is an indispensable analytical technique for determining the atomic and molecular structure of a crystalline compound. The fundamental principle of SCXRD lies in the interaction of X-rays with the electron clouds of atoms arranged in a regular, repeating lattice. When a monochromatic X-ray beam is directed at a high-quality single crystal, the X-rays are diffracted in a specific pattern. By measuring the angles and intensities of these diffracted beams, it is possible to reconstruct a three-dimensional electron density map of the unit cell, which is the basic repeating unit of the crystal. From this map, the positions of individual atoms can be determined, revealing intricate details such as bond lengths, bond angles, and torsional angles.
Causality in Experimental Design: From Powder to High-Quality Single Crystals
The success of a single-crystal X-ray diffraction experiment is fundamentally dependent on the quality of the crystal. The ideal crystal for SCXRD should be a single, well-formed entity, free from cracks, defects, and twinning, with dimensions typically in the range of 0.1 to 0.3 mm. Obtaining such crystals from small organic molecules like tolyl-thiazole derivatives can be a significant bottleneck.
Common Crystallization Challenges and Mitigation Strategies:
| Challenge | Underlying Cause(s) | Recommended Mitigation Strategy |
| "Oiling Out" | The compound's melting point is lower than the solution temperature; high concentration of impurities; cooling is too rapid. | Reheat to dissolve the oil, add more solvent, and cool slowly. Consider a solvent with a lower boiling point or further purify the compound. |
| No Crystal Formation | Insufficient supersaturation of the solution. | Induce crystallization by scratching the inside of the container, adding a seed crystal, or slowly evaporating the solvent. |
| Poor Crystal Quality (e.g., small, needle-like) | High nucleation rate; presence of impurities; rapid cooling or evaporation. | Decrease the level of supersaturation by using more solvent or cooling at a slower rate. Ensure high purity of the starting material. |
Experimental Protocol: Growing Single Crystals of Tolyl-Thiazole Compounds
A frequently successful method for growing single crystals of small organic molecules is slow evaporation from a solution.
Step-by-Step Methodology:
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the tolyl-thiazole compound when heated but will have lower solubility at room temperature. Common solvents to screen include ethanol, methanol, dichloromethane, and hexane.
-
Preparation of a Saturated Solution: Dissolve the purified tolyl-thiazole compound in a minimal amount of the chosen solvent, gently heating if necessary to achieve complete dissolution.
-
Slow Evaporation: Loosely cap the vial or flask containing the solution to allow for slow evaporation of the solvent over several hours to days. This gradual increase in concentration promotes the formation of well-ordered crystals.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent to remove any residual impurities and allow them to air dry.
The Crystallographic Workflow: From Data Collection to a Refined Structure
The journey from a single crystal to a fully refined three-dimensional structure involves a series of well-defined steps, each requiring careful execution and data analysis.
Caption: The workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Data Collection and Processing
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal of the tolyl-thiazole compound is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, the diffraction pattern is recorded on a detector.
-
Data Processing: The raw diffraction images are processed using specialized software. This involves:
-
Indexing: Determining the unit cell parameters and the crystal's orientation.
-
Integration: Measuring the intensity of each diffraction spot.
-
Scaling and Merging: Placing all the intensity data on a common scale and merging symmetry-equivalent reflections. This step also provides important statistics about the quality of the data collection.
-
The "Phase Problem" and Structure Solution
A critical challenge in crystallography is the "phase problem." While the intensities of the diffracted X-rays can be measured, their phase information is lost. To reconstruct the electron density map, both intensity and phase are required. For small molecules like tolyl-thiazole derivatives, this problem is typically solved using direct methods. These are computational techniques that use statistical relationships between the intensities of the reflections to determine a set of initial phases.
Refining the Model: Achieving Chemical and Crystallographic Sense
Once an initial structural model is obtained, it must be refined against the experimental data. This is an iterative process where the atomic coordinates, displacement parameters (which describe the thermal motion of the atoms), and other parameters are adjusted to improve the agreement between the calculated and observed diffraction data. This process is guided by chemical knowledge, ensuring that bond lengths, angles, and other geometric parameters are reasonable.
Key Software in Crystallographic Analysis:
A variety of software packages are available for data processing, structure solution, and refinement. Some of the most commonly used include:
-
SHELX: A suite of programs that is a gold standard for the solution and refinement of small-molecule crystal structures.
-
Olex2: A user-friendly graphical interface that integrates various structure solution and refinement programs, including SHELX.
-
CRYSTALS: A comprehensive software package for single-crystal X-ray structure refinement and analysis.
Interpreting the Final Structure: From CIF to Chemical Insights
The final output of a crystal structure analysis is typically a Crystallographic Information File (CIF). This is a standard text file format that contains all the pertinent information about the crystal structure, including the unit cell parameters, atomic coordinates, and details of the data collection and refinement.
From the CIF, a wealth of information can be extracted to understand the structure of the tolyl-thiazole compound at the molecular and supramolecular levels:
-
Molecular Conformation: The precise three-dimensional arrangement of the atoms within the molecule, including the planarity of the thiazole ring and the orientation of the tolyl substituent.
-
Intermolecular Interactions: The non-covalent interactions that govern how the molecules pack together in the crystal lattice. For tolyl-thiazole compounds, these can include:
-
π-π stacking: Interactions between the aromatic thiazole and tolyl rings of adjacent molecules.
-
C-H···π interactions: Interactions between a C-H bond and the π-system of an aromatic ring.
-
Hydrogen bonding: If the molecule contains suitable donor and acceptor groups.
-
Understanding these interactions is crucial for predicting the physical properties of the solid state, such as melting point and solubility, which are critical parameters in drug development.
Conclusion: A Self-Validating System for Drug Discovery
The crystal structure analysis of tolyl-thiazole compounds is a powerful, self-validating process that provides unparalleled insight into their three-dimensional architecture. Each step, from crystal growth to structure refinement, contains internal checks and balances that ensure the final model is both chemically reasonable and consistent with the experimental data. For researchers in drug development, this detailed structural information is invaluable. It provides a rational basis for understanding structure-activity relationships, designing more potent and selective analogs, and ultimately, accelerating the discovery of new therapeutic agents.
An In-Depth Technical Guide to the Solubility and Stability of (2-(P-Tolyl)thiazol-4-YL)methanamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2-(P-Tolyl)thiazol-4-YL)methanamine is a heterocyclic amine containing a 2-arylthiazole scaffold, a structure of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1][2][3] Understanding the fundamental physicochemical properties of this molecule, specifically its aqueous solubility and chemical stability, is paramount for its successful development as a potential therapeutic agent. Poor solubility can severely limit bioavailability and lead to unreliable in vitro data, while chemical instability can compromise shelf-life, safety, and efficacy.[4] This guide provides a comprehensive framework for characterizing the solubility and stability profile of this compound, grounded in established scientific principles and regulatory expectations. We detail robust experimental protocols, explain the causality behind methodological choices, and offer insights into data interpretation, enabling research teams to build a foundational dataset for informed decision-making in the drug development pipeline.
Molecular Structure and Physicochemical Properties
A thorough characterization begins with an analysis of the molecule's intrinsic properties, which govern its behavior in both biological and pharmaceutical systems.
Structure: this compound
-
Core Components:
-
Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen.
-
P-Tolyl Group: A benzene ring substituted with a methyl group, conferring lipophilicity.
-
Methanamine Group: A primary aliphatic amine attached to the thiazole ring via a methylene bridge. This group is a key determinant of the molecule's basicity and pH-dependent solubility.
-
Predicted Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models are invaluable for predicting key parameters in early development. The following table summarizes the anticipated properties that will directly influence the experimental design for solubility and stability studies.
| Property | Predicted Value | Implication for Experimental Design |
| logP | ~2.5 - 3.5 | Indicates moderate lipophilicity. Suggests that aqueous solubility may be limited, a primary factor to investigate.[7] |
| pKa | ~8.0 - 9.0 (Amine) | The primary amine is predicted to be basic. The compound will be ionized and more soluble at acidic pH. pH-dependent solubility studies are critical.[4][8] |
| Topological Polar Surface Area (TPSA) | ~52 Ų | Suggests good potential for membrane permeability, but solubility remains the first hurdle for oral absorption. |
Aqueous Solubility Assessment
Determining aqueous solubility is a critical early step, as it directly impacts absorption and bioavailability.[4] A multi-tiered approach, assessing both kinetic and thermodynamic solubility, provides a comprehensive picture.
High-Throughput Kinetic Solubility
This method is ideal for early discovery phases as it is rapid and requires minimal compound.[9][10] It measures the solubility of a compound precipitating out of a supersaturated solution, typically after adding a DMSO stock solution to an aqueous buffer.[9][11]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Assay Execution: Add a precise volume of aqueous phosphate-buffered saline (PBS, pH 7.4) to each well, inducing precipitation for concentrations above the solubility limit.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for precipitation.
-
Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at ~620 nm.[10][11]
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
Causality Check: Why DMSO? DMSO is a strong organic solvent capable of dissolving most drug candidates. The "solvent-shift" that occurs when the DMSO stock is diluted into aqueous buffer provides a standardized way to assess how the compound behaves when rapidly introduced into a physiological environment.
"Gold Standard" Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of the compound.[12] The shake-flask method is the universally accepted "gold standard" for this measurement.[9][11]
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Compound Addition: Add an excess amount of solid this compound to a series of vials containing a defined volume of the test medium (e.g., pH 7.4 PBS). Ensure enough solid is present so that undissolved material remains at the end of the experiment.
-
Equilibration: Seal the vials and agitate them in a shaking water bath at a controlled temperature (e.g., 25°C or 37°C) for 24 to 72 hours. This extended time is crucial to ensure the solution has reached equilibrium.[11][12]
-
Phase Separation: After equilibration, allow the vials to stand, then filter the supernatant through a 0.45 µm filter to remove all undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method against a standard curve.[11]
Diagram: Thermodynamic Solubility Workflow
A flowchart of the shake-flask method for thermodynamic solubility.
pH-Dependent Solubility Profile
For an ionizable compound like this compound, solubility is highly dependent on pH.[8][13][14] The primary amine will be protonated (cationic form) at pH values below its pKa, leading to significantly higher aqueous solubility compared to the neutral form present at higher pH.[4] Mapping this relationship is essential for predicting behavior in the gastrointestinal tract.
Protocol: Perform the Shake-Flask Thermodynamic Solubility protocol (Section 2.2) in a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[14] Plot the resulting solubility (log scale) against pH to generate the profile.
Chemical Stability Assessment
Evaluating the intrinsic stability of a drug candidate is a non-negotiable regulatory requirement.[15][16] Forced degradation (or stress testing) is the primary tool used to identify potential degradation pathways, establish the stability-indicating nature of analytical methods, and inform formulation and packaging strategies.[17][18][19] The goal is to achieve modest degradation (5-20%) to reveal likely degradants without destroying the molecule entirely.[18][20]
Development of a Stability-Indicating Method
Before initiating stability studies, a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, must be developed.[17][21] This method must be able to accurately quantify the parent compound while separating it from all potential degradation products, process impurities, and excipients.[16][17]
Self-Validating Principle: The forced degradation study itself is the ultimate test of the method's specificity. If new peaks (degradants) appear under stress conditions and are well-resolved from the parent peak, the method demonstrates its stability-indicating capability.
Forced Degradation Studies
Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to expedite decomposition.[19][22]
Diagram: Forced Degradation Study Workflow
Workflow for subjecting the compound to forced degradation conditions.
Standard Protocol for Stress Conditions:
-
Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at a controlled temperature (e.g., 60°C). This condition targets functional groups susceptible to acid-catalyzed cleavage.[22]
-
Basic Hydrolysis: Incubate in 0.1 M NaOH at a controlled temperature. Amide or ester-like structures are particularly sensitive to base hydrolysis.
-
Oxidative Degradation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Electron-rich moieties, such as the thiazole ring and the amine, are potential sites of oxidation.[22]
-
Thermal Degradation: Heat the compound in solution (and as a solid) at an elevated temperature (e.g., 60-80°C) to assess thermolytic stability.[22]
-
Photostability: Expose the compound to a controlled source of UV and visible light according to ICH Q1B guidelines.[23][24] Aromatic systems can be susceptible to photo-degradation.[25]
Data Presentation: Summary of Forced Degradation
| Stress Condition | Reagent/Condition | Time (hrs) | Temp (°C) | % Assay of Parent | % Degradation | No. of Degradants |
| Acidic Hydrolysis | 0.1 M HCl | 24 | 60 | 91.5 | 8.5 | 2 |
| Basic Hydrolysis | 0.1 M NaOH | 24 | 60 | 98.2 | 1.8 | 1 |
| Oxidation | 3% H₂O₂ | 8 | RT | 85.1 | 14.9 | 3 |
| Thermal (Solution) | PBS pH 7.4 | 72 | 80 | 99.5 | 0.5 | 0 |
| Photolytic | ICH Q1B | - | - | 96.3 | 3.7 | 1 |
Note: Data presented is hypothetical and for illustrative purposes.
Long-Term Stability (ICH Guidelines)
While forced degradation provides insights into potential liabilities, formal stability testing is required to establish a re-test period or shelf life.[26] These studies are conducted on at least three primary batches under controlled storage conditions as defined by the International Council for Harmonisation (ICH).[23][24]
Standard ICH Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[24]
Testing is performed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) to monitor the assay, appearance, and impurity profile of the drug substance.[27][26]
Conclusion and Forward Look
The systematic evaluation of solubility and stability is a cornerstone of early-phase drug development. For this compound, the presence of a basic amine and a lipophilic aryl group predicts a classic pH-dependent solubility profile and highlights potential liabilities to oxidative degradation. The protocols and frameworks outlined in this guide provide a robust pathway for generating the high-quality, reproducible data necessary to understand this molecule's behavior. This foundational knowledge is indispensable for designing effective formulations, setting appropriate storage conditions, and ultimately de-risking the path toward clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 12. mdpi.com [mdpi.com]
- 13. US20040043073A1 - Pharmaceutical compositions for drugs having pH-dependent solubility - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ijsdr.org [ijsdr.org]
- 17. royed.in [royed.in]
- 18. ajpaonline.com [ajpaonline.com]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. biomedres.us [biomedres.us]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 23. ICH Official web site : ICH [ich.org]
- 24. database.ich.org [database.ich.org]
- 25. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Methodological & Application
Application Notes and Protocols for the Cellular Characterization of (2-(P-Tolyl)thiazol-4-YL)methanamine
Authored by: Senior Application Scientist
Introduction: The Therapeutic Potential of Thiazole Derivatives
The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2] This five-membered heterocyclic compound, containing sulfur and nitrogen atoms, is a prevalent feature in molecules exhibiting a wide array of pharmacological activities, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties.[3][4][5] The diverse biological activities of thiazole derivatives underscore their importance in drug discovery and development.[1][2]
(2-(P-Tolyl)thiazol-4-YL)methanamine is a novel compound belonging to this promising class of molecules. While specific biological activities for this particular derivative are not yet extensively documented, its structural similarity to other bioactive thiazoles suggests it may possess significant therapeutic potential. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the cellular effects of this compound using a tiered approach of cell-based assays.
This guide will detail protocols for initial cytotoxicity screening to determine the compound's potency and establish a working concentration range. Subsequently, it will delve into more specific assays to elucidate the potential mechanisms of action, such as the induction of apoptosis or modulation of key cellular signaling pathways.
Part 1: Initial Characterization - Cytotoxicity and Cell Viability
A fundamental first step in evaluating any new compound is to determine its effect on cell viability and to identify its cytotoxic concentration range.[6] These initial screens are crucial for informing the design of subsequent, more detailed mechanistic studies.
Experimental Workflow for Initial Cytotoxicity Screening
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. nbinno.com [nbinno.com]
- 3. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 5. media.neliti.com [media.neliti.com]
- 6. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Testing the Antimicrobial Efficacy of Thiazole Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds, demonstrating a wide range of biological activities, including potent antimicrobial effects.[1][2][3][4][5] This document provides a comprehensive guide to the standardized protocols for evaluating the in vitro antimicrobial efficacy of novel thiazole derivatives. The methodologies detailed herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[6][7]
This guide is designed to provide not just procedural steps but also the scientific rationale behind each experimental choice. By following these protocols, researchers can generate robust and reliable data to characterize the antimicrobial profile of new thiazole-based compounds, a critical step in the drug discovery pipeline.
Part 1: Primary Efficacy Testing - Determining Antimicrobial Activity
The initial phase of testing focuses on establishing the fundamental antimicrobial properties of the thiazole derivatives. This involves determining the minimum concentration required to inhibit microbial growth and assessing the compound's ability to kill the target pathogens.
Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro suspension system.[8][9] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[7][8][10]
This assay provides a quantitative measure of the potency of the thiazole derivative against a panel of clinically relevant bacteria. By testing against both Gram-positive and Gram-negative organisms, a preliminary understanding of the compound's spectrum of activity can be established. The use of standardized bacterial inoculums and growth media ensures that the results are comparable across different experiments and laboratories.
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture on an agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Thiazole Derivative Dilutions:
-
Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.[10]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control (bacteria in broth without the compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.[11]
-
-
Data Analysis:
| Thiazole Derivative | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| Compound A | 2 | 16 | >64 |
| Compound B | 8 | 32 | >64 |
| Ciprofloxacin | 0.5 | 0.25 | 1 |
Disk Diffusion Assay
The disk diffusion assay is a qualitative method used for preliminary screening of antimicrobial activity.[12][13] It provides a rapid assessment of a compound's ability to inhibit bacterial growth.
This method is based on the diffusion of the antimicrobial agent from an impregnated paper disk through an agar medium inoculated with the test organism. The size of the zone of inhibition around the disk is proportional to the susceptibility of the organism to the compound.[13]
-
Preparation of Inoculum and Agar Plates:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of the thiazole derivative solution.
-
Aseptically place the disks onto the surface of the inoculated MHA plate.
-
Include a positive control disk (e.g., ciprofloxacin) and a negative control disk (solvent only).
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of growth inhibition around each disk in millimeters.
-
Part 2: Elucidating the Mechanism of Action
Understanding how a novel antimicrobial agent works is crucial for its development. The following assays can help to elucidate the potential mechanism of action of thiazole derivatives.
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[11][14][15]
By measuring the rate of bacterial killing at different concentrations of the thiazole derivative, it is possible to determine whether the compound is concentration-dependent or time-dependent in its activity.[11] A bactericidal agent is defined as one that causes a ≥3-log10 reduction (99.9% kill) in the initial inoculum.[15]
-
Preparation:
-
Sampling and Plating:
-
Data Analysis:
-
Count the number of colony-forming units (CFU) on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL against time to generate time-kill curves.
-
Caption: Workflow of the Time-Kill Kinetics Assay.
Bacterial Membrane Permeability Assay
Many antimicrobial agents exert their effect by disrupting the bacterial cell membrane.[17] This can be assessed using fluorescent probes.
-
Outer Membrane Permeability (Gram-negative bacteria): The fluorescent probe N-phenyl-1-naphthylamine (NPN) is used to assess outer membrane permeability.[12][18] NPN fluoresces weakly in an aqueous environment but exhibits increased fluorescence in the hydrophobic interior of the cell membrane. Disruption of the outer membrane allows NPN to enter and fluoresce.[12]
-
Inner Membrane Permeability: Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells.[18] If the inner membrane is compromised, PI can enter the cell, bind to DNA, and fluoresce, indicating membrane damage.[12][18]
-
Bacterial Preparation:
-
Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells.
-
Resuspend the cells in a suitable buffer (e.g., HEPES).
-
-
Assay Procedure (in a 96-well plate):
-
Outer Membrane: Add the bacterial suspension and NPN to the wells. Add the thiazole derivative at various concentrations. Measure the fluorescence intensity over time.
-
Inner Membrane: Add the bacterial suspension to the wells. Add the thiazole derivative, followed by PI. Measure the fluorescence intensity over time.
-
-
Controls:
-
Include a negative control (untreated cells) and a positive control (e.g., polymyxin B for outer membrane, or heat-killed cells for inner membrane).[17]
-
DNA Gyrase Inhibition Assay
DNA gyrase is an essential bacterial enzyme that is a validated target for many antibiotics.[19][20] Thiazole derivatives have been reported to inhibit this enzyme.[1][21]
DNA gyrase introduces negative supercoils into DNA, a process that requires ATP hydrolysis.[20] An in vitro assay can measure the supercoiling activity of purified DNA gyrase in the presence of the thiazole derivative. Inhibition of this activity suggests that the compound may target this enzyme.
-
Reaction Mixture:
-
Prepare a reaction mixture containing purified E. coli DNA gyrase, relaxed plasmid DNA, ATP, and reaction buffer.
-
Add the thiazole derivative at various concentrations.
-
-
Incubation and Analysis:
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.
-
Supercoiled DNA migrates faster than relaxed DNA. A decrease in the amount of supercoiled DNA in the presence of the compound indicates inhibition.
-
Caption: Workflow for DNA Gyrase Inhibition Assay.
Part 3: Safety and Selectivity Assessment
A crucial aspect of drug development is to ensure that the antimicrobial compound is selective for bacterial cells and has minimal toxicity towards mammalian cells.
Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential drug candidates on mammalian cell lines.[22][23]
This assay determines the concentration of the thiazole derivative that is toxic to mammalian cells. A good antimicrobial candidate should have a high therapeutic index, meaning it is effective against bacteria at concentrations that are not harmful to host cells. Cell lines such as Vero (monkey kidney epithelial cells) or HepG2 (human liver cancer cells) are often used for this purpose.[22][23][24][25][26]
-
Cell Culture:
-
Culture Vero or HepG2 cells in appropriate media in a 96-well plate until they form a confluent monolayer.
-
-
Treatment:
-
Remove the culture medium and add fresh medium containing various concentrations of the thiazole derivative.
-
Incubate the cells for 24-48 hours.
-
-
MTT Addition and Measurement:
-
Add MTT solution to each well and incubate for 3-4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control.
-
Determine the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.
-
| Compound | CC₅₀ on Vero Cells (µg/mL) |
| Compound A | >128 |
| Compound B | 32 |
| Doxorubicin (Control) | 1.5 |
Conclusion
The protocols outlined in this application note provide a robust framework for the systematic evaluation of the antimicrobial efficacy of novel thiazole derivatives. By employing these standardized methods, researchers can generate high-quality, reproducible data that will be crucial for the preclinical development of new and effective antimicrobial agents. A thorough investigation encompassing primary efficacy, mechanism of action, and cytotoxicity is essential to identify promising lead compounds that can be advanced in the fight against antimicrobial resistance.
References
- 1. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dbt.univr.it [dbt.univr.it]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. apec.org [apec.org]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emerypharma.com [emerypharma.com]
- 16. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. japsonline.com [japsonline.com]
- 26. japsonline.com [japsonline.com]
Application Notes & Protocols: Investigating the Anticancer Potential of (2-(P-Tolyl)thiazol-4-YL)methanamine in Cancer Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of (2-(P-Tolyl)thiazol-4-YL)methanamine, a member of the promising thiazole class of compounds, for its potential anticancer activities. This document outlines the scientific rationale, key experimental protocols, and data interpretation frameworks necessary for a thorough investigation.
Introduction and Scientific Rationale
Cancer remains a leading cause of mortality worldwide, driving an urgent need for novel therapeutic agents that are both more effective and less toxic.[1][2] Heterocyclic compounds, particularly those containing a thiazole scaffold, have emerged as a cornerstone in the development of new anticancer drugs.[1][2] The thiazole ring is a key structural motif in several FDA-approved chemotherapeutics, such as Dasatinib and Ixazomib, highlighting its clinical significance.[1]
Thiazole derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, disruption of microtubule assembly, and inhibition of critical signaling pathways such as PI3K/Akt/mTOR and NF-κB.[2] this compound belongs to this pharmacologically significant class. Its structural features suggest a potential to interact with key biological targets within cancer cells.[1]
This guide details the essential in vitro assays required to characterize the bioactivity of this compound, providing a systematic approach to determine its cytotoxic and cytostatic effects, elucidate its mechanism of action, and establish its potential as a candidate for further preclinical development.
Postulated Mechanism of Action: Thiazole Derivatives in Cancer
Based on extensive literature on related thiazole compounds, a primary mechanism of action involves the induction of programmed cell death (apoptosis) and interference with cell cycle progression.[2][3] Many thiazole derivatives have been shown to modulate key regulatory proteins involved in cell survival and proliferation.[2] A plausible signaling cascade initiated by a bioactive thiazole derivative is the inhibition of the PI3K/Akt pathway, a central regulator of cell growth and survival that is frequently hyperactivated in cancer.
dot digraph "Thiazole_Derivative_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, width=2, height=0.8]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];
Key Experimental Assays: Overview
A tiered approach is recommended to systematically evaluate the anticancer properties of this compound.
| Assay | Purpose | Principle | Typical Output |
| MTT Cell Viability Assay | To determine the cytotoxic/cytostatic effect of the compound on cancer cell lines. | Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan crystals.[4] | IC50 value (the concentration of the compound that inhibits cell growth by 50%). |
| Annexin V/PI Apoptosis Assay | To quantify the percentage of cells undergoing apoptosis versus necrosis. | During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[5] | Flow cytometry data showing four cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+). |
| Cell Cycle Analysis | To determine if the compound induces cell cycle arrest at a specific phase. | Cells are fixed and stained with a DNA-intercalating dye like Propidium Iodide (PI). The fluorescence intensity is directly proportional to the DNA content, allowing for differentiation of cells in G0/G1, S, and G2/M phases.[6] | Histograms showing the percentage of cells in each phase of the cell cycle. |
| Western Blotting | To investigate the effect of the compound on the expression levels of specific proteins involved in apoptosis and cell cycle regulation. | Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific primary and secondary antibodies.[7] | Bands on a membrane indicating the presence and relative abundance of target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1). |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on mitochondrial metabolic activity.[8][9]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom sterile tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[10] Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the purple formazan crystals.[8]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100. Plot the % viability against the compound concentration to determine the IC50 value.
Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay is the gold standard for distinguishing apoptotic and necrotic cell death.[5][11]
Materials:
-
Cells treated with the compound (e.g., at IC50 concentration) and vehicle control
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)[11]
-
Cold 1X Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 and 2x IC50 concentrations) and vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.[11]
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet once with cold 1X PBS.[5]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[5]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[5]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Be sure to include unstained, PI-only, and Annexin V-only controls for proper compensation and gating.
-
Data Interpretation:
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the quantification of cells in different phases of the cell cycle based on DNA content.[12]
Materials:
-
Treated and control cells
-
Cold 1X PBS
-
Cold 70% ethanol
-
PI/RNase A staining solution
Procedure:
-
Cell Preparation: Harvest and wash approximately 1-2 x 10^6 cells with cold PBS as described previously.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 9 mL of ice-cold 70% ethanol dropwise to fix the cells. Ethanol fixation is preferred for preserving DNA integrity.[13]
-
Incubation: Incubate the cells at 4°C for at least 2 hours (or overnight).[13]
-
Rehydration: Centrifuge the fixed cells (e.g., 300 x g for 10 minutes) and discard the ethanol. Wash the pellet with cold PBS to rehydrate the cells.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to eliminate staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[13]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for fluorescence detection.[14]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest. A peak to the left of G1 (sub-G1) is indicative of apoptotic cells with fragmented DNA.
Protocol 4: Analysis of Protein Expression by Western Blotting
This protocol details the detection of specific protein targets to validate the mechanisms suggested by other assays.[7][15]
Materials:
-
Treated and control cell pellets
-
RIPA or other suitable lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold lysis buffer. Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.[15]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples into the wells of an SDS-PAGE gel and run the electrophoresis to separate proteins by molecular weight.[16]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7][16]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: After further washing, incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system or X-ray film.[16] Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. atcc.org [atcc.org]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. nanocellect.com [nanocellect.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. origene.com [origene.com]
- 16. addgene.org [addgene.org]
Introduction: The Imperative of Precision in Biological Quantification
An Application Guide to Quantitative Bioanalysis: Methods and Protocols
In the realms of drug development, clinical diagnostics, and biomedical research, the accurate quantification of analytes—be they drugs, their metabolites, or endogenous biomarkers—within biological samples is paramount. The data generated from these measurements form the bedrock of critical decisions regarding the safety and efficacy of therapeutic products.[1] Whether assessing pharmacokinetic (PK) profiles, determining toxicokinetic (TK) parameters, or identifying prognostic biomarkers, the reliability of the quantitative data is non-negotiable.
This guide serves as a detailed overview of the principal analytical methods employed for quantification in biological matrices such as plasma, serum, urine, and tissue. We will delve into the core principles, validation requirements, and detailed protocols for three cornerstone technologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ligand-Binding Assays (LBA) like ELISA, and Quantitative Polymerase Chain Reaction (qPCR). Our focus extends beyond procedural steps to elucidate the scientific rationale behind experimental choices, ensuring that the described protocols are not just followed, but understood as self-validating systems.
All bioanalytical methods intended for regulatory submission must be thoroughly characterized and validated to ensure they are fit for purpose.[1][2] The International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) has developed the M10 guideline, which is now the harmonized standard for bioanalytical method validation, ensuring a unified approach across regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][4]
Part I: The Regulatory Framework for Bioanalytical Method Validation (BMV)
The objective of validating a bioanalytical assay is to demonstrate that it is suitable for its intended purpose.[1][5] The ICH M10 guideline provides a comprehensive framework for the validation of bioanalytical assays and their application in analyzing study samples.[1][3] Adherence to these principles ensures the quality and consistency of bioanalytical data supporting regulatory applications.[5]
A full method validation is required when a new bioanalytical method is established or when a commercial kit is repurposed for bioanalytical use in drug development.[6] This process involves assessing a series of key parameters, which are summarized in the table below.
Core Bioanalytical Validation Parameters
| Parameter | Description | Typical Acceptance Criteria (ICH M10) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or concomitant medications.[7][8] | No significant interference at the retention time of the analyte is observed in blank samples.[9] |
| Calibration Curve & Range | The relationship between the instrument response and the known concentration of the analyte. The range is defined by the Lower and Upper Limits of Quantification (LLOQ, ULOQ).[3][9] | A minimum of 6 non-zero standards. The curve should have a well-defined response function (e.g., linear or quadratic regression).[9] |
| Accuracy | The closeness of the mean test results to the true concentration of the analyte.[7][10] | The mean value should be within ±15% of the nominal value at each concentration level, except at the LLOQ, where it should be within ±20%.[7] |
| Precision | The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed as within-run (intra-batch) and between-run (inter-batch).[7][8] | The coefficient of variation (CV) should not exceed 15% at each concentration level, except at the LLOQ, where it should not exceed 20%.[7] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte on the calibration curve that can be quantitatively determined with acceptable accuracy and precision.[7][10] | Analyte response should be at least 5 times the blank response. Accuracy within ±20% and precision ≤20% CV.[7] |
| Matrix Effect | The direct or indirect alteration of the analytical response due to co-eluting components in the sample matrix.[11][12] Assessed for chromatographic methods. | The CV of the matrix factor (analyte response in matrix vs. in neat solution) across different lots of matrix should be ≤15%.[3] |
| Stability | The chemical stability of an analyte in a given biological matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term bench-top, long-term storage).[10][13] | Mean concentrations of stability samples must be within ±15% of the nominal concentration.[10] |
| Dilution Integrity / Linearity | For samples requiring dilution, it confirms that dilution does not impact the accuracy and precision of the measurement.[3][14] | Accuracy and precision of diluted samples must be within ±15% of the nominal concentration.[3] |
General Bioanalytical Workflow
The overall process from developing a method to analyzing study samples follows a structured and rigorous path to ensure data integrity.
Part II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold-standard technique for the quantification of small molecules (drugs and their metabolites) and, increasingly, larger molecules like peptides and proteins. Its high sensitivity, selectivity, and wide dynamic range make it a powerful tool in bioanalysis.[15][16]
Scientific Principles & Experimental Rationale
The method couples the separation capabilities of liquid chromatography (LC) with the sensitive and selective detection power of tandem mass spectrometry (MS/MS). The LC separates the analyte from other components in the extracted sample. The mass spectrometer then ionizes the analyte and fragments it in a specific, reproducible way. By monitoring a specific fragment ion derived from a specific parent ion (a process called Multiple Reaction Monitoring or MRM), exceptional selectivity is achieved.
Causality Behind Key Experimental Choices:
-
Sample Preparation: Biological fluids cannot be injected directly into an LC-MS/MS system due to the high content of proteins and salts, which can damage the instrument and interfere with analysis.[13][17] The choice of sample preparation is a trade-off between cleanliness, recovery, speed, and cost.
-
Protein Precipitation (PPT): The fastest and simplest method, where an organic solvent (like acetonitrile) is added to denature and precipitate proteins.[17] While efficient, it is the least clean method and is more susceptible to matrix effects.[17]
-
Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous sample and an immiscible organic solvent.[18][19] This provides a cleaner extract than PPT but is more labor-intensive.[18]
-
Solid-Phase Extraction (SPE): The most selective and cleanest method, where the analyte is retained on a solid sorbent while interferences are washed away.[17][20] It is more complex and costly but often necessary for achieving the lowest limits of quantification.[20]
-
-
Internal Standard (IS) Selection: An IS is a compound of known concentration added to every sample, standard, and QC. It is essential for correcting for variability during sample processing and MS detection. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H atoms). A SIL-IS is chemically identical to the analyte and co-elutes, meaning it experiences the same extraction variability and matrix effects, thus providing the most accurate correction.
-
The Matrix Effect: This is the most significant challenge in LC-MS/MS bioanalysis.[12] It refers to the suppression or enhancement of analyte ionization caused by co-eluting compounds from the biological matrix (e.g., phospholipids, salts).[11][21][22] These interferences are often not visible in the chromatogram but can severely compromise accuracy and precision.[12] The matrix effect must be thoroughly investigated during method validation by analyzing samples from multiple sources (i.e., different donors) to ensure the method is robust.[3][22]
Experimental Protocol: Quantification of a Small Molecule in Human Plasma by LC-MS/MS
This protocol provides a general workflow using protein precipitation.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of the analyte in an organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking the stock solution into blank human plasma to cover the desired concentration range (e.g., 1-1000 ng/mL).
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of each standard, QC, and unknown study sample into a 96-well plate.
-
Add 20 µL of the Internal Standard working solution (e.g., the SIL-analyte in methanol) to each well.
-
Add 300 µL of cold acetonitrile to each well to precipitate plasma proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the supernatant onto the LC-MS/MS system.
-
Chromatography: Use a suitable C18 column with a gradient elution of mobile phases (e.g., Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid) to separate the analyte from matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor the specific MRM transitions for the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualization: LC-MS/MS Bioanalytical Workflow
Part III: Ligand-Binding Assays (LBA) - ELISA
Ligand-binding assays are the primary method for quantifying large molecules like proteins, antibodies, and hormones.[2] The Enzyme-Linked Immunosorbent Assay (ELISA) is the most common LBA format, prized for its high sensitivity and throughput.[23][24]
Scientific Principles & Experimental Rationale
The sandwich ELISA is the most common format for quantitative analysis.[25] It utilizes two different antibodies that recognize distinct, non-overlapping epitopes on the target antigen.[25] This dual-recognition approach confers high specificity.[25]
Causality Behind Key Experimental Choices:
-
Antibody Selection: The performance of an ELISA is critically dependent on the quality of the antibodies.[26]
-
Specificity & Affinity: The antibodies must bind exclusively to the target analyte with high affinity to ensure a stable interaction that withstands washing steps, which is crucial for detecting low-abundance analytes.[26] Using a "matched pair" of antibodies (one for capture, one for detection) that have been validated to work together is essential.
-
Validation: An antibody validated for one application (e.g., Western Blot) will not necessarily work in an ELISA, as the latter typically requires recognition of the antigen in its native, folded conformation.[26]
-
-
Calibration Curve and Parallelism: Unlike LC-MS/MS, ELISA standard curves are typically non-linear and are best described by a four- or five-parameter logistic (4-PL or 5-PL) regression model.[23]
-
Parallelism: A critical validation experiment where a high-concentration study sample is serially diluted and measured. The resulting dilution curve should be parallel to the standard curve. A lack of parallelism indicates that components in the sample matrix are interfering with the assay differently than the matrix used for the standards, compromising accuracy.[23]
-
-
Blocking and Washing:
-
Blocking: After the capture antibody is immobilized, the remaining protein-binding sites on the plate must be blocked (e.g., with Bovine Serum Albumin - BSA) to prevent non-specific binding of the detection antibody or other sample proteins, which would lead to high background signal.[27]
-
Washing: Thorough washing between steps is crucial to remove unbound reagents. Insufficient washing is a common cause of high background and poor precision.
-
Experimental Protocol: Quantification of a Biomarker in Serum using Sandwich ELISA
-
Plate Coating:
-
Dilute the capture antibody to a pre-optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL to each well of a high-protein-binding 96-well plate.
-
Incubate overnight at 4°C.[27]
-
-
Blocking:
-
Wash the plate 3 times with 300 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of Blocking Buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.[27]
-
-
Sample Incubation:
-
Wash the plate 3 times.
-
Prepare serial dilutions of the reference standard in sample buffer to create the calibration curve.
-
Dilute serum samples as needed in sample buffer.
-
Add 100 µL of standards, QCs, and diluted samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.[27]
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times.
-
Add 100 µL of the enzyme-conjugated detection antibody (e.g., HRP-conjugated), diluted in sample buffer, to each well.
-
Incubate for 1-2 hours at room temperature.[27]
-
-
Signal Development and Measurement:
-
Wash the plate 5 times.
-
Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well and incubate in the dark for 15-30 minutes.[27]
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 1M H₂SO₄).[27]
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) on a microplate reader.
-
-
Data Analysis:
-
Subtract the average zero-standard absorbance from all readings.
-
Plot the standard curve (absorbance vs. concentration) and fit it using a 4-PL or 5-PL regression.
-
Calculate the concentration of the analyte in the samples by interpolating their absorbance values from the curve.
-
Visualization: Sandwich ELISA Principle
Part IV: Quantitative Polymerase Chain Reaction (qPCR)
qPCR, or real-time PCR, is the benchmark technology for sensitive and specific quantification of nucleic acids.[28] It is widely used in gene expression analysis, viral load determination, and diagnostics. To ensure the reliability and reproducibility of qPCR results, a set of guidelines known as the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) has been established and is considered the standard for best practice.[29][30]
Scientific Principles & Experimental Rationale (The MIQE Framework)
qPCR monitors the amplification of a target DNA sequence in real-time using fluorescence. For RNA quantification (RT-qPCR), a reverse transcription (RT) step is first performed to convert RNA into complementary DNA (cDNA). The cycle at which the fluorescence signal crosses a detection threshold (the Cq value) is inversely proportional to the initial amount of target nucleic acid.
Causality Behind Key Experimental Choices (MIQE Pillars):
-
Sample Quality & Integrity: The quality of the starting material is critical. Degraded RNA or DNA will lead to inaccurate quantification. It is essential to assess nucleic acid integrity (e.g., using an RNA Integrity Number or RIN) and purity (A260/280 and A260/230 ratios). Any genomic DNA contamination in RNA samples must be removed with a DNase treatment, and its absence confirmed with a "no-RT" control.
-
Reverse Transcription (RT): The RT step is a significant source of variability in RT-qPCR. The choice of priming strategy (oligo(dT), random primers, or gene-specific primers) and the RT enzyme can impact the efficiency of cDNA synthesis. For reliable results, the RT protocol must be consistent across all samples in an experiment.
-
Assay Design and Validation:
-
Specificity: Primers should be designed to amplify only the target of interest. This must be confirmed experimentally, for example, by analyzing the melt curve after the PCR run, which should show a single, sharp peak.
-
PCR Efficiency: A robust and precise qPCR assay is associated with high PCR efficiency (ideally 90-110%). Efficiency is determined by running a serial dilution of a template and plotting the Cq values against the log of the input concentration. The slope of this line is used to calculate the efficiency.
-
-
Normalization: To correct for variations in sample amount and quality, data must be normalized. For relative quantification of gene expression, this is achieved by normalizing the target gene's expression to one or more stably expressed reference (or "housekeeping") genes. The stability of these reference genes must be validated for the specific experimental conditions.
Experimental Protocol: Quantification of mRNA in Tissue by RT-qPCR
-
RNA Extraction and Quality Control:
-
Homogenize the tissue sample in a suitable lysis buffer (e.g., containing guanidinium thiocyanate).
-
Extract total RNA using a column-based kit or phenol-chloroform extraction.
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity using automated electrophoresis (e.g., Agilent Bioanalyzer).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
Reverse Transcription (cDNA Synthesis):
-
In a reaction tube, combine 1 µg of total RNA, random hexamer primers, and dNTPs.
-
Incubate at 65°C for 5 minutes to denature the RNA, then chill on ice.
-
Add RT buffer, an RNase inhibitor, and a reverse transcriptase enzyme.
-
Perform the cDNA synthesis according to the enzyme manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).
-
-
qPCR Analysis:
-
Prepare the qPCR reaction mix in a 96-well optical plate. For each reaction, include: qPCR master mix (containing buffer, dNTPs, Taq polymerase, and a fluorescent dye like SYBR Green), forward and reverse primers for the gene of interest, and the diluted cDNA template.
-
Set up reactions for the target gene and at least one validated reference gene. Include a no-template control (NTC) to check for contamination and a no-RT control to check for genomic DNA amplification.
-
Run the plate on a real-time PCR instrument with a typical cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).
-
Perform a melt curve analysis at the end of the run to verify product specificity.
-
-
Data Analysis (Relative Quantification):
-
Determine the Cq value for each reaction.
-
Calculate the ΔCq for each sample: ΔCq = Cq(target gene) - Cq(reference gene).
-
Calculate the ΔΔCq: ΔΔCq = ΔCq(test sample) - ΔCq(calibrator sample).
-
The fold change in expression relative to the calibrator is calculated as 2-ΔΔCq.
-
Visualization: RT-qPCR Workflow for Gene Expression
Conclusion
The quantification of analytes in biological samples is a cornerstone of modern biomedical science and drug development. The choice of analytical method—whether LC-MS/MS for its specificity with small molecules, ELISA for its sensitivity with proteins, or qPCR for its precision with nucleic acids—must be tailored to the analyte and the research or regulatory context.
Regardless of the platform, the underlying principles of rigorous validation, careful experimental design, and a deep understanding of the method's potential pitfalls are universal. Adherence to established guidelines such as ICH M10 for bioanalysis and MIQE for qPCR is not merely a regulatory hurdle; it is a commitment to scientific integrity, ensuring that the data generated are accurate, reproducible, and ultimately, trustworthy. By grounding protocols in a clear understanding of the causality behind each step, researchers can generate high-quality quantitative data that confidently drives scientific discovery and therapeutic innovation.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. propharmagroup.com [propharmagroup.com]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. anivet.au.dk [anivet.au.dk]
- 9. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 10. ajpsonline.com [ajpsonline.com]
- 11. bataviabiosciences.com [bataviabiosciences.com]
- 12. droracle.ai [droracle.ai]
- 13. japsonline.com [japsonline.com]
- 14. biocompare.com [biocompare.com]
- 15. A systematic approach for developing a robust LC-MS/MS method for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 19. gcms.cz [gcms.cz]
- 20. biotage.com [biotage.com]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. nebiolab.com [nebiolab.com]
- 24. ELISA Protocol [protocols.io]
- 25. Sandwich ELISA protocol | Abcam [abcam.com]
- 26. blog.avivasysbio.com [blog.avivasysbio.com]
- 27. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 28. bio-rad.com [bio-rad.com]
- 29. The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. MIQE Guidelines | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for High-Throughput Screening Assays for Novel Thiazole Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The versatility of the thiazole ring allows for diverse chemical modifications, making it a privileged structure in the quest for novel inhibitors of various biological targets.[1][2] High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for drug development.[4][5][6] This guide provides a comprehensive overview of robust HTS assays tailored for the discovery and characterization of novel thiazole inhibitors. We delve into the principles, practical protocols, and data analysis of key biochemical and cell-based assay formats, empowering researchers to design and execute effective screening campaigns.
Introduction: The Significance of Thiazole Inhibitors
Thiazole-containing molecules have demonstrated significant therapeutic impact by modulating the activity of various enzymes and receptors.[1][7] For instance, the FDA-approved drugs Dasatinib and Dabrafenib, both containing a thiazole moiety, are potent kinase inhibitors used in cancer therapy.[1][2] The biological activity of thiazole derivatives is often attributed to their ability to form key interactions within the active sites of target proteins.[8] The development of novel thiazole-based therapeutic agents continues to be an active area of research, with a focus on identifying compounds with improved potency, selectivity, and pharmacokinetic properties.[9]
The initial step in this discovery process is often a large-scale HTS campaign to identify "hit" compounds from extensive small molecule libraries.[10] The choice of HTS assay is critical and depends on the target class and the desired information (e.g., direct binding, enzyme inhibition, or cellular activity).[4][11][12] This document will focus on widely applicable, fluorescence-based HTS technologies that offer the sensitivity, scalability, and robustness required for screening large compound collections.[13][14][15]
The High-Throughput Screening Workflow: From Library to Validated Hit
A typical HTS campaign for identifying novel thiazole inhibitors follows a multi-step process. Understanding this workflow is crucial for successful project execution.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. mdpi.com [mdpi.com]
- 14. Fluorescence-Based Assays for High-Throughput Enzyme Screening: Design and Optimization — https://hongkongmedicaljournal.com/ [hongkongmedicaljournal.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Utility of (2-(p-Tolyl)thiazol-4-yl)methanamine as a Versatile Chemical Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (2-(p-tolyl)thiazol-4-yl)methanamine as a key chemical intermediate. The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. This compound, with its primary amine functionality, serves as a versatile building block for introducing this privileged scaffold into more complex molecular architectures. These notes detail its synthesis, characterization, and application in two fundamental synthetic transformations: amide bond formation and reductive amination. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind the procedural steps to empower researchers to adapt and troubleshoot these methods effectively.
Synthesis of this compound
The synthesis of the title compound is not commonly reported as a one-step procedure. A logical and efficient pathway involves the well-established Hantzsch thiazole synthesis to construct the core ring system, followed by functional group manipulation to install the aminomethyl group at the C4 position. A plausible route begins with the reaction of 4-methylbenzothioamide with an appropriate 3-haloketone derivative, followed by conversion of a C4-substituent (e.g., a carboxylate or nitrile) to the desired primary amine.
A common laboratory-scale approach involves the reduction of a corresponding nitrile or amide. For instance, the synthesis could proceed from 2-p-tolylthiazole-4-carbaldehyde, which can be converted to an oxime and then reduced, or more directly, from 2-p-tolylthiazole-4-carbonitrile via catalytic hydrogenation or with a reducing agent like lithium aluminum hydride (LiAlH₄)[3].
Physicochemical and Spectroscopic Characterization
Proper characterization is crucial to confirm the identity and purity of the intermediate before its use in subsequent reactions. The following data represent expected values for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂S | [4] |
| Molecular Weight | 204.29 g/mol | [4] |
| CAS Number | 89152-86-3 | [4][5] |
| Appearance | Expected to be a solid (e.g., powder) | [6] |
| ¹H NMR | Singlet for methylene (CH₂) protons (~3.9 ppm); Broad singlet for amine (NH₂) protons (variable); Signals for aromatic and methyl protons. | [3] |
| ¹³C NMR | Distinct signals for methyl, methylene, and aromatic carbons of the tolyl and thiazole rings. | [3] |
| IR Spectroscopy | N-H stretching bands (~3300-3400 cm⁻¹); Aromatic C-H stretching (~3000-3100 cm⁻¹); Aliphatic C-H stretching (~2850-2960 cm⁻¹). | [3] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 204.29. | [3] |
Application Protocol 1: Amide Bond Formation
The formation of an amide bond is one of the most important reactions in medicinal chemistry, linking carboxylic acids with amines to create the stable amide linkages found in countless pharmaceuticals[7]. This compound serves as the amine component in these couplings.
Rationale for Reagent Selection
The protocol below utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt).
-
EDC: This is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. Its water-solubility simplifies purification, as excess reagent and the urea byproduct can be removed with an aqueous wash[7].
-
HOBt: The O-acylisourea intermediate can be unstable and may rearrange to an inactive N-acylurea. HOBt traps this intermediate by forming an active HOBt ester, which is more stable and less prone to side reactions. This active ester then reacts cleanly with the amine to form the desired amide, improving yields and minimizing racemization if the acid has a chiral center[7].
Step-by-Step Protocol: EDC/HOBt Coupling
This protocol describes a general procedure for coupling a generic carboxylic acid with this compound[8][9].
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).
-
Dissolution: Dissolve the components in a suitable anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) to a concentration of 0.1-0.5 M.
-
Cooling: Cool the mixture to 0 °C using an ice bath. This helps to control the initial exothermic reaction and minimize side reactions.
-
Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 eq), to the mixture. The base neutralizes the HOBt and the carboxylic acid, facilitating the reaction.
-
EDC Addition: Add EDC hydrochloride (1.2 eq) to the reaction mixture portion-wise, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Application Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, converting aldehydes or ketones into secondary or tertiary amines[10]. When reacted with an aldehyde or ketone, this compound will form a secondary amine, a common motif in pharmacologically active compounds.
Rationale for Reagent Selection
The protocol employs Sodium Triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.
-
Selectivity: NaBH(OAc)₃ is particularly effective for reductive amination because it is less reactive than other hydrides like sodium borohydride (NaBH₄). It will readily reduce the iminium ion intermediate formed between the amine and the carbonyl compound but is slow to reduce the starting aldehyde or ketone itself. This selectivity prevents the wasteful formation of alcohol byproducts[9][10].
-
One-Pot Procedure: Its mildness allows all reactants (amine, carbonyl, and reducing agent) to be mixed together in a single step, simplifying the experimental procedure[10].
Step-by-Step Protocol: Reductive Amination
This protocol provides a general procedure for the reductive amination of an aldehyde or ketone with this compound[9][10].
-
Preparation: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and this compound (1.1 eq).
-
Dissolution: Dissolve the components in an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to a concentration of 0.1-0.5 M.
-
Imine Formation (Optional Catalyst): For less reactive carbonyls, a catalytic amount of acetic acid (e.g., 0.1 eq) can be added. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) to the reaction mixture portion-wise. A slight exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. (Caution: gas evolution may occur).
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine (1x), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired secondary amine.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[11].
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors[11][12].
-
Hazard Profile: While specific data for this compound is limited, related aminothiazoles are classified as harmful if swallowed, in contact with skin, or if inhaled[11]. Assume this compound has a similar hazard profile. Avoid breathing dust and prevent contact with skin and eyes[12].
-
Storage: Store in a tightly sealed container in a cool, dry place, away from sources of ignition[4][12].
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations[11].
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. This compound | 89152-86-3 | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 89152-86-3|this compound|BLDpharm [bldpharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. aksci.com [aksci.com]
Application Notes and Protocols for In Vivo Studies with Thiazole Compounds
Introduction: The Therapeutic Promise of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse chemical modifications, leading to a vast library of derivatives with a wide spectrum of biological activities.[1] Thiazole-containing compounds have demonstrated significant potential in therapeutic areas including oncology, inflammation, and infectious diseases.[2] Prominent examples of approved drugs, such as the kinase inhibitor Dasatinib and the antiviral Tiazofurin, underscore the clinical relevance of this heterocyclic motif.[1][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for designing and executing robust in vivo studies to evaluate the therapeutic potential of novel thiazole compounds. The protocols and insights provided herein are grounded in established preclinical methodologies and aim to ensure scientific integrity and the generation of reliable and translatable data.
Preclinical Model Selection: Aligning the Model with the Therapeutic Target
The choice of an appropriate animal model is a critical determinant of the success and translational relevance of in vivo studies. The selection should be driven by the specific therapeutic indication and the mechanism of action of the thiazole compound under investigation.
Oncology Models
For anticancer thiazole derivatives, a variety of well-established tumor models can be employed. The selection of a specific model should consider the cancer type being targeted and the specific aspect of tumorigenesis being investigated.
-
Xenograft Models: Human tumor cells are implanted into immunodeficient mice (e.g., nude or SCID mice). This allows for the evaluation of the compound's efficacy against a specific human cancer cell line. For example, studies have evaluated the in vivo efficacy of thiazole derivatives in Ehrlich Ascites Carcinoma (EAC) models.
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. These models are particularly useful for studying the interplay between the therapeutic agent and the host immune system.
-
Genetically Engineered Mouse Models (GEMMs): These models harbor specific genetic alterations that drive tumor development, closely mimicking the human disease.
Inflammation Models
The anti-inflammatory potential of thiazole compounds can be assessed using various models that mimic different aspects of the inflammatory cascade.
-
Carrageenan-Induced Paw Edema: A widely used model of acute inflammation where the edematous response to carrageenan injection is measured. Studies have demonstrated the efficacy of thiazole derivatives in reducing paw edema in this model.[2][4]
-
Lipopolysaccharide (LPS)-Induced Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. This model can be used to assess the systemic anti-inflammatory effects of thiazole compounds.
-
Collagen-Induced Arthritis (CIA): A model of chronic autoimmune arthritis that shares many pathological features with human rheumatoid arthritis.
Infectious Disease Models
For thiazole compounds with antimicrobial activity, in vivo infection models are essential to evaluate their efficacy in a physiological setting.
-
Systemic Infection Models: Animals are challenged with a lethal or sub-lethal dose of a pathogen (bacterial or fungal) to induce a systemic infection. The efficacy of the thiazole compound is then assessed by monitoring survival rates and pathogen burden in various organs.
-
Localized Infection Models: These models focus on infections at specific sites, such as skin, lung, or urinary tract, providing a more clinically relevant context for certain types of infections.
Pharmacokinetic and Toxicological Evaluation: Foundational Safety and Exposure Assessment
Prior to efficacy studies, a thorough understanding of the pharmacokinetic (PK) and toxicological profile of the thiazole compound is paramount. These studies are crucial for dose selection and ensuring the safety of the experimental animals.
Pharmacokinetic (PK) Studies
PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. This information is vital for establishing a dosing regimen that achieves and maintains therapeutic concentrations at the target site.
Table 1: Representative Pharmacokinetic Parameters of Thiazole Compounds in Preclinical Species
| Compound | Species | Route | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (t½) (hr) | Bioavailability (%) | Reference |
| Dasatinib | Mouse | PO | 20 mg/kg | 102 | 1.17 | 495.2 | 0.35 | 14-17 | [5][6] |
| Dasatinib | Rat | PO | - | - | 1-2 | - | - | 27 | [5][7] |
| Dasatinib | Dog | PO | - | - | - | - | - | 34 | [5][7] |
| Dasatinib | Monkey | PO | - | - | 1-2 | - | - | 15.2 | [7][8] |
| Tiazofurin | Dog | IV | - | - | - | - | 2.24 | - | [9] |
| Tiazofurin | Dog | PO | - | - | 1.78 | - | - | ~90 | [9] |
Protocol 1: In Vivo Pharmacokinetic Study
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or CD-1 mice).
-
Compound Formulation: Prepare a suitable formulation for the intended route of administration (e.g., a solution or suspension in an appropriate vehicle for oral gavage or intravenous injection).
-
Dosing: Administer a single dose of the thiazole compound. Include both intravenous (IV) and oral (PO) routes to determine absolute bioavailability.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate method (e.g., tail vein or retro-orbital sinus).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the thiazole compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance, volume of distribution, and half-life, using appropriate software (e.g., Phoenix WinNonlin).
Toxicology Studies
Toxicology studies are essential for identifying potential adverse effects and determining a safe dose range for efficacy studies.
-
Acute Toxicity: Evaluates the effects of a single, high dose of the compound. This helps in determining the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity: Involves daily administration of the compound for a specified duration (e.g., 14 or 28 days) to assess potential cumulative toxicity.
Protocol 2: Acute Toxicity Study (Up-and-Down Procedure)
-
Animal Model: Use a single sex of a rodent species (typically female rats or mice).
-
Dose Selection: Start with a dose estimated to be just below the predicted LD50.
-
Dosing: Administer a single oral dose to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Endpoint: Continue the process until the MTD is determined.
In Vivo Efficacy Evaluation: Demonstrating Therapeutic Potential
Once the pharmacokinetic and toxicological profiles are established, efficacy studies can be designed to evaluate the therapeutic potential of the thiazole compound in a relevant disease model.
Anticancer Efficacy
The following protocol outlines a general approach for evaluating the anticancer efficacy of a thiazole compound in a xenograft model.
Table 2: Representative In Vivo Dose-Response of Anticancer Thiazole Derivatives
| Compound Class | Model | Animal | Dosing Regimen | Therapeutic Effect | Reference |
| Thiazole Derivative | Ehrlich Ascites Carcinoma | Mice | - | Potent cytotoxic activity | |
| Dasatinib | CML Tumor Model | Mice | 10 mg/kg, BID | Inhibition of tumor growth | |
| Tiazofurin | Lewis Lung Carcinoma | Mice | - | Antitumor activity | [3] |
Protocol 3: Anticancer Efficacy in a Xenograft Model
-
Cell Culture: Culture the selected human cancer cell line in vitro.
-
Tumor Implantation: Inoculate immunodeficient mice (e.g., nude mice) subcutaneously with a suspension of the cancer cells.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment: Administer the thiazole compound at various dose levels (based on PK and toxicology data) and a vehicle control according to a predefined schedule (e.g., daily oral gavage for 21 days).
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis: Compare tumor growth inhibition in the treatment groups to the control group.
Mechanism of Action: Elucidating the Molecular Pathway
Understanding the molecular mechanism by which a thiazole compound exerts its therapeutic effect is crucial for its further development. Many thiazole derivatives have been identified as inhibitors of protein kinases, particularly within the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and inflammatory diseases.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and metabolism. Thiazole-based inhibitors can target different nodes within this pathway, leading to the suppression of downstream signaling and therapeutic effects.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 3. Phase I evaluation and pharmacokinetics of tiazofurin (2-beta-D-ribofuranosylthiazole-4-carboxamide, NSC 286193) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): a potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetics of tiazofurin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorescent labeling techniques for (2-(P-Tolyl)thiazol-4-YL)methanamine
An authoritative guide to the fluorescent labeling of (2-(P-Tolyl)thiazol-4-YL)methanamine, a critical small molecule building block in pharmaceutical and agrochemical research.[1] This document provides a detailed exploration of the chemical principles, strategic considerations, and step-by-step protocols for covalently attaching fluorescent probes to this target molecule.
Introduction: Illuminating the Path of a Key Synthetic Intermediate
This compound is a versatile heterocyclic compound featuring a primary amine that serves as a reactive handle for chemical modification.[1] Its thiazole core is a prevalent scaffold in molecules exhibiting a range of biological activities, including antimicrobial and antifungal properties.[1] Fluorescently labeling such small molecules is a cornerstone of modern drug discovery and chemical biology, enabling researchers to visualize and quantify their distribution, cellular uptake, and interactions with biological targets in real-time.[][3]
This guide, intended for researchers and drug development professionals, moves beyond simple procedural lists. It elucidates the rationale behind methodological choices, from fluorophore selection to purification and characterization, ensuring a robust and reproducible labeling strategy. We will focus on two of the most prevalent and reliable amine-reactive chemistries: isothiocyanates and N-hydroxysuccinimidyl (NHS) esters.
The Chemical Foundation: Targeting the Primary Amine
The synthetic utility of this compound in fluorescent labeling stems from its terminal primary amine (-NH₂). This nucleophilic group readily reacts with specific electrophilic moieties on fluorescent dyes to form stable covalent bonds. The two most common classes of amine-reactive reagents are isothiocyanates and succinimidyl esters.[4]
-
Isothiocyanate Chemistry : Reagents like Fluorescein Isothiocyanate (FITC) possess an isothiocyanate group (-N=C=S). This group reacts with the primary amine to form a stable thiourea linkage.[5][6] The reaction is highly pH-dependent and proceeds optimally under basic conditions (pH 9.0–9.5), which deprotonates the amine to increase its nucleophilicity.[7][8]
-
Succinimidyl (NHS) Ester Chemistry : NHS esters are highly efficient acylating agents that react with primary amines to form a chemically robust amide bond.[9] This reaction is also base-catalyzed but is typically most efficient at a slightly lower pH range of 8.0–8.5.[4][10] Conjugates formed via amide bonds are generally considered more stable over time than the thiourea bonds formed from isothiocyanates, making NHS esters a preferred choice for many applications.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. resources.biomol.com [resources.biomol.com]
- 5. benchchem.com [benchchem.com]
- 6. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
Pharmacokinetic and pharmacodynamic modeling of thiazole drugs
An Application Guide to the Pharmacokinetic and Pharmacodynamic Modeling of Thiazole-Based Therapeutics
Abstract
The thiazole ring is a cornerstone scaffold in modern medicinal chemistry, integral to a wide array of FDA-approved drugs ranging from anticancer agents to anti-inflammatories.[1][2] Its unique physicochemical properties significantly influence the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of these therapeutics.[3] A robust understanding and application of PK/PD modeling are therefore indispensable for the efficient development of novel thiazole-containing drugs. This guide provides an in-depth exploration of the principles, experimental protocols, and modeling strategies essential for characterizing these agents. We will delve into the causality behind experimental design, present validated protocols for key in vitro assays, and illustrate the integration of PK and PD data to inform dose selection and predict clinical outcomes, in line with regulatory expectations.[4][5]
The Thiazole Moiety: A Privileged Scaffold in Drug Design
The five-membered thiazole heterocycle, containing both sulfur and nitrogen, is a versatile building block in drug discovery due to its ability to engage in various biological interactions.[6][7] Its aromatic nature and capacity for hydrogen bonding allow it to serve as a key pharmacophore in drugs like the kinase inhibitor Dasatinib , the anti-inflammatory Meloxicam , and the microtubule-stabilizing anticancer agent Ixabepilone .[3][8] The success of a drug, however, depends not only on its potent interaction with a target but also on its ability to reach that target in sufficient concentration and for an adequate duration. This is where the disciplines of pharmacokinetics and pharmacodynamics become critical.
-
Pharmacokinetics (PK): Characterizes the journey of a drug through the body. It describes the processes of Absorption, Distribution, Metabolism, and Excretion (ADME), collectively defining "what the body does to the drug."[9][10]
-
Pharmacodynamics (PD): Describes the biochemical and physiological effects of the drug on the body, including its mechanism of action and the relationship between drug concentration and effect, or "what the drug does to the body."[11]
Integrated PK/PD modeling provides a quantitative framework to link drug exposure (PK) with its therapeutic effect (PD), enabling the prediction of optimal dosing regimens and supporting successful clinical development.[4][12]
Characterizing the Pharmacokinetics of Thiazole Drugs
The ADME properties of thiazole drugs are heavily influenced by the substituents around the core ring. However, some general characteristics can be anticipated. For example, the basic nitrogen atom in the thiazole ring can influence solubility and absorption in the variable pH environments of the gastrointestinal tract.[13][14]
Key In Vitro ADME Assays
Early in vitro characterization is crucial for selecting candidates with favorable PK properties.[9] Below are protocols for foundational assays.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
Causality: The liver is the primary site of drug metabolism. HLMs contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolism.[15] This assay provides an early estimate of a drug's metabolic clearance, which is a key determinant of its half-life and oral bioavailability. A compound that is too rapidly metabolized may not achieve therapeutic concentrations in vivo.
Methodology:
-
Prepare Reagents:
-
Thaw cryopreserved HLM (e.g., 20 mg/mL stock) on ice.
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Prepare a 10 mM stock solution of the test thiazole compound and a positive control (e.g., Verapamil) in DMSO.
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
-
Initiate Reaction:
-
Add the NADPH regenerating system to start the metabolic reaction.
-
For the T=0 time point, add the stop solution before the NADPH system.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), add a cold stop solution (e.g., acetonitrile with an internal standard) to terminate the reaction.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Protocol 2: Plasma Protein Binding (PPB) via Rapid Equilibrium Dialysis (RED)
Causality: Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available to be metabolized or excreted.[16] High plasma protein binding can limit a drug's efficacy and distribution into tissues. The RED device is a self-validating system where equilibrium is established across a semi-permeable membrane, providing a reliable measure of the unbound fraction.
Methodology:
-
Prepare RED Device:
-
Pipette the test thiazole compound into the plasma-containing chamber of the RED device inserts.
-
Pipette phosphate-buffered saline (PBS, pH 7.4) into the buffer chamber.
-
-
Incubation:
-
Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.
-
-
Sampling:
-
After incubation, carefully collect samples from both the plasma and buffer chambers.
-
-
Matrix Matching & Analysis:
-
To ensure accurate quantification, match the matrix of all samples. Add an equal volume of blank plasma to the buffer samples and an equal volume of PBS to the plasma samples.
-
Precipitate proteins with a cold stop solution (acetonitrile with internal standard).
-
Analyze the free drug concentration in both chambers by LC-MS/MS.
-
-
Calculation:
-
Calculate the Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).
-
Foundational PK Modeling
Data from in vivo studies (e.g., single intravenous and oral doses in rodents) are used to build PK models. These models describe the concentration of the drug over time.
Workflow for Basic PK Model Development
Caption: Workflow for in vivo PK study and data analysis.
Table 1: Representative Pharmacokinetic Parameters for Dasatinib Dasatinib is a thiazole-containing tyrosine kinase inhibitor. The following parameters are illustrative and can vary.
| Parameter | Symbol | Typical Value | Significance |
| Clearance | CL | ~3-5 L/h | Rate of drug removal from the body. |
| Volume of Distribution | Vd | ~2500 L | Apparent volume into which the drug distributes. A large Vd suggests extensive tissue distribution.[17] |
| Terminal Half-Life | t½ | 3-4 hours | Time for plasma concentration to decrease by half.[18] |
| Oral Bioavailability | F | ~14-34% | Fraction of oral dose reaching systemic circulation. Influenced by absorption and first-pass metabolism.[19] |
| Time to Max Concentration | Tmax | 0.5 - 6 hours | Time to reach peak plasma concentration after oral dosing.[17] |
Unraveling the Pharmacodynamics of Thiazole Drugs
The PD of thiazole drugs is highly diverse. For this guide, we will focus on a well-established mechanism: microtubule inhibition , exemplified by the epothilone class of natural products which contain a thiazole ring.[3]
Mechanism of Action: Microtubule Stabilization
Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division.[20] Certain thiazole-containing agents, like epothilones, bind to the β-tubulin subunit of microtubules. Unlike other agents that cause disassembly (e.g., vinca alkaloids), these drugs stabilize the microtubule, suppressing its dynamic instability.[20][21][22] This aberrant stabilization triggers the mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[20][23]
Signaling Pathway for Thiazole-Based Microtubule Inhibitors
Caption: Mechanism of action for microtubule-stabilizing thiazole drugs.
Protocol 3: Cell-Based Cytotoxicity Assay (MTT)
Causality: This assay measures the potency of a compound in killing or inhibiting the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a critical PD parameter. It determines the concentration of a drug required to inhibit a biological process by 50%. The assay relies on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the thiazole test compound in cell culture medium.
-
Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for another 4 hours. Viable cells will produce purple formazan crystals.
-
-
Solubilization & Readout:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the log of the drug concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Integrated PK/PD Modeling: The Exposure-Response Relationship
The ultimate goal is to link the PK model (concentration vs. time) with the PD model (effect vs. concentration).[11][24] This integrated model allows us to predict the time course of the therapeutic effect for a given dosing regimen.
For an anticancer drug, a common PK/PD model links plasma drug concentration to tumor growth inhibition.[4][24] The model often incorporates parameters for natural tumor growth and a drug-induced cell-kill rate, which is driven by the drug's concentration as described by the PK model.
General Workflow for PK/PD Model Development
Caption: Integrated workflow combining PK and PD data for modeling and simulation.
Applications in Drug Development:
-
Dose Selection: Simulating different dosing regimens (e.g., dose level, frequency) to identify the one that maximizes tumor cell kill while minimizing potential toxicity.[4]
-
Translational Science: Predicting human efficacious doses from preclinical (e.g., mouse xenograft) data.[11]
-
Informing Clinical Trials: Designing more efficient clinical trials by modeling expected outcomes and identifying patient populations most likely to respond.[25]
Regulatory Perspective
Regulatory agencies like the U.S. Food and Drug Administration (FDA) encourage the use of modeling and simulation in drug development.[5][26] Submissions of population PK analyses and PK/PD modeling data are common components of Investigational New Drug (IND) and New Drug Application (NDA) filings. These analyses must be well-documented, and the models must be validated to be considered "fit for purpose."[27][28] Adherence to guidance documents on physiologically based pharmacokinetic (PBPK) and population PK analyses is essential for regulatory acceptance.[5][26]
Conclusion
The development of novel thiazole-based drugs requires a multifaceted approach that extends beyond simple potency measurements. A deep, quantitative understanding of a compound's pharmacokinetic and pharmacodynamic properties is paramount. The systematic application of in vitro assays, in vivo studies, and integrated PK/PD modeling, as outlined in this guide, provides a robust framework for decision-making. This data-driven approach de-risks clinical development, optimizes dosing strategies, and ultimately accelerates the journey of promising thiazole drug candidates from the laboratory to the clinic.
References
- 1. nbinno.com [nbinno.com]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. FDA finalizes population pharmacokinetics guidance | RAPS [raps.org]
- 6. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. mdpi.com [mdpi.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Frontiers | Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges [frontiersin.org]
- 13. Pharmacokinetics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 16. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clinical Pharmacology Glossary: Microtubule Inhibitors | ditki medical & biological sciences [ditki.com]
- 22. youtube.com [youtube.com]
- 23. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Role of pharmacokinetic modeling and simulation in precision dosing of anticancer drugs - Darwich - Translational Cancer Research [tcr.amegroups.org]
- 26. fda.gov [fda.gov]
- 27. fda.gov [fda.gov]
- 28. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-(p-Tolyl)thiazol-4-yl)methanamine
Welcome to the comprehensive technical support guide for the synthesis of (2-(p-tolyl)thiazol-4-yl)methanamine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our guidance is rooted in established chemical principles and field-proven insights to ensure your success.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. Below, we outline three primary and validated synthetic routes, each commencing with the robust Hantzsch thiazole synthesis to construct the core heterocyclic scaffold.
Core Synthesis: The Hantzsch Thiazole Synthesis
The initial and crucial step for all outlined strategies is the formation of the 2-(p-tolyl)thiazole ring system via the Hantzsch thiazole synthesis.[1][2] This classic condensation reaction involves the reaction of an α-haloketone with a thioamide. For our target molecule, this translates to the reaction of 2-bromo-1-(p-tolyl)ethanone with a suitable thioamide precursor.
A [label="2-Bromo-1-(p-tolyl)ethanone"]; B [label="Thiourea"]; C [label="2-Amino-4-(p-tolyl)thiazole"];
A -> C [label="Reflux, Ethanol"]; B -> C; }
II. Detailed Synthetic Routes and Troubleshooting
Here, we present three distinct pathways to introduce the C4-methanamine functionality onto the pre-formed 2-(p-tolyl)thiazole core. Each route is accompanied by a detailed troubleshooting guide to address common challenges.
Route 1: From 4-(Chloromethyl)thiazole via Gabriel Synthesis
This route is often favored for its control over the final amine product, effectively preventing the common issue of over-alkylation.
Workflow for Route 1
A [label="2-(p-Tolyl)thiazole"]; B [label="4-(Chloromethyl)-2-(p-tolyl)thiazole"]; C [label="N-((2-(p-Tolyl)thiazol-4-yl)methyl)phthalimide"]; D [label="this compound"];
A -> B [label="Paraformaldehyde, HCl"]; B -> C [label="Potassium Phthalimide, DMF"]; C -> D [label="Hydrazine Hydrate, Ethanol"]; }
Experimental Protocols for Route 1
Step 1: Synthesis of 4-(Chloromethyl)-2-(p-tolyl)thiazole
-
In a fume hood, to a stirred solution of 2-(p-tolyl)thiazole in concentrated hydrochloric acid, add paraformaldehyde.
-
Heat the mixture under reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Gabriel Synthesis of the Phthalimide Adduct
-
Dissolve 4-(chloromethyl)-2-(p-tolyl)thiazole and potassium phthalimide in anhydrous DMF.
-
Heat the mixture to 80-90 °C and stir for 12-16 hours.
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the N-substituted phthalimide.
Step 3: Hydrazinolysis to the Primary Amine
-
Suspend the N-substituted phthalimide in ethanol and add hydrazine hydrate.
-
Reflux the mixture for 4-6 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the mixture, filter off the precipitate, and concentrate the filtrate.
-
Purify the crude amine by column chromatography.
Troubleshooting and FAQs for Route 1
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield in chloromethylation | Incomplete reaction; decomposition of the product. | Ensure anhydrous conditions. Monitor the reaction closely by TLC to avoid prolonged heating which can lead to byproducts. |
| Gabriel reaction is sluggish | Low reactivity of the chloromethylthiazole; impure starting materials. | Ensure the use of anhydrous DMF. Consider the addition of a phase-transfer catalyst like tetrabutylammonium iodide to facilitate the reaction. |
| Incomplete hydrazinolysis | Insufficient hydrazine or reaction time. | Increase the equivalents of hydrazine hydrate (up to 10 equivalents). Extend the reflux time and monitor by TLC until the starting material is consumed. |
| Difficulty in separating the amine from phthalhydrazide | Co-precipitation of the product. | After filtration of the bulk phthalhydrazide, acidify the filtrate with HCl to precipitate the amine hydrochloride salt, which can then be isolated and neutralized. |
Route 2: From 4-(Hydroxymethyl)thiazole
This pathway offers an alternative to the use of a halomethyl intermediate, which can sometimes be lachrymatory and difficult to handle.
Workflow for Route 2
A [label="4-(Chloromethyl)-2-(p-tolyl)thiazole"]; B [label="(2-(p-Tolyl)thiazol-4-yl)methanol"]; C [label="Tosyl or Mesyl Ester"]; D [label="Azide Intermediate"]; E [label="this compound"];
A -> B [label="H2SO4, H2O, Reflux"]; B -> C [label="TsCl or MsCl, Pyridine"]; C -> D [label="Sodium Azide, DMF"]; D -> E [label="H2, Pd/C or LiAlH4"]; }
Experimental Protocols for Route 2
Step 1: Synthesis of (2-(p-Tolyl)thiazol-4-yl)methanol
-
Dissolve 4-(chloromethyl)-2-(p-tolyl)thiazole in a mixture of water and concentrated sulfuric acid.[2]
-
Reflux the reaction for 24-48 hours, monitoring completion by TLC.[2]
-
Cool the reaction and carefully neutralize with a strong base (e.g., NaOH pellets) while cooling in an ice bath.
-
Extract the product with a suitable organic solvent, dry, and concentrate.
Step 2: Conversion to a Good Leaving Group (e.g., Tosylate)
-
Dissolve the alcohol in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) portion-wise and stir at 0 °C for 1 hour, then at room temperature overnight.
-
Work up the reaction by pouring it into water and extracting the product.
Step 3: Azide Formation and Reduction
-
Dissolve the tosylate in DMF and add sodium azide. Heat to 60-70 °C and stir until the reaction is complete.
-
Extract the azide and then reduce it to the primary amine using either catalytic hydrogenation (H₂, Pd/C) or a chemical reducing agent like LiAlH₄.
Troubleshooting and FAQs for Route 2
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield in alcohol synthesis | Incomplete hydrolysis of the chloride. | Ensure a sufficient reaction time (up to 48 hours) and adequate concentration of sulfuric acid. |
| Esterification (tosylation/mesylation) is incomplete | Presence of water; insufficient reagent. | Use anhydrous pyridine and ensure the alcohol is completely dry. Use a slight excess of TsCl or MsCl. |
| Incomplete azide substitution | Poor leaving group ability of the tosylate/mesylate; steric hindrance. | Ensure the tosylate/mesylate is pure. Consider using a more polar aprotic solvent like DMSO to enhance the nucleophilicity of the azide. |
| Side reactions during azide reduction with LiAlH₄ | Reduction of the thiazole ring. | Perform the reaction at a low temperature (0 °C to start) and add the LiAlH₄ solution dropwise. Catalytic hydrogenation is often a milder alternative. |
Route 3: From 4-Cyanothiazole
This is a more direct route if the 4-cyanothiazole intermediate is readily accessible.
Workflow for Route 3
A [label="2-(p-Tolyl)thiazole"]; B [label="2-(p-Tolyl)thiazole-4-carbonitrile"]; C [label="this compound"];
A -> B [label="Chlorosulfonyl isocyanate, then DMF"]; B -> C [label="LiAlH4, THF or H2, Raney Ni"]; }
Experimental Protocols for Route 3
Step 1: Synthesis of 2-(p-Tolyl)thiazole-4-carbonitrile
-
This step can be challenging and may require specialized reagents. A potential method involves the reaction of 2-(p-tolyl)thiazole with chlorosulfonyl isocyanate followed by treatment with DMF.
Step 2: Reduction of the Nitrile
-
Dissolve the 4-cyanothiazole in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of LiAlH₄ in THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for a few hours.
-
Carefully quench the reaction with water and aqueous NaOH, filter the aluminum salts, and extract the amine.
Troubleshooting and FAQs for Route 3
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield in cyanation | Harsh reaction conditions leading to decomposition. | This reaction is sensitive and requires careful control of temperature and stoichiometry. It is advisable to follow a well-established literature procedure for this step. |
| Incomplete nitrile reduction | Deactivation of the catalyst (for hydrogenation); insufficient reducing agent. | For catalytic hydrogenation, ensure the catalyst is active and the system is free of poisons. For LiAlH₄ reduction, use a freshly opened bottle or titrate to determine its activity. |
| Formation of secondary amine byproduct | The initially formed primary amine reacts with an intermediate imine. | To minimize this, add the nitrile solution slowly to the reducing agent solution (inverse addition). The addition of ammonia or an acid during catalytic hydrogenation can also suppress secondary amine formation.[3] |
| Reduction of the thiazole ring | Harsh reducing conditions. | Use milder reducing agents if ring reduction is observed. NaBH₄ in the presence of a cobalt salt can be an alternative. For catalytic hydrogenation, careful selection of the catalyst and reaction conditions is crucial. |
III. Purification and Characterization
Purification:
-
The final product, this compound, is a basic compound and can be purified by standard column chromatography on silica gel, often using a mobile phase containing a small amount of a basic modifier like triethylamine to prevent tailing.
-
Alternatively, purification can be achieved by converting the amine to its hydrochloride salt, recrystallizing the salt, and then liberating the free base.
Characterization:
-
¹H NMR: Expect characteristic signals for the tolyl group protons, the thiazole ring proton, and the aminomethyl protons.
-
¹³C NMR: Confirm the presence of all expected carbon signals, including those of the thiazole ring and the tolyl group.
-
Mass Spectrometry: Determine the molecular weight and fragmentation pattern to confirm the structure.
-
IR Spectroscopy: Look for characteristic N-H stretching vibrations of the primary amine.
IV. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Thioamides and α-haloketones can be toxic and irritating. Handle them with care.
-
LiAlH₄ is a highly reactive and flammable reagent that reacts violently with water. Handle it under an inert atmosphere and use appropriate quenching procedures.
-
Hydrazine is toxic and a suspected carcinogen. Handle with extreme caution.
This technical support guide provides a framework for the successful synthesis of this compound. By understanding the underlying chemistry of each step and anticipating potential challenges, researchers can optimize their synthetic efforts and achieve higher yields of the desired product.
V. References
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: --INVALID-LINK--
-
ChemicalBook. (2-P-TOLYL-THIAZOL-4-YL)-METHANOL synthesis. Available from: --INVALID-LINK--
-
Wikipedia. Gabriel synthesis. Available from: --INVALID-LINK--
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. Available from: --INVALID-LINK--
-
Master Organic Chemistry. The Gabriel Synthesis. Available from: --INVALID-LINK--
-
Chemistry LibreTexts. The Gabriel Synthesis. Available from: --INVALID-LINK--
-
ResearchGate. How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? Available from: --INVALID-LINK--
-
Reddit. Nitrile reduction issues. Available from: --INVALID-LINK--
-
ECHEMI. How to prevent secondary amine formation in nitrile reduction? Available from: --INVALID-LINK--
-
Jones Research Group. Reduction Reactions and Heterocyclic Chemistry. Available from: --INVALID-LINK--
-
Chemistry LibreTexts. The Reduction of Nitriles. Available from: --INVALID-LINK--
-
ECHEMI. How to prevent secondary amine formation in nitrile reduction? Available from: --INVALID-LINK--
References
Overcoming solubility issues of thiazole compounds in aqueous media
Welcome to the technical support center for researchers working with thiazole-based compounds. The unique aromatic structure of the thiazole ring, containing both sulfur and nitrogen, contributes to a wide range of pharmacological activities but often presents significant challenges in achieving adequate aqueous solubility for experimental and therapeutic use.[1][2] This guide is designed to provide you with a logical, step-by-step framework for diagnosing and overcoming these solubility hurdles, from simple benchtop adjustments to advanced formulation strategies.
Frequently Asked Questions & Troubleshooting Guides
Question 1: I've just synthesized a novel thiazole derivative, and it's practically insoluble in my aqueous assay buffer. Why is this happening and where do I start?
Answer:
This is a very common challenge. The limited aqueous solubility of many thiazole derivatives stems from their often rigid, planar, and lipophilic structures. The overall solubility is a balance between the energy required to break the compound's crystal lattice and the energy released upon its solvation by water molecules. For many complex organic molecules like thiazoles, the intermolecular forces in the solid state are very strong, and the molecule itself is too hydrophobic to interact favorably with water.
Your starting point should be a systematic, tiered approach. Begin with the simplest and quickest methods before moving to more complex and resource-intensive formulation strategies. The goal is to find the simplest method that achieves your target concentration without interfering with your experimental system.
Below is a decision-making workflow to guide your initial strategy.
Question 2: How do I properly use pH adjustment and co-solvents (Tier 1)? What are the critical parameters to consider?
Answer:
These are the first-line strategies due to their simplicity and effectiveness for many compounds.
A. pH Adjustment
-
Mechanism: The solubility of compounds with ionizable functional groups (like basic nitrogen atoms in the thiazole ring or acidic/basic substituents) can be dramatically altered by pH.[3] By adjusting the pH of the aqueous medium to be at least 2 units away from the compound's pKa, you can ensure it exists predominantly in its more soluble ionized (salt) form.
-
Causality: The ionized form of a drug can form stronger ion-dipole interactions with water compared to the weaker hydrogen bonds or dipole-dipole interactions of the neutral form, leading to significantly enhanced solubility.
-
Considerations:
-
pKa Determination: You must know or predict the pKa of your compound's ionizable groups.
-
Buffer Capacity: Ensure your chosen buffer has sufficient capacity to maintain the target pH after the addition of your compound.
-
Experimental Compatibility: The required pH must be compatible with your biological assay (e.g., cell viability, enzyme activity). Extreme pH values can denature proteins or harm cells.
-
Stability: Thiazole rings can be susceptible to hydrolysis, particularly under alkaline conditions.[3] Always check if the pH required for solubility causes compound degradation over the time course of your experiment.
-
B. Co-solvents
-
Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4][5] This reduction in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic thiazole compound, making solvation more favorable.[4]
-
Causality: Water molecules form a highly ordered, hydrogen-bonded network. A nonpolar solute disrupts this network, which is energetically unfavorable. Co-solvents disrupt this water structure, creating a less polar "microenvironment" that can more easily accommodate the hydrophobic drug molecule.[6]
-
Experimental Protocol: Preparing a Stock Solution with a Co-solvent
-
Select a Co-solvent: Start with Dimethyl Sulfoxide (DMSO) or Ethanol, as they are widely used and have good solubilizing power for many organic compounds.[3][5]
-
Weigh Compound: Accurately weigh a small amount of your thiazole compound into a sterile microcentrifuge tube or glass vial.
-
Dissolution: Add the minimum volume of the pure (100%) co-solvent required to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex thoroughly. Gentle warming (e.g., 37°C water bath) can assist, but be cautious of thermal degradation.[7]
-
Serial Dilution: Perform serial dilutions of this stock solution into your aqueous assay buffer to reach the final desired concentration.
-
Final Concentration Check: Critically, the final concentration of the co-solvent in your assay should be very low (typically <1%, and ideally <0.1%) to avoid artifacts.[3] Run a vehicle control (buffer + same final concentration of co-solvent) to ensure the co-solvent itself does not affect your experimental results.
-
| Co-solvent | Typical Use | Advantages | Disadvantages |
| DMSO | In vitro assays | High solubilizing power for many compounds.[5] | Can be toxic to cells at >0.5-1%; may interfere with some assays. |
| Ethanol | In vitro, some in vivo | Biocompatible, less toxic than DMSO.[4] | Less solubilizing power than DMSO for highly lipophilic compounds. |
| Polyethylene Glycol (PEG 400) | In vitro, in vivo formulations | Low toxicity, widely used in pharmaceutical formulations.[8] | Can be viscous; may not be suitable for all analytical methods. |
| Dimethylformamide (DMF) | Chemical synthesis, some assays | Strong solubilizing power. | Higher toxicity; use with caution and check assay compatibility. |
Question 3: Neither pH nor co-solvents worked. What are the more advanced formulation approaches I can try for my in vitro experiments (Tier 2)?
Answer:
When simple methods fail, you must move to formulation strategies that encapsulate the drug molecule to present it to the aqueous environment in a more favorable way. For in vitro work, surfactants and cyclodextrins are excellent options.
A. Surfactants (Micellar Solubilization)
-
Mechanism: Surfactants are amphiphilic molecules. At concentrations above their Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[9] These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble thiazole compound can partition into the hydrophobic core, effectively being "hidden" from the water.[10] This dramatically increases the apparent solubility of the drug.[9]
-
Causality: The system's overall energy is lowered by sequestering the hydrophobic drug away from water and into the compatible, nonpolar core of the micelle. The hydrophilic shell of the micelle interacts favorably with the bulk water, keeping the entire structure in solution.
-
Common Surfactants: For biological applications, non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polyoxyl 35 castor oil (Cremophor® EL) are preferred due to their lower toxicity and biocompatibility.[9]
-
Considerations: Choose a surfactant with a low CMC so that micellization occurs at a low concentration. Be aware that surfactants can have their own biological effects or interfere with certain assays (e.g., membrane-based assays).
B. Cyclodextrins (Inclusion Complexation)
-
Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a nonpolar, hydrophobic interior cavity.[11] A poorly soluble thiazole compound (the "guest") can fit inside this cavity, forming a water-soluble "inclusion complex".[12][13]
-
Causality: The encapsulation of the hydrophobic guest molecule within the cyclodextrin cavity is an energetically favorable process driven by the release of high-energy water molecules from the nonpolar cavity. The hydrophilic exterior of the cyclodextrin ensures the entire complex remains soluble in water.[11]
-
Common Cyclodextrins: Natural β-cyclodextrin is common, but its solubility is limited. Chemically modified derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are often superior as they have much higher aqueous solubility and lower toxicity, making them suitable for in vivo use.[13]
-
Experimental Protocol: Preparing an Inclusion Complex (Kneading Method)
-
Molar Ratio: Determine the desired molar ratio of cyclodextrin to your drug (commonly starting at 1:1 or 2:1).
-
Mix Components: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of water or a water-ethanol mixture to form a paste.
-
Incorporate Drug: Gradually add the thiazole compound to the paste.
-
Knead: Knead the mixture thoroughly for 30-60 minutes to facilitate the interaction and complex formation.
-
Dry: Dry the resulting paste (e.g., in a vacuum oven at 40°C) until a constant weight is achieved.
-
Pulverize: Gently grind the dried complex into a fine powder. This powder can now be dissolved in your aqueous buffer.
-
Question 4: My compound is intended for in vivo studies, and I need a more robust method to improve its bioavailability. What are my options (Tier 3)?
Answer:
For in vivo applications, especially oral drug delivery, simply solubilizing the compound is not enough; you must ensure it remains in a soluble or absorbable form in the gastrointestinal tract. Solid dispersions are a powerful and widely used technique for this purpose.[14]
-
Mechanism: A solid dispersion is a system where a poorly soluble drug is dispersed within a highly soluble, inert carrier matrix.[15] The drug can exist in an amorphous (non-crystalline) state or as very fine crystalline particles.[16] When this solid dispersion is exposed to an aqueous environment, the carrier dissolves rapidly, releasing the drug as very fine particles with a large surface area, which leads to a much faster dissolution rate and improved bioavailability.[15][17]
-
Causality: By preventing the drug from organizing into a stable crystal lattice and instead forcing it into a high-energy amorphous state or dispersing it at a molecular level, the energy barrier for dissolution is significantly lowered.[18] The hydrophilic carrier also improves the wettability of the hydrophobic drug.[15] The first pharmaceutical application of this was a eutectic mixture of Sulphathiazole with urea.[14]
-
Common Carriers: Polyethylene Glycols (PEGs, e.g., PEG 6000) and Polyvinylpyrrolidone (PVP) are common, safe, and effective carriers.[15]
-
Experimental Protocol: Preparing a Solid Dispersion (Solvent Evaporation Method)
-
Select Solvent: Choose a volatile organic solvent (e.g., methanol, ethanol, dichloromethane) in which both your thiazole compound and the carrier (e.g., PEG 6000) are soluble.
-
Dissolve: Prepare a solution by dissolving the drug and carrier in the chosen solvent at the desired ratio (e.g., 1:1, 1:5 drug-to-carrier weight ratio).
-
Evaporate: Remove the solvent using a rotary evaporator. This will produce a thin film on the wall of the flask.
-
Dry: Further dry the film under vacuum to remove any residual solvent.
-
Collect and Sieve: Scrape the solid dispersion from the flask, pulverize it into a powder, and pass it through a sieve to obtain a uniform particle size. This powder can then be used for in vivo dosing (e.g., in a suspension or filled into capsules).
-
| Technique | Mechanism | Common Excipients | Primary Application |
| Co-solvents | Reduces solvent polarity.[4] | DMSO, PEG 400, Ethanol | In vitro stock solutions |
| Surfactants | Micellar encapsulation.[9] | Polysorbate 80, Cremophor® EL | In vitro, some IV formulations |
| Cyclodextrins | Inclusion complex formation.[12] | HP-β-CD, β-CD | In vitro, Oral, IV formulations |
| Solid Dispersions | Amorphous state, increased surface area & wettability.[14][15] | PEG 6000, PVP | Oral bioavailability enhancement |
| Nanosuspensions | Drastic particle size reduction to <1µm.[19] | Surfactants, polymers (as stabilizers) | Oral, IV, Pulmonary delivery |
Question 5: I'm concerned that my solubilization method might be degrading my compound. How can I quickly assess its stability?
Answer:
This is a critical and often overlooked step. Solubility and stability are intrinsically linked, and the conditions used to solubilize a compound can also promote its degradation.[3] Thiazole derivatives can be sensitive to hydrolysis, oxidation, and light.[3] A forced degradation study is a direct way to assess this.
-
Protocol: Preliminary Forced Degradation Study
-
Prepare Solutions: Prepare solutions of your thiazole compound under several stress conditions alongside a control sample kept in the dark at 4°C.
-
Acidic Hydrolysis: 0.1 M HCl.
-
Alkaline Hydrolysis: 0.1 M NaOH.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂).
-
Photodegradation: Expose a solution to direct sunlight or a UV lamp.[3]
-
Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 60°C).
-
-
Incubate: Leave the samples for a defined period (e.g., 24-48 hours).
-
Analyze: Analyze the samples at different time points (e.g., 0, 4, 8, 24 hours) using a suitable analytical method like HPLC-UV or LC-MS.
-
Evaluate: Compare the peak area of the parent compound in the stressed samples to the control. A significant decrease in the parent peak and/or the appearance of new peaks indicates degradation. This will quickly tell you if your compound is sensitive to pH, oxidation, or light, helping you choose a compatible solubilization and storage strategy.
-
By following this structured guide, you can efficiently troubleshoot solubility issues, select the most appropriate method for your specific thiazole compound and experimental needs, and ensure the integrity and reliability of your results.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 2. jpionline.org [jpionline.org]
- 3. benchchem.com [benchchem.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. ajptonline.com [ajptonline.com]
- 6. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. oatext.com [oatext.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scielo.br [scielo.br]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. jddtonline.info [jddtonline.info]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. sphinxsai.com [sphinxsai.com]
Technical Support Center: Optimizing Reaction Conditions for Functionalizing Thiazole Rings
Welcome to the Technical Support Center for thiazole ring functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying the thiazole core. The inherent electronic properties of the thiazole ring, including the acidic C2-proton and the electron-rich C5-position, present unique challenges and opportunities in synthetic chemistry. This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you optimize your reaction conditions and achieve your synthetic goals.
Section 1: Direct C-H Functionalization
Direct C-H functionalization is an atom-economical strategy for elaborating the thiazole core. However, sluggish reactions and lack of regioselectivity are common hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My palladium-catalyzed direct C-H arylation at the C5-position is sluggish or failing. What are the likely causes and how can I fix it?
A1: A sluggish or failed C-H arylation on a thiazole ring often points to two primary issues: catalyst poisoning by the thiazole's sulfur atom or suboptimal reaction conditions.
-
Causality - Catalyst Poisoning: The lone pair of electrons on the thiazole's sulfur atom can coordinate to the palladium center, effectively "poisoning" or deactivating the catalyst.[1] This is often observed as the reaction stalling or requiring high catalyst loadings.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: As a first step, a modest increase in the palladium catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome the poisoning effect. However, this is not always cost-effective or desirable.[2]
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often mitigate sulfur poisoning and promote the desired catalytic cycle. For instance, Pd-NHC complexes have been shown to be highly efficient for the C-H arylation of thiazoles, even at low catalyst loadings (0.05-0.1 mol%) under aerobic conditions.[3]
-
Additive Strategy: The use of a copper co-catalyst (e.g., Cu(OAc)₂) can sometimes facilitate the reaction, potentially by promoting the C-H activation step.[4][5]
-
Ligand-Free Conditions: In some cases, particularly with activated aryl bromides, ligand-free conditions using Pd(OAc)₂ can be highly effective and avoid complications from ligand degradation.[2]
-
Q2: I'm observing a mixture of C2 and C5-arylated products in my direct arylation reaction. How can I improve the regioselectivity?
A2: The regioselectivity of direct C-H functionalization on the thiazole ring is a delicate balance of electronic and steric factors. The C5-position is generally more electron-rich and favored for electrophilic attack, while the C2-proton is the most acidic.[6]
-
Causality - Reaction Mechanism: The regioselectivity can be influenced by the specific C-H activation pathway favored by the catalytic system. Some palladium catalysts may favor a concerted metalation-deprotonation (CMD) pathway, which can be sensitive to both electronic and steric effects.
-
Troubleshooting Steps:
-
Catalyst Control: The choice of catalyst is paramount. For instance, Pd/Cu co-catalyzed systems under ligand-free conditions have been developed for the regioselective arylation at the 2-position.[5] Conversely, many palladium systems, especially with phosphine or NHC ligands, preferentially direct arylation to the C5-position.[3]
-
Directing Groups: If your thiazole substrate allows, the installation of a directing group can provide excellent control over regioselectivity. While this adds synthetic steps, it can be a robust strategy for complex molecules.
-
Systematic Screening: A systematic screen of palladium sources (e.g., Pd(OAc)₂, PdCl₂(dppf)), ligands (e.g., phosphines, NHCs), bases (e.g., K₂CO₃, Cs₂CO₃), and solvents (e.g., dioxane, toluene, DMAc) is often necessary to find the optimal conditions for your specific substrate.[7]
-
Experimental Workflow: Direct C-H Arylation of Thiazole
Below is a general workflow for troubleshooting direct C-H arylation reactions.
Section 2: Lithiation and Electrophilic Quench
Deprotonation of the acidic C2-proton with a strong base, followed by quenching with an electrophile, is a powerful method for C2-functionalization. However, this method is fraught with potential side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After lithiation of my bromothiazole and quenching, I'm getting a mixture of products, including what appears to be a rearranged bromo-substituted thiazole. What is happening?
A1: You are likely observing a "halogen dance" reaction. This is a common side reaction in the lithiation of halo-heterocycles.
-
Causality - Halogen Dance: The halogen dance is an intramolecular rearrangement where the halogen and the metal exchange positions.[8] In the case of a 2-bromothiazole, lithiation at C5 can lead to a rearrangement to form the more thermodynamically stable 5-bromo-2-lithiothiazole. Quenching this mixture of organolithium species results in a mixture of products.[9][10]
-
Troubleshooting Steps:
-
Strict Temperature Control: This reaction is highly temperature-sensitive. Maintain a very low temperature (typically -78 °C) throughout the addition of the base and the electrophile to minimize the rate of the halogen dance.[10]
-
Rapid Quenching: After the initial deprotonation, add the electrophile promptly. Extended reaction times at the lithiated stage can increase the extent of the halogen dance.
-
Choice of Base: While n-BuLi is common, in some cases, a bulkier base like LDA (Lithium diisopropylamide) or a silyl amide base like LiHMDS (Lithium bis(trimethylsilyl)amide) might offer different selectivity.[11]
-
One-Pot Procedures: For certain transformations, a one-pot procedure where the electrophile is present during the deprotonation can trap the desired lithiated species before it has a chance to rearrange.[10]
-
Q2: My lithiation reaction is giving a low yield, and I'm recovering a lot of starting material. What are the key parameters to check?
A2: Low yields in lithiation reactions often stem from incomplete deprotonation, degradation of the organolithium intermediate, or quenching by trace amounts of protic sources.
-
Causality - Reaction Conditions: Organolithium reagents are extremely reactive and sensitive to moisture and air. The stability of the lithiated thiazole can also be an issue, with decomposition possible even at low temperatures.[12][13]
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of an inert gas (Argon or Nitrogen). Solvents must be anhydrous.
-
Reagent Quality: Use a freshly titrated or newly purchased organolithium reagent. The concentration of commercially available organolithiums can decrease over time.
-
Order of Addition: Typically, the organolithium reagent is added slowly to a cooled solution of the thiazole substrate. Rapid addition can cause localized heating and side reactions.
-
Solvent Choice: Anhydrous THF or diethyl ether are common solvents. The choice can influence the solubility and reactivity of the organolithium species.
-
Electrophile Reactivity: Ensure your electrophile is sufficiently reactive to quench the lithiated thiazole efficiently at low temperatures.
-
General Protocol: Lithiation and Quenching of 2-Bromothiazole
-
Setup: To an oven-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of 2-bromothiazole (1.0 equiv.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Base Addition: Add n-butyllithium (1.1 equiv.) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 30-60 minutes.
-
Electrophile Addition: Add the electrophile (1.2 equiv.) dropwise, again maintaining the temperature at -78 °C.
-
Warming and Quench: After stirring for an appropriate time (typically 1-3 hours) at -78 °C, slowly warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Work-up: Proceed with a standard aqueous work-up and extraction with an organic solvent.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura and Buchwald-Hartwig amination reactions are cornerstones of modern synthetic chemistry for forming C-C and C-N bonds, respectively. However, their application to thiazole-containing substrates requires careful optimization.
Frequently Asked Questions (FAQs) & Troubleshooting - Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with a thiazole-4-boronic ester is giving low yields and I see significant decomposition of the boronic ester. How can I improve this?
A1: Thiazoleboronic acids and their esters, particularly at the 4-position, are known to be relatively unstable and prone to protodeboronation under the reaction conditions.[4]
-
Causality - Instability and Protodeboronation: The electron-deficient nature of the thiazole ring can make the C-B bond susceptible to cleavage, especially in the presence of water and base at elevated temperatures.
-
Troubleshooting Steps:
-
Use Milder Bases: Switch from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF.[14]
-
Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a MIDA ester. These are generally more resistant to protodeboronation.[15][16]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can minimize protodeboronation.
-
Optimize Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate to minimize thermal decomposition.
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can accelerate the catalytic cycle, potentially outcompeting the decomposition pathway.[10]
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Halothiazoles
| Thiazole Position | Halide (X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Notes |
| C2 | Br, I | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 80-100 | Good for general substrates. |
| C4 | Br | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Toluene/H₂O | 100 | Prone to protodeboronation; use pinacol ester.[4] |
| C5 | Br, I | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 90-110 | Generally robust and high-yielding position. |
Frequently Asked Questions (FAQs) & Troubleshooting - Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of a bromothiazole is not proceeding to completion. What are the key factors to optimize?
A1: The success of a Buchwald-Hartwig amination hinges on the interplay between the palladium catalyst, the ligand, and the base. The sulfur atom in the thiazole can also interfere with the catalyst.[17]
-
Causality - Catalyst Inhibition and Base Selection: In addition to potential sulfur poisoning, an inappropriate base can either be too weak to deprotonate the amine or too strong, leading to substrate or product degradation. The solubility of the base is also a critical, often overlooked, factor.[8]
-
Troubleshooting Steps:
-
Base Selection: This is the most critical parameter. For general purposes, strong, non-nucleophilic bases like NaOtBu or LHMDS are effective.[17] For substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are preferred.[8] The particle size and solubility of the base can significantly impact the reaction rate; finely ground base is recommended.[17]
-
Ligand Choice: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl-based ligands (e.g., dppf) are often required, especially for less reactive aryl chlorides or hindered amines.[18]
-
Solvent: Toluene and dioxane are common choices. Ethereal solvents like THF or 2-MeTHF can also be effective. Avoid chlorinated solvents and acetonitrile, as they can inhibit the catalyst.[8]
-
Palladium Pre-catalyst: Using a pre-formed palladium pre-catalyst (e.g., G3 or G4 pre-catalysts) can lead to more reproducible results by ensuring efficient generation of the active Pd(0) species.[17]
-
Logical Workflow for Buchwald-Hartwig Amination Optimization
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Pd/Cu-cocatalyzed reigoselective arylation of thiazole derivatives at 2-position under ligand-free conditions [ouci.dntb.gov.ua]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed C−H Functionalization of Heteroarenes with Aryl Bromides and Chlorides [ouci.dntb.gov.ua]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. Copper- and Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of N-Fused Benzo[4,5]imidazo[2,1-b]thiazole Derivatives via Substituted trans-1,2-Diiodoalkenes, 1H-Benzo[d]imidazole-2-thiols, and Halobenzenes. | Semantic Scholar [semanticscholar.org]
Aminothiazole Derivatives Purification: A Technical Support Guide
Welcome to the technical support center for the purification of aminothiazole derivatives. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face in the lab. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable solutions to common purification hurdles.
Section 1: Frequently Asked Questions - First-Pass Purification Strategies
This section tackles the initial decisions you'll make when faced with a crude reaction mixture.
Q1: What are the primary methods for purifying aminothiazole derivatives, and how do I choose the right one?
The three workhorse techniques for purifying aminothiazole derivatives are column chromatography , recrystallization , and acid-base extraction . The choice depends on the scale of your reaction, the nature of your target compound (solid vs. oil), and the types of impurities present.
The Hantzsch synthesis, a common route to these derivatives, often leaves you with unreacted thiourea, α-haloketone starting materials, and various side-products.[1][2][3] Your initial workup and purification strategy should aim to remove these efficiently.
Table 1: Comparison of Primary Purification Techniques
| Technique | Best For | Advantages | Disadvantages |
| Flash Column Chromatography | Small to medium scale (mg to g); separating mixtures with close Rf values; purifying oils. | High resolution; applicable to most compounds; systematic approach. | Can be time-consuming; risk of product decomposition on silica; requires significant solvent.[4] |
| Recrystallization | Medium to large scale (>1 g); compounds that are solid at room temperature. | Highly effective for achieving high purity; scalable; cost-effective. | Finding a suitable solvent system can be trial-and-error; not suitable for oils or amorphous solids.[5][6] |
| Acid-Base Extraction | Removing non-basic or neutral impurities from the basic aminothiazole product. | Quick and efficient for bulk impurity removal; excellent as a pre-purification step. | Only separates based on acidity/basicity; may not remove basic impurities. Emulsion formation can be an issue. |
Workflow for Selecting a Purification Strategy
The following diagram outlines a logical workflow for approaching the purification of a crude aminothiazole derivative.
Caption: Initial decision-making for aminothiazole purification.
Q2: My crude product is a dark, intractable oil after solvent removal. What is the most effective first step?
A dark oil suggests the presence of significant impurities, possibly polymeric side products. Direct crystallization is unlikely to work.
Causality: The 2-amino group imparts basicity to the molecule. This chemical handle is your key to an effective initial cleanup. Non-basic impurities, such as unreacted α-haloketones or decomposition products, can be removed with an acid-base extraction.
Recommended Action:
-
Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extract this solution with a dilute aqueous acid (e.g., 1M HCl). Your aminothiazole derivative will protonate and move into the aqueous layer, leaving many non-basic impurities behind in the organic layer.
-
Separate the layers. Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or saturated NaHCO₃) until the solution is basic (pH > 8).[6][7]
-
Your purified product should precipitate out if it's a solid. If it's an oil, it will form a separate phase.
-
Extract the now-basic aqueous solution several times with fresh ethyl acetate or DCM.
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
This material is now significantly purer and more amenable to final purification by column chromatography or crystallization.[8]
Section 2: Troubleshooting Guide - Column Chromatography
Flash column chromatography is often the go-to method, but the polar, basic nature of the aminothiazole core can cause problems.
Problem: My compound streaks badly on the TLC plate and I get poor separation/recovery from the column.
Cause: This is a classic sign of strong, undesirable interactions between the basic 2-amino group of your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction leads to tailing (streaking), which ruins separation and can cause irreversible adsorption, leading to low recovery.
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your eluent system.
-
How it Works: The basic modifier (e.g., triethylamine) will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound. This allows your aminothiazole derivative to travel through the column without strong, non-specific binding.
-
Protocol: Start by adding 0.5-1% triethylamine (Et₃N) to your chosen eluent system (e.g., 99:1 Hexane:EtOAc + 1% Et₃N is incorrect; it should be added to the total volume, e.g., for 100 mL, use 50 mL Hexane, 49 mL EtOAc, 1 mL Et₃N). Re-run your TLC in this new system; you should see a significant reduction in streaking and a higher Rf value.
-
-
Use a Different Stationary Phase: If a basic modifier isn't effective or is incompatible with your molecule:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use neutral or basic alumina to avoid issues.
-
Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with a solution of your eluent containing the basic modifier before packing the column.
-
Table 2: Common Eluent Systems for Aminothiazole Derivatives
| Compound Polarity | Starting Eluent System (v/v) | Modifier |
| Low to Medium | 90:10 Hexanes:Ethyl Acetate | 0.5 - 1% Triethylamine |
| Medium to High | 70:30 Ethyl Acetate:Hexanes | 0.5 - 1% Triethylamine |
| High | 95:5 DCM:Methanol | 0.5 - 1% Triethylamine |
| Very High / Polar | 90:10:1 DCM:Methanol:Ammonium Hydroxide | Use cautiously |
Problem: My aminothiazole derivative appears to be decomposing on the column.
Cause: The acidic nature of standard silica gel can catalyze the decomposition of sensitive functional groups. Some aminothiazole derivatives, particularly those with certain substituents, can be unstable under these conditions.[9]
Troubleshooting Workflow:
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 6. sjpas.com [sjpas.com]
- 7. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 8. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 9. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of (2-(P-Tolyl)thiazol-4-YL)methanamine
A Guide to Ensuring Compound Stability and Experimental Integrity
Welcome to the technical support guide for (2-(p-tolyl)thiazol-4-yl)methanamine (CAS No. 89152-86-3). This document, designed for researchers, scientists, and drug development professionals, provides in-depth guidance on preventing the degradation of this compound. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you maintain the integrity of your samples and ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What is this compound, and why is its stability a concern?
This compound is a heterocyclic compound featuring a thiazole ring, a p-tolyl group, and a primary methanamine substituent. Its structural motifs are common in medicinal chemistry and materials science.[1] The stability of this compound is critical because degradation can lead to the formation of impurities, which can result in decreased potency in biological assays, altered pharmacological profiles, and inconsistent experimental results.[2][3] The primary amine and the thiazole ring are the most reactive sites susceptible to degradation.
Q2: What are the primary causes of degradation for this compound?
Based on its chemical structure, the primary degradation pathways are:
-
Oxidation: The primary amine and the methylene bridge are susceptible to oxidation, especially in the presence of air (oxygen), light, or metal catalysts. This can lead to the formation of imines, aldehydes, or other oxidized species. Aromatic amines are known to be sensitive to oxidation, sometimes resulting in discoloration.[4]
-
Hydrolysis: Under strongly acidic or basic conditions, the thiazole ring can be susceptible to cleavage.[5][6] While generally stable, prolonged exposure to harsh pH conditions should be avoided.
-
Photodegradation: Thiazole-containing compounds, particularly those with aromatic substituents, can be sensitive to light.[7] Exposure to UV or even ambient laboratory light over extended periods can catalyze degradation, sometimes through complex pathways involving singlet oxygen.[7]
-
Thermal Stress: Elevated temperatures can accelerate all degradation pathways. Some suppliers specifically note the need for cold-chain transportation, indicating a sensitivity to thermal stress.[8]
Q3: How should I store the solid compound and its solutions?
Proper storage is the single most effective way to prevent degradation. We recommend a multi-faceted approach to protect against oxidation, light, and heat.
| Condition | Solid Compound | Stock Solutions | Rationale |
| Temperature | -20°C for long-term storage. 2-8°C for short-term. | -20°C or -80°C. Minimize freeze-thaw cycles. | Reduces the kinetic rate of all degradation reactions.[9] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Overlay solution with Argon or Nitrogen before sealing. | Prevents oxidative degradation by displacing oxygen.[10] |
| Light | Store in an amber vial inside a dark container or cabinet. | Use amber glass vials or wrap clear vials in aluminum foil. | Protects against photodegradation.[6][7] |
| Container | Tightly sealed glass vials with PTFE-lined caps. | Tightly sealed glass vials with PTFE-lined caps. | Prevents moisture ingress and reaction with container materials. |
Q4: What are the best solvents for preparing stock solutions?
Choosing the right solvent is crucial.
-
Recommended: Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN). Ensure solvents are high-purity and freshly opened or properly stored to minimize water and peroxide content.
-
Use with Caution: Protic solvents like methanol or ethanol can potentially react with the primary amine. If their use is unavoidable, prepare solutions fresh and use them immediately.
-
Avoid: Aqueous solutions for long-term storage, especially if the pH is not neutral and buffered. Primary amines can alter the pH of unbuffered solutions.
Q5: How can I visually detect if my compound has degraded?
While analytical confirmation is necessary, visual cues can be an early warning:
-
Color Change: The pure compound is typically a white to pale yellow solid.[11] Development of a darker yellow, brown, or pink hue in either the solid or a solution can indicate oxidative degradation.
-
Precipitation: The formation of insoluble material in a previously clear solution may indicate the creation of degradation products with lower solubility.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
Problem 1: My reaction yield is low and inconsistent, and I suspect compound instability.
-
Possible Cause: The compound may be degrading either in the stock solution or under the reaction conditions.
-
Troubleshooting Steps:
-
Assess Stock Solution Purity: Before starting your experiment, analyze your stock solution using a quick analytical method like HPLC-UV or LC-MS to confirm the purity and concentration.[5][12][13]
-
Use Freshly Prepared Solutions: Avoid using old stock solutions. Prepare a new solution from solid material stored under optimal conditions.
-
Degas Reaction Solvents: If your reaction is sensitive to oxygen, sparge all solvents and reagents with an inert gas (Argon or Nitrogen) before use.
-
Run a Control Reaction: Set up a control experiment where the compound is stirred in the reaction solvent at the reaction temperature (without other reagents) to assess its stability under the specific conditions.
-
Problem 2: My stock solution in DMSO has turned yellow/brown after a week at 4°C.
-
Possible Cause: This is a classic sign of oxidative degradation. Storing in a clear vial, even in a refrigerator, exposes the compound to light each time the door is opened. The cap may also not be airtight, allowing oxygen ingress.
-
Troubleshooting Steps:
-
Discard the Solution: Do not use the discolored solution, as it contains unknown levels of impurities.
-
Review Storage Protocol: Prepare a new stock solution in an amber vial. Before capping, flush the headspace with Argon or Nitrogen.
-
Aliquot Solutions: For long-term projects, aliquot the stock solution into smaller, single-use vials. This prevents contamination of the entire stock and minimizes exposure of the bulk material to air and light.
-
Key Experimental Protocols & Workflows
Adherence to standardized protocols is essential for reproducible science.
Protocol 1: Recommended Storage and Handling Workflow
This workflow minimizes exposure to degrading elements from the moment the compound is received.
Caption: Recommended workflow for handling and storage.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Place the sealed vial of this compound (MW: 204.29 g/mol ) and a bottle of anhydrous DMSO in a desiccator to allow them to equilibrate to room temperature. This prevents moisture condensation.
-
Weighing: Tare a clean, dry amber glass vial on an analytical balance. Rapidly weigh the desired amount of the solid (e.g., 2.04 mg for 1 mL of a 10 mM solution) into the vial and record the exact weight.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial using a calibrated micropipette.
-
Mixing: Vortex the vial until the solid is completely dissolved.
-
Inerting: Briefly flush the headspace of the vial with a gentle stream of Argon or Nitrogen.
-
Sealing and Storage: Seal the vial tightly with a PTFE-lined cap, label it clearly with the compound name, concentration, solvent, and date, and store it at -20°C.
Potential Degradation Pathways
Understanding the potential chemical transformations helps in diagnosing issues and designing stable formulations. Forced degradation studies under stress conditions like acid/base hydrolysis, oxidation, and photolysis are used to identify these pathways.[2][6]
Caption: Potential degradation pathways for the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Methods of Preparation of Amines [unacademy.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 89152-86-3|this compound|BLDpharm [bldpharm.com]
- 9. 2103-91-5 CAS MSDS (2-AMINO-4-(P-TOLYL)THIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Thiazole | C3H3NS | CID 9256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. matheo.uliege.be [matheo.uliege.be]
- 13. pure.hw.ac.uk [pure.hw.ac.uk]
Technical Support Center: Enhancing the Oral Bioavailability of Thiazoles
Welcome to the technical support center dedicated to enhancing the oral bioavailability of orally administered thiazoles. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many of my thiazole-containing compounds exhibit low and variable oral bioavailability in preclinical studies?
A1: This is a common challenge in drug development, particularly with heterocyclic compounds like thiazoles.[1] The primary reasons often relate to the compound's intrinsic physicochemical properties and its interaction with the gastrointestinal (GI) environment. Key factors include:
-
Poor Aqueous Solubility: Many thiazole derivatives have low aqueous solubility, which limits their dissolution in GI fluids—a prerequisite for absorption.[1][2]
-
Low Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream.[1]
-
Extensive First-Pass Metabolism: The compound may be significantly metabolized in the liver or the intestinal wall before reaching systemic circulation.[1][3]
Q2: What are the initial steps to diagnose the cause of poor oral bioavailability for my thiazole compound?
A2: A systematic approach involving both in vitro and in vivo experiments is recommended.[1]
-
Determine the Biopharmaceutics Classification System (BCS) Class: This system categorizes drugs based on their solubility and permeability.[2] Many thiazole derivatives fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2]
-
In Vitro Solubility and Permeability Assays: Conduct solubility studies at different pH values to simulate the GI tract.[2] Use permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assays to assess the compound's ability to cross the intestinal barrier.[2]
Q3: What are the primary formulation strategies to enhance the bioavailability of a poorly soluble thiazole compound?
A3: Several formulation strategies can be employed to improve the oral bioavailability of these compounds.[2] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a higher dissolution rate.[1][4][5]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution.[2][6][7]
-
Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can improve its absorption, sometimes via the lymphatic pathway.[2]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the drug's solubility.[2]
Troubleshooting Guides
Scenario 1: Poor Aqueous Solubility
Q: My thiazole compound shows very low solubility in simulated GI fluids. What are my next steps?
A: If poor aqueous solubility is the primary issue, the goal is to enhance the dissolution rate and extent. Consider the following strategies:
Amorphous forms of a drug can have 5 to 100 times higher solubility than their crystalline counterparts due to their higher free energy.[6] ASDs stabilize the amorphous form of the drug within a polymer matrix, enhancing solubility and bioavailability.[6][7][8]
Experimental Protocol: Preparation of an ASD using Spray Drying
-
Polymer and Solvent Selection: Choose a suitable polymer (e.g., HPMC, PVP, Eudragit) that is miscible with your thiazole compound. Select a volatile organic solvent in which both the drug and polymer are soluble.
-
Solution Preparation: Dissolve the thiazole compound and the polymer in the selected solvent to create a homogenous solution.
-
Spray Drying: Atomize the solution into a hot air stream. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer matrix.
-
Characterization: Analyze the resulting powder using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
In Vitro Dissolution Testing: Perform dissolution studies in simulated gastric and intestinal fluids to compare the dissolution profile of the ASD to the crystalline drug.
Reducing the particle size of a compound increases its surface area, which can enhance the dissolution rate.[5]
Experimental Protocol: Wet Media Milling for Nanocrystal Formation
-
Formulation: Prepare a suspension of the thiazole compound in an aqueous medium containing stabilizers (e.g., surfactants like sodium lauryl sulfate and polymers like polyvinylpyrrolidone).[9]
-
Milling: Introduce the suspension into a milling chamber containing grinding media (e.g., ceramic beads). The high-energy collisions between the beads and the drug particles reduce the particle size to the nanometer range.[9]
-
Characterization: Measure the particle size distribution and zeta potential of the resulting nanocrystal dispersion.[9]
-
In Vivo Pharmacokinetic Studies: Administer the nanocrystal formulation orally to an animal model and compare the plasma concentration-time profile to that of a control formulation (e.g., a simple suspension of the micronized drug).[9]
Decision-Making Workflow for Solubility Enhancement
Caption: Workflow for addressing poor solubility of thiazole compounds.
Scenario 2: Significant First-Pass Metabolism
Q: My thiazole compound has good solubility and permeability, but the oral bioavailability is still very low. In vitro metabolism studies suggest high hepatic extraction. What can I do?
A: When extensive first-pass metabolism is the issue, strategies should focus on either protecting the drug from metabolic enzymes or bypassing the liver.
A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[10][11][12] This approach can be used to mask the part of the molecule that is susceptible to first-pass metabolism.[2]
Experimental Protocol: Designing an Ester Prodrug
-
Synthesis: If your thiazole compound has a suitable functional group (e.g., a hydroxyl or carboxyl group), synthesize an ester prodrug by reacting it with an appropriate carboxylic acid or alcohol.
-
Structural Confirmation: Confirm the structure of the synthesized prodrug using techniques like NMR and mass spectrometry.[1]
-
In Vitro Stability and Conversion: Assess the stability of the prodrug in simulated gastric and intestinal fluids.[1] Evaluate its conversion back to the active parent drug in the presence of relevant enzymes (e.g., esterases) in plasma and liver microsomes.[1]
-
Permeability Assessment: Evaluate the permeability of the prodrug using a Caco-2 assay.[1]
-
In Vivo Pharmacokinetic Comparison: Conduct in vivo pharmacokinetic studies in an animal model to compare the oral bioavailability of the prodrug to that of the parent drug.[1][3]
For highly lipophilic drugs, lipid-based formulations can promote absorption through the intestinal lymphatic system, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.[2]
Experimental Protocol: Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Screen various oils, surfactants, and co-solvents for their ability to solubilize your thiazole compound.
-
Formulation Development: Prepare different ratios of the selected excipients and your drug. Evaluate their self-emulsification properties upon dilution in an aqueous medium. The goal is to form a fine oil-in-water emulsion or microemulsion.
-
Droplet Size Analysis: Characterize the droplet size of the resulting emulsion to ensure it is in the desired range (typically below 200 nm for nanoemulsions).
-
In Vivo Evaluation: Administer the SEDDS formulation orally to an animal model and measure the plasma concentration of the drug. Compare the results to a non-lipid-based formulation.
Comparative Table of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Suitable for Thiazoles with... | Key Experimental Step |
| Amorphous Solid Dispersions | Increases solubility by converting the drug to a higher energy amorphous state.[6][13] | Poor aqueous solubility (BCS Class II/IV). | Spray drying or hot-melt extrusion.[6] |
| Nanonization | Increases dissolution rate by increasing the surface area of the drug particles.[4][5] | Poor aqueous solubility (BCS Class II/IV). | Wet media milling.[9] |
| Prodrugs | Masks metabolically labile functional groups or improves physicochemical properties.[10][11][12] | High first-pass metabolism or poor permeability.[2] | Chemical synthesis and in vitro conversion studies.[1] |
| Lipid-Based Formulations | Improves solubilization in the GI tract and can promote lymphatic absorption.[2] | Poor solubility and/or high first-pass metabolism. | Excipient screening and self-emulsification studies. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. contractpharma.com [contractpharma.com]
- 7. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. seppic.com [seppic.com]
Technical Support Center: Addressing Batch-to-Batch Variability in Compound Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for addressing batch-to-batch variability in compound synthesis. This guide is designed to provide you, as a senior application scientist, with the expertise and field-proven insights necessary to diagnose, troubleshoot, and ultimately mitigate inconsistencies in your experimental and manufacturing processes. Our approach is grounded in the principles of Quality by Design (QbD) to ensure scientific integrity and reproducible outcomes.
Introduction: The Challenge of Variability
Batch-to-batch variability is a critical challenge in chemical synthesis, where seemingly identical processes yield compounds with different physicochemical properties and, consequently, variable performance in biological assays.[1][2] This inconsistency can compromise research findings, delay drug development timelines, and lead to costly manufacturing failures.[3][4] This guide provides a systematic framework for understanding the root causes of variability and implementing robust control strategies.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding batch-to-batch variability.
Q1: What are the primary drivers of batch-to-batch variability in compound synthesis?
A1: Batch-to-batch variability can be attributed to a combination of factors, often categorized as the "5 M's":
-
Material: Variations in raw materials, such as purity, impurity profiles, and even the supplier, can significantly impact the reaction outcome.[4][5] The natural variability of botanical materials is a prime example of this challenge.[6]
-
Method: Inconsistencies in the execution of the synthetic protocol, including deviations in reaction time, temperature, and work-up procedures, are a major source of variability.[5][7]
-
Machine: Differences in equipment performance, calibration, and cleaning can introduce unforeseen variables into the synthesis process.[5]
-
Man (Personnel): Human factors, such as differences in operator technique and interpretation of procedures, can lead to subtle but significant variations.[5]
-
Measurement: Inaccurate or imprecise analytical techniques for in-process monitoring and final product characterization can mask or misrepresent batch differences.[8]
Q2: How can we proactively minimize the impact of batch-to-batch variability on our research?
A2: A proactive approach is crucial for managing variability. Key strategies include:
-
Multi-Batch Prescreening: Before initiating a large-scale study, it is advisable to procure small quantities of several different batches and conduct preliminary validation assays to assess their consistency.[1]
-
Establish a "Golden Batch": Once a batch with the desired characteristics is identified, purchasing a sufficient quantity to cover the entire duration of the study can help ensure consistency.[1]
-
In-house Quality Control: Do not rely solely on the supplier's Certificate of Analysis (CoA). Perform your own analytical testing on incoming batches to confirm they meet your specific experimental requirements.[1]
-
Meticulous Record-Keeping: Maintain detailed records of batch numbers, supplier information, storage conditions, and all in-house analytical data for every experiment.[9][10][11]
Q3: What is Quality by Design (QbD) and how does it relate to managing variability?
A3: Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[12][13][14] In the context of compound synthesis, QbD involves:
-
Defining a Quality Target Product Profile (QTPP): This outlines the desired characteristics of the final compound.[13][14]
-
Identifying Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[15][16]
-
Identifying Critical Process Parameters (CPPs): These are process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality.[17][18]
By understanding the relationship between CPPs and CQAs, you can establish a "design space" – a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality.[19]
Troubleshooting Guide: A Systematic Approach to Resolving Variability
When a new batch of a compound underperforms or yields unexpected results, a systematic troubleshooting process is essential.
Step 1: Initial Verification and Documentation Review
The first step is to rule out simple errors and confirm the identity and integrity of the compound.
-
Action: Carefully compare the Certificate of Analysis (CoA) of the problematic batch with that of a previously successful batch.[1] Pay close attention to purity, impurity profiles, and the analytical methods used.
-
Rationale: Discrepancies in the CoA can be an early indicator of significant chemical differences between batches.[1]
-
Action: Review your lab notebook and experimental records to ensure there were no deviations from the established protocol.[9][10][20]
-
Rationale: Inconsistent experimental conditions are often mistaken for compound variability.[1]
Step 2: Head-to-Head Comparison with a "Golden Batch"
The most definitive way to confirm that the issue lies with the new batch is a direct comparison.
-
Action: If you have a retained sample of a previously well-performing batch (a "golden batch"), design a simple, direct comparison experiment.[1]
-
Rationale: This allows you to isolate the variable of the compound batch and definitively determine if it is the source of the observed inconsistency.[1]
Step 3: In-Depth Analytical Characterization
If the new batch is confirmed to be the source of the variability, a more thorough analytical investigation is required. The choice of techniques will depend on the nature of the compound and the suspected cause of variability.
| Analytical Technique | Parameter Assessed | Rationale for Use in Variability Analysis |
| High-Performance Liquid Chromatography (HPLC) | Purity, Impurity Profile, Quantification | To identify and quantify the active pharmaceutical ingredient (API) and any related substances or degradation products.[18][21] |
| Mass Spectrometry (MS) | Molecular Weight, Structural Information | To confirm the identity of the compound and characterize unknown impurities.[21] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Structure, Purity | To provide detailed structural information and identify any residual solvents or structural isomers.[18] |
| Infrared (IR) Spectroscopy | Functional Groups, Polymorphism | To identify the compound's functional groups and potentially differentiate between different crystalline forms (polymorphs).[18] |
| Powder X-Ray Diffraction (PXRD) | Crystalline Form (Polymorphism) | To definitively identify the crystalline form of the compound, as different polymorphs can have different solubilities and bioavailabilities.[22] |
| Differential Scanning Calorimetry (DSC) | Thermal Properties, Polymorphism | To assess the melting point and other thermal transitions, which can indicate the presence of different polymorphs or impurities. |
| Thermogravimetric Analysis (TGA) | Solvent/Water Content | To determine the amount of residual solvent or water in the sample. |
| Particle Size Analysis | Particle Size Distribution | To measure the size and distribution of particles, which can affect dissolution rates and bioavailability.[8][18] |
Step 4: Process Parameter Investigation
If analytical characterization does not reveal significant differences, the next step is to investigate the synthesis process itself. This is where a deep understanding of reaction kinetics and process parameters becomes critical.[23]
-
Raw Material Scrutiny: Investigate the source and quality of all starting materials and reagents used in the synthesis.[4][5] Even minor variations in a catalyst or solvent can have a profound impact.[4]
-
Reaction Condition Sensitivity: Systematically vary key reaction parameters (e.g., temperature, pressure, reaction time, mixing speed) to understand the reaction's sensitivity to these changes.[5][7]
-
Work-up and Purification: The work-up and purification steps can also introduce variability.[24][25] Investigate factors such as pH adjustments, extraction solvents, and crystallization conditions.
A Framework for Ensuring Consistency: Process Analytical Technology (PAT)
For long-term control and prevention of batch-to-batch variability, the implementation of Process Analytical Technology (PAT) is highly recommended. PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality.[12][17][26]
The core components of a PAT framework include:
-
Real-time Monitoring: Utilizing in-line or on-line analytical tools (e.g., NIR, Raman spectroscopy) to monitor CPPs in real-time.[18][26]
-
Multivariate Data Analysis: Employing statistical tools to analyze the large datasets generated by PAT and identify relationships between process parameters and product quality.[27][28]
-
Feedback Control Systems: Implementing automated control systems that can adjust process parameters in real-time to maintain the process within the established design space.[19]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting batch-to-batch variability.
Caption: A logical workflow for troubleshooting batch variability.
The Importance of Detailed Documentation
Throughout the troubleshooting process, meticulous documentation is paramount.[9][10][11][29] Your lab notebook, whether physical or electronic, should capture every detail of your investigation.
Key Elements of Effective Documentation:
-
Detailed Protocols: Step-by-step instructions, including precise quantities, reaction conditions, and observations.[9][20]
-
Raw Data: All raw data from analytical instruments should be recorded and properly labeled.[29]
-
Observations: Any visual changes, such as color shifts or precipitation, should be noted.[9][10]
-
Deviations: Any deviations from the standard operating procedure (SOP) must be documented, along with a justification.[9]
-
Cross-Referencing: Clear cross-referencing between experimental records, analytical data, and batch numbers is essential for traceability.[20]
By embracing a systematic, data-driven approach to troubleshooting and implementing robust quality control measures, you can effectively address batch-to-batch variability and ensure the consistency and reliability of your compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 3. blog.minitab.com [blog.minitab.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 7. Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03017F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. sapiosciences.com [sapiosciences.com]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. Mastering Documentation and Record-Keeping for GMP Compliance: A Guide for Modern Pharma Labs | Lab Manager [labmanager.com]
- 12. longdom.org [longdom.org]
- 13. Key Considerations for API Process Development and Optimization - Evotec [evotec.com]
- 14. books.rsc.org [books.rsc.org]
- 15. polypeptide.com [polypeptide.com]
- 16. researchgate.net [researchgate.net]
- 17. Process analytical technology - Wikipedia [en.wikipedia.org]
- 18. thepharmamaster.com [thepharmamaster.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 22. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 23. youtube.com [youtube.com]
- 24. biotage.com [biotage.com]
- 25. How To [chem.rochester.edu]
- 26. jrtdd.com [jrtdd.com]
- 27. Process analytical technology in the pharmaceutical industry: a toolkit for continuous improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. research.manchester.ac.uk [research.manchester.ac.uk]
- 29. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Aminothiazole Analogs for Researchers
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including clinically approved drugs.[1][2] This guide offers an in-depth, comparative analysis of the diverse biological activities of 2-aminothiazole analogs, providing researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental methodologies to advance their research. We will dissect the anticancer, kinase inhibitory, antimicrobial, and neuroprotective properties of select analogs, underpinned by supporting data and robust protocols.
Anticancer Activity: Targeting Cell Viability and Proliferation
2-aminothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects across a multitude of human cancer cell lines.[3][4] The primary mechanisms driving this activity often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, effectively halting the uncontrolled proliferation of cancer cells.
A key determinant of the anticancer potency of these analogs lies in the nature and position of substituents on the thiazole ring and the 2-amino group. Structure-activity relationship (SAR) studies have revealed that modifications at these positions can dramatically influence the compound's efficacy and selectivity. For instance, the introduction of lipophilic groups at the 4- and 5-positions of the thiazole ring has been shown to enhance cytotoxic activity.[3] Similarly, acylation of the 2-amino group with specific moieties can lead to potent antiproliferative effects.[3]
Comparative Cytotoxicity of 2-Aminothiazole Analogs
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of a compound. The following table summarizes the in vitro cytotoxicity of several exemplary 2-aminothiazole derivatives against various cancer cell lines, showcasing the impact of structural diversity on anticancer activity.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [3] |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [3] |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 µM | [1] |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | - | MIC of 0.024μM | [5] |
| Thiazole derivatives 2a, 2e, 2f, 2h, and 2i | MDA-MB231 and HeLa | Comparable or better than cisplatin and oxaliplatin | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8][9][10] The principle of this assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT substrate to a purple formazan product.[7]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]
-
Formazan Crystal Formation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Kinase Inhibition: A Targeted Approach to Cancer Therapy
A significant number of 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[11][12] By targeting specific kinases, these compounds can disrupt the signaling cascades that drive tumor growth, proliferation, and survival.
Dasatinib: A Case Study in Multi-Targeted Kinase Inhibition
Dasatinib, a potent 2-aminothiazole-based drug, is a prime example of a multi-targeted kinase inhibitor.[11][12] It is primarily known for its inhibition of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML).[12] However, its therapeutic reach extends to other kinases, including the Src family kinases (SFKs), c-KIT, and platelet-derived growth factor receptor (PDGFR).[13][14]
The mechanism of action of Dasatinib involves binding to the ATP-binding site of these kinases, thereby preventing the transfer of a phosphate group from ATP to their respective substrates.[12] This blockade of phosphorylation effectively shuts down the downstream signaling pathways that promote cancer cell proliferation and survival.[13][15]
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to assess the inhibitory activity of compounds against a specific kinase is through a biochemical assay that measures the phosphorylation of a substrate.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the purified kinase, the specific substrate (peptide or protein), ATP, and the 2-aminothiazole inhibitor at various concentrations.
-
Reaction Setup: In a microplate, combine the kinase and the inhibitor and pre-incubate for a defined period to allow for binding.
-
Initiate Reaction: Start the kinase reaction by adding the substrate and ATP.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C or 37°C) for a specific duration.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as:
-
Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Employing antibodies that specifically recognize the phosphorylated substrate, coupled with a fluorescent secondary antibody.
-
Luminescence-Based Assays: Using assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The 2-aminothiazole scaffold is also a valuable pharmacophore in the development of novel antimicrobial agents.[16][17] Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.[16][18] The antimicrobial activity is highly dependent on the substitution patterns on the thiazole ring.
SAR studies have indicated that the introduction of certain Schiff bases and azetidinones at the 2-amino position can lead to compounds with significant antibacterial and antifungal properties.[18]
Comparative Antimicrobial Activity of 2-Aminothiazole Analogs
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for selected 2-aminothiazole derivatives against various microbial strains.
| Compound/Derivative | Microorganism | MIC Value (µg/mL) | Reference |
| Halogen derivative of thiourea 124 (3,4-dichlorophenyl) | S. aureus and S. epidermidis | 4 to 16 | [1] |
| Piperazinyl derivative 121d | S. aureus (MRSA) | 4 | [1] |
| Piperazinyl derivative 121d | E. coli | 8 | [1] |
| Compound SMB-1 | S. aureus | Comparable to ampicillin | [18] |
| Compound SMB-6 | C. albicans | Good activity | [18] |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | M. tuberculosis | 0.008 | [5] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[19][20][21][22][23]
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the 2-aminothiazole compounds in the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Neuroprotective Effects: Shielding Neurons from Damage
Emerging research has highlighted the potential of 2-aminothiazole analogs as neuroprotective agents, offering promise for the treatment of neurodegenerative diseases and ischemic stroke.[16][24] These compounds can protect neurons from various insults, including oxidative stress and excitotoxicity.
In Vitro Models of Neuroprotection
A common in vitro model to simulate ischemic conditions is the oxygen-glucose deprivation (OGD) assay.[25][26][27] This model mimics the cellular stress experienced by neurons during a stroke, providing a platform to evaluate the neuroprotective efficacy of test compounds.
Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Assay
Step-by-Step Protocol:
-
Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.
-
Pre-treatment: Pre-incubate the cells with the 2-aminothiazole analogs at various concentrations for a specific duration before inducing OGD.
-
OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., with an atmosphere of 95% N2 and 5% CO2) for a defined period (e.g., 1-4 hours).
-
Reperfusion: After the OGD period, return the cells to a normal, glucose-containing medium and incubate under normoxic conditions (standard cell culture incubator) for a further period (e.g., 24 hours) to simulate reperfusion.
-
Assessment of Neuroprotection: Evaluate the extent of neuronal cell death and damage using various assays, such as:
-
MTT assay: To measure cell viability.
-
Lactate dehydrogenase (LDH) assay: To quantify cell membrane damage by measuring the release of LDH into the culture medium.
-
Apoptosis assays: Such as caspase-3 activity assays or TUNEL staining to detect apoptotic cells.
-
-
Data Analysis: Compare the viability and cell death in the compound-treated groups with the OGD control group to determine the neuroprotective effect of the 2-aminothiazole analogs.
Conclusion
The 2-aminothiazole scaffold represents a remarkably versatile platform for the development of novel therapeutics with a broad spectrum of biological activities. The comparative data and detailed experimental protocols presented in this guide provide a solid framework for researchers to explore the potential of their own 2-aminothiazole analogs. By understanding the structure-activity relationships and employing robust in vitro assays, the scientific community can continue to unlock the full therapeutic potential of this privileged heterocyclic core.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 13. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 20. protocols.io [protocols.io]
- 21. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Broth Microdilution | MI [microbiology.mlsascp.com]
- 24. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
The Tolyl-Thiazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique electronic properties and structural rigidity make it a privileged scaffold for designing novel therapeutic agents.[1][2][3] When functionalized with a tolyl moiety, the resulting tolyl-thiazole derivatives exhibit a remarkable spectrum of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory effects. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for various classes of tolyl-thiazole analogs, offering insights into the rational design of more potent and selective drug candidates.
Anticancer Activity: Targeting Cellular Proliferation
Tolyl-thiazole derivatives have emerged as a promising class of anticancer agents, with mechanisms of action that include the disruption of microtubule dynamics, induction of apoptosis, and inhibition of key signaling pathways.[1][2][3]
N-Phenyl-2-p-tolylthiazole-4-carboxamides
One notable class of anticancer tolyl-thiazoles is the N-phenyl-2-p-tolylthiazole-4-carboxamide series. SAR studies on these compounds have revealed that the nature and position of substituents on the N-phenyl ring significantly influence their cytotoxic activity against various cancer cell lines.
Key SAR Insights:
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), on the N-phenyl ring generally enhances cytotoxic activity. For instance, a compound with a para-nitro substitution has demonstrated high potency against neuroblastoma (SKNMC) cell lines.[4]
-
Position of substituents: The position of the substituent on the N-phenyl ring is also critical. A meta-chloro substitution has been shown to be more effective against human hepatocarcinoma (Hep-G2) cells compared to other positional isomers.[4]
-
Cell line specificity: The cytotoxic effects of these derivatives can be cell-line specific. For example, the MCF-7 breast cancer cell line has shown greater resistance to this class of compounds compared to SKNMC and Hep-G2 cells.[4]
Comparative Cytotoxicity Data:
| Compound ID | N-phenyl Substituent | Cell Line | IC₅₀ (µM) |
| 4c | 4-Nitro | SKNMC | 10.8 ± 0.08 |
| 4d | 3-Chloro | Hep-G2 | 11.6 ± 0.12 |
Data sourced from Mohammadi-Farani et al.[4]
3-(p-Tolyl)thiazol-2(3H)-ylidene)anilines
Another series of tolyl-thiazoles with significant anticancer potential are the (Z)-4-substituted-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)anilines. These compounds have demonstrated notable efficacy against human osteosarcoma (SaOS-2) cells.
Key SAR Insights:
-
Halogen substitution: The introduction of a halogen, such as a fluoro or chloro group, on the aniline moiety can enhance the cytotoxic activity. This is attributed to the ability of the halogen to improve cell membrane penetration and overall cytotoxic effect.[5]
-
Lipophilicity: Increased lipophilicity, as conferred by the chlorophenyl group, is believed to contribute to enhanced biological activity.[5]
The proposed mechanism for these compounds involves the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Tolyl-thiazole derivatives have shown considerable promise as both antibacterial and antifungal agents.
Thiazolyl-Pyrazoline Hybrids
Hybrid molecules incorporating both a tolyl-thiazole and a pyrazoline ring have been synthesized and evaluated for their antimicrobial properties.
Key SAR Insights:
-
Substitution on the pyrazoline ring: The nature of the substituent at the 2-position of the pyrazoline ring plays a crucial role in determining the antimicrobial spectrum and potency. A 2,5-dimethoxyphenyl substituent has been found to be more favorable for overall antimicrobial activity compared to a thiophene bisubstitution.[6]
-
Substitution on the thiazole ring: A p-bromophenyl group at the 4-position of the thiazole ring has been shown to increase antifungal and antituberculosis activities.[6]
-
Antibacterial spectrum: These compounds have demonstrated superior activity against Pseudomonas aeruginosa compared to amoxicillin.[6]
-
Antifungal activity: Certain derivatives exhibit potent antifungal activity against Candida albicans, surpassing the efficacy of fluconazole.[6]
Comparative Antimicrobial Activity (MIC, µg/mL):
| Compound | P. aeruginosa | C. albicans |
| 59 | 15.625 | 3.9 |
| Amoxicillin | >500 | - |
| Fluconazole | - | 250 |
Data sourced from Dawood et al.[6]
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases. Tolyl-thiazole derivatives have been investigated for their potential to mitigate the inflammatory cascade.
General Tolyl-Thiazole Derivatives
Studies on various tolyl-thiazole derivatives have demonstrated their ability to reduce inflammation in animal models.
Key SAR Insights:
-
Substituent effects: The anti-inflammatory activity is influenced by the substituents on the thiazole ring. For instance, nitro-substituted thiazole derivatives have shown better performance than the standard drug Nimesulide in reducing carrageenan-induced paw edema.[7]
-
Mechanism of action: The anti-inflammatory effects of some thiazole derivatives are attributed to the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][8]
The following diagram illustrates the general mechanism of inflammation and the potential points of intervention for tolyl-thiazole derivatives.
Caption: Inhibition of Inflammatory Pathways by Tolyl-Thiazoles.
Experimental Protocols
Synthesis of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives
Rationale: This protocol describes a common method for synthesizing the carboxamide scaffold, which is crucial for evaluating the impact of different substituents on the N-phenyl ring.
Step-by-Step Methodology:
-
Synthesis of 2-p-Tolylthiazole-4-carboxylic acid:
-
Treat thioamide derivative with bromopyruvic acid and calcium carbonate in dry ethanol.
-
Stir the reaction mixture under an argon atmosphere at room temperature for 30 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Evaporate the ethanol under reduced pressure to obtain the carboxylic acid derivative.[4]
-
-
Synthesis of N-Phenyl-2-p-tolylthiazole-4-carboxamide:
-
To a solution of the carboxylic acid in dry N,N-dimethylformamide (DMF), add oxalyl chloride and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2 hours.
-
Add the appropriate substituted aniline to the reaction mixture.
-
Continue stirring at room temperature for an additional 24 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with water, and recrystallize from ethanol to obtain the final product.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it provides quantitative data on the cytotoxic effects of the synthesized compounds.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., SKNMC, Hep-G2, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the tolyl-thiazole derivatives in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
The following workflow diagram illustrates the key steps in the synthesis and evaluation of tolyl-thiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 8. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Target Engagement: Methodologies for Novel Small Molecules
For researchers, scientists, and drug development professionals, confirming that a novel small molecule directly interacts with its intended biological target is a cornerstone of preclinical research. This guide provides an in-depth comparison of leading methodologies for validating target engagement, offering a strategic framework for generating robust and reliable data. While direct biological data for the specific molecule, (2-(P-Tolyl)thiazol-4-YL)methanamine, is not extensively available in public literature, this guide will use a hypothetical scenario involving a similar novel kinase inhibitor to illustrate the principles and applications of these critical techniques.
The central dogma of target validation is to unequivocally demonstrate that a molecule's therapeutic or biological effect is a direct consequence of its interaction with a specific target.[1] A failure to rigorously validate target engagement can lead to misinterpretation of results and the costly pursuit of non-viable drug candidates.[2] This guide will dissect and compare key methodologies, providing not just protocols, but the strategic reasoning behind choosing one technique over another.
Biophysical Approaches: Direct Measurement of Binding
Biophysical methods provide quantitative data on the direct interaction between a compound and its purified target protein. These techniques are invaluable for initial hit validation and for providing detailed thermodynamic and kinetic profiles of the interaction.
Isothermal Titration Calorimetry (ITC)
ITC is considered a gold-standard biophysical assay that directly measures the heat released or absorbed during the binding of a ligand to a protein.[3][4] This allows for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment, providing a complete thermodynamic profile of the interaction.[3][5][6]
Causality in Experimental Choice: ITC is a label-free technique performed in-solution, which closely mimics physiological conditions.[3] It is particularly useful for validating initial hits and for lead optimization, as the thermodynamic data can provide insights into the driving forces of the interaction (enthalpy- or entropy-driven), which can guide medicinal chemistry efforts.[4][6]
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation:
-
Dialyze the purified target protein and the small molecule compound into the same buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and the compound.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe at a concentration 10-20 times that of the protein.
-
-
Titration:
-
Perform a series of small injections of the compound into the protein solution.
-
Measure the heat change after each injection.
-
-
Data Analysis:
Surface Plasmon Resonance (SPR)
SPR is a real-time, label-free optical technique that measures the binding of an analyte (compound) to a ligand (protein) immobilized on a sensor surface.[8][9][10] By monitoring the change in the refractive index at the sensor surface, SPR can provide kinetic data on the association (kon) and dissociation (koff) rates, in addition to the binding affinity (Kd).[8]
Causality in Experimental Choice: SPR is highly sensitive and requires small amounts of sample.[10] It is particularly advantageous for ranking compounds based on their kinetic profiles. A compound with a slow off-rate, for example, may have a longer duration of action in vivo. However, the need for protein immobilization can sometimes lead to artifacts.[11]
Experimental Protocol: Surface Plasmon Resonance
-
Sensor Chip Preparation:
-
Immobilize the purified target protein onto a suitable sensor chip.
-
-
Binding Analysis:
-
Inject a series of concentrations of the small molecule compound over the sensor surface.
-
Monitor the change in the SPR signal in real-time to observe association and dissociation.
-
-
Regeneration:
-
Inject a regeneration solution to remove the bound compound and prepare the sensor surface for the next injection.[12]
-
-
Data Analysis:
-
Fit the sensorgram data to a kinetic model to determine kon, koff, and Kd.
-
Cellular Approaches: Confirming Target Engagement in a Biological Context
While biophysical methods are powerful, they are performed in a simplified system. Cellular assays are essential to confirm that a compound can reach and bind to its target within the complex environment of a living cell.[11]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in intact cells and even tissues.[13][14][15][16] The principle behind CETSA is that the binding of a ligand to a protein stabilizes the protein, leading to an increase in its melting temperature.[13][14][16]
Causality in Experimental Choice: CETSA is a direct measure of target engagement in a physiologically relevant setting. It does not require any modification of the compound or the protein. A positive result in a CETSA experiment provides strong evidence that the compound is cell-permeable and binds to its intended target in the cellular environment.
Experimental Protocol: Cellular Thermal Shift Assay
-
Cell Treatment:
-
Treat cultured cells with the small molecule compound or a vehicle control.
-
-
Heating:
-
Heat the cell lysates or intact cells to a range of temperatures.
-
-
Lysis and Centrifugation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.[17]
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[14]
-
Reporter Gene Assays
Reporter gene assays are a versatile tool for assessing the functional consequences of target engagement.[18][19] In this approach, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is regulated by the signaling pathway of the target protein.
Causality in Experimental Choice: Reporter assays provide a functional readout of target modulation.[18] They are particularly useful for high-throughput screening to identify compounds that modulate a specific pathway.[19] However, it is important to note that a change in reporter activity can be due to off-target effects, so orthogonal validation is crucial.
Experimental Protocol: Reporter Gene Assay
-
Cell Line Development:
-
Generate a stable cell line that expresses the reporter gene under the control of a target-responsive promoter.
-
-
Cell Treatment:
-
Treat the cells with a range of concentrations of the small molecule compound.
-
-
Reporter Gene Measurement:
-
Measure the activity of the reporter gene product (e.g., luminescence for luciferase).
-
-
Data Analysis:
-
Plot the reporter gene activity as a function of compound concentration to determine the EC50 or IC50.
-
Comparison of Target Engagement Methodologies
| Method | Principle | Advantages | Disadvantages | Key Outputs |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | Label-free, in-solution, provides full thermodynamic profile | Requires large amounts of pure protein | Kd, n, ΔH, ΔS |
| Surface Plasmon Resonance (SPR) | Measures change in refractive index upon binding | Real-time, label-free, provides kinetic data, high sensitivity | Protein immobilization can cause artifacts, potential for non-specific binding | kon, koff, Kd |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases protein thermal stability | In-cell/in-tissue, label-free, direct measure of target engagement | Lower throughput, requires specific antibodies or mass spectrometry | Thermal shift (ΔTm) |
| Reporter Gene Assays | Measures downstream functional effects of target modulation | High-throughput, functional readout | Indirect measure of target engagement, potential for off-target effects | EC50/IC50 |
Visualizing the Workflow
A logical workflow is essential for the successful validation of target engagement.
Caption: A typical workflow for validating target engagement of a novel compound.
Signaling Pathway Visualization
Understanding the signaling pathway of the target is crucial for designing relevant functional assays.
Caption: A simplified kinase signaling pathway showing the point of intervention for a novel inhibitor.
Conclusion
Validating the target engagement of a novel small molecule is a multi-faceted process that requires a combination of orthogonal approaches. Biophysical methods like ITC and SPR provide direct evidence of binding and detailed kinetic and thermodynamic information, while cellular assays such as CETSA and reporter gene assays confirm target engagement in a more physiologically relevant context. By carefully selecting and executing these methodologies, researchers can build a robust data package that provides a high degree of confidence in the mechanism of action of their compound, paving the way for successful downstream development.
References
- 1. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 4. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 7. Khan Academy [khanacademy.org]
- 8. nuvisan.com [nuvisan.com]
- 9. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CETSA [cetsa.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. Reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
From the Bench to the Cage: A Guide to Cross-Validating In Vitro Results in Animal Models
The journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with complexity. A significant hurdle in drug discovery and preclinical development is ensuring that results observed in controlled in vitro environments translate meaningfully to the dynamic, multifaceted systems of in vivo animal models. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing robust cross-validation studies, bridging the critical gap between benchtop assays and preclinical animal trials.
The core principle of this process is establishing a predictive relationship, often called an In Vitro-In Vivo Correlation (IVIVC), which the U.S. Food and Drug Administration (FDA) defines as a predictive mathematical model describing the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1][2] While this formal definition often applies to later-stage development, the underlying principle of establishing translatability is paramount from the earliest stages of research.
This guide will navigate the critical decisions and methodologies required for successful translation, from selecting the right cellular model to designing rigorous animal studies and interpreting the correlated data.
Part 1: The In Vitro Foundation: Designing for Translatability
The predictive power of any in vivo study is fundamentally limited by the quality and relevance of the initial in vitro data. An in vitro assay designed without consideration for the future in vivo context is an experiment designed for failure. The primary goal is to create a simplified, controllable system that accurately reflects a specific aspect of the in vivo biology you aim to modulate.
Causality in Model Selection: Moving Beyond 2D Monolayers
For decades, traditional two-dimensional (2D) cell cultures, where cells grow on flat plastic surfaces, have been the workhorse of drug screening due to their simplicity and scalability.[3] However, these models often fail to replicate the complex cellular interactions, nutrient gradients, and extracellular matrix (ECM) architecture of living tissue.[4][5] This discrepancy is a major reason why promising in vitro results often fail to translate.
Three-dimensional (3D) culture models, such as spheroids and organoids, offer a more physiologically relevant environment.[3][6][7] Cells grown in 3D models form aggregates that mimic the cell-cell contact and microenvironment of a tumor in vivo.[5] This increased complexity can significantly alter drug response; for instance, cells in 3D spheroids often show increased resistance to chemotherapeutic agents compared to their 2D counterparts, a phenomenon that more closely mirrors clinical reality.[5][8]
Table 1: Comparison of Common In Vitro Models
| Model Type | Key Advantages | Key Limitations | Best For... |
| 2D Cell Lines | High-throughput, low cost, reproducible.[3] | Poor physiological relevance, lack of cell-cell/ECM interaction, can overestimate drug efficacy.[3][4] | Initial high-throughput screening, basic mechanism of action studies. |
| 3D Spheroids/Organoids | Better mimicry of tumor microenvironment, nutrient/oxygen gradients, cell-cell interactions.[3][5][7] | More complex protocols, higher cost, potential for variability. | Secondary screening, assessing drug penetration, studying drug resistance.[6] |
| Primary Cells | High physiological relevance, derived directly from patient tissue. | Limited lifespan, difficult to culture, high variability between samples. | Personalized medicine approaches, validating targets in patient-relevant backgrounds. |
Part 2: Bridging the Gap: Selecting the Right Animal Model
The selection of an animal model is one of the most critical decisions in preclinical research.[9] No single model perfectly recapitulates human disease, so the choice must be guided by the specific scientific question.[9][10] The goal is to choose a model where the biological target and disease pathology are as close to the human condition as possible.[9][11]
A Comparative Look at Common Preclinical Models
-
Cell Line-Derived Xenografts (CDX): These are the most common models in oncology research, created by injecting human cancer cell lines into immunodeficient mice. They are relatively inexpensive and offer reproducible tumor growth. However, the cell lines may have changed significantly over decades of culture, losing the heterogeneity of the original tumor.
-
Syngeneic Models: These models use tumor cells that are from the same genetic background as the immunocompetent mouse strain they are implanted into. Their key advantage is a fully functional immune system, making them essential for evaluating immunotherapies.
-
Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[12][13][14] These models are considered highly predictive as they retain the histopathological features and molecular heterogeneity of the original human tumor.[12][13][15][16] They are particularly valuable for biomarker discovery and co-clinical trials.[12][13]
Table 2: Comparison of Common In Vivo Cancer Models
| Model Type | Immune System | Genetic Background | Key Advantages | Key Disadvantages |
| CDX | Immunocompromised | Human tumor in mouse host | Cost-effective, reproducible, good for initial efficacy. | Lacks immune system, poor reflection of tumor heterogeneity. |
| Syngeneic | Fully Competent | Mouse tumor in mouse host | Intact immune system, essential for immunotherapy research. | Mouse tumor may not fully mimic human disease. |
| PDX | Immunocompromised | Human tumor in mouse host | High clinical relevance, preserves original tumor heterogeneity.[12][13] | High cost, time-consuming, variable tumor take-rates.[13] |
Part 3: The In Vivo Experiment: Design and Execution for Clear Answers
A well-designed animal study is crucial for generating reliable and reproducible data.[17][18] The design must account for pharmacokinetics (PK) and pharmacodynamics (PD) to establish a clear link between drug exposure and biological effect.[19][20][21]
-
Pharmacokinetics (PK): In simple terms, this is what the body does to the drug.[21] PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of a compound to determine its concentration in the plasma and target tissues over time.[19][22][23]
-
Pharmacodynamics (PD): This is what the drug does to the body.[21] PD studies measure the biological effect of the drug on its target, often through biomarkers, to understand the dose-response relationship.[19][20]
Integrating PK and PD is essential for determining if the drug is reaching its target at a sufficient concentration for a sufficient duration to have the desired effect.[21]
The ARRIVE Guidelines: A Framework for Rigor
To improve the quality and transparency of in vivo research, the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines were developed.[24][25][26] These guidelines provide a checklist of essential information that should be included in any publication describing animal research, ensuring that the study can be properly evaluated and reproduced.[24][25][27] The "ARRIVE Essential 10" are the minimum items required to assess a study's reliability.[28]
Sample Protocol: Validating an In Vitro Hit in a Mouse Xenograft Model
This protocol outlines a general workflow for testing a compound that has shown efficacy in a 3D spheroid assay.
Objective: To determine if Compound X, which shows an IC50 of 50 nM in HCT116 spheroids, can inhibit tumor growth in a HCT116 xenograft mouse model.
Phase 1: Pre-procedural Planning [18][29][30]
-
Animal Model Selection: Select female athymic nude mice, 6-8 weeks old. This model is standard for xenograft studies as it lacks a thymus and cannot mount an effective T-cell response to reject the human tumor cells.
-
Ethical Approval: Submit a detailed protocol to the Institutional Animal Care and Use Committee (IACUC) for approval, adhering to the 3Rs (Replacement, Reduction, Refinement).[31]
-
Study Design:
-
Groups (n=8-10 mice/group):
-
Group 1: Vehicle Control (e.g., saline or appropriate solvent)
-
Group 2: Compound X (Dose 1, e.g., 10 mg/kg)
-
Group 3: Compound X (Dose 2, e.g., 30 mg/kg)
-
Group 4: Positive Control (Standard-of-care drug)
-
-
Sample Size: Determined by a power calculation to ensure statistically significant results can be detected.[27]
-
Randomization & Blinding: Randomize animals into groups and blind the investigators conducting measurements and data analysis to reduce bias.[17]
-
Phase 2: Experimental Execution [18][29][30]
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in a solution like Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers 2-3 times per week. Tumor Volume = (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach the target size, begin dosing according to the assigned groups. The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent.
-
PK Satellite Group: Include a small satellite group of animals for PK analysis. At specified time points after dosing, collect blood samples to determine the plasma concentration of Compound X.
-
Monitoring: Monitor animal health daily, including body weight, activity, and signs of toxicity. Define humane endpoints for euthanasia.
-
Study Termination: At the end of the study (e.g., 21-28 days or when control tumors reach a predetermined size), euthanize all animals.
-
Tissue Collection: Excise tumors and weigh them. Collect tumors and other relevant organs for PD biomarker analysis (e.g., Western blot, IHC for target engagement).
Part 4: Data Integration and Interpretation: Making the Connection
The final step is to correlate the in vitro and in vivo data to build a predictive model.[1] The goal is to determine if the in vitro potency (e.g., IC50) translates to in vivo efficacy (e.g., tumor growth inhibition).
Table 3: Hypothetical Data Correlation
| Compound | In Vitro IC50 (nM) (3D Spheroid) | In Vivo Dose (mg/kg) | Avg. Tumor Conc. at 24h (nM) | Tumor Growth Inhibition (%) |
| X | 50 | 10 | 75 | 35% |
| X | 50 | 30 | 250 | 68% |
| Y | 500 | 30 | 120 | 15% (No Efficacy) |
In this hypothetical example, Compound X demonstrates a clear correlation. The 30 mg/kg dose achieves a tumor concentration well above the in vitro IC50, resulting in significant tumor growth inhibition. Compound Y, despite having a much higher IC50, fails to reach an effective concentration in the tumor at the same dose, leading to a lack of efficacy. This highlights the critical interplay between in vitro potency and in vivo pharmacokinetics.
Conclusion: A Self-Validating System for Better Predictions
Cross-validation of in vitro results in animal models is not a linear process but a cyclical, self-validating system. Discrepancies between in vitro and in vivo results are not failures but learning opportunities that should prompt refinement of the experimental models.[32] By starting with more physiologically relevant in vitro systems, selecting animal models with the highest translational relevance, designing rigorous PK/PD-driven studies, and integrating data thoughtfully, researchers can increase the predictive value of their preclinical work. This approach not only saves time and resources but also enhances the likelihood of translating a promising molecule from the bench to a successful clinical candidate.[33][34]
References
- 1. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iagim.org [iagim.org]
- 3. pharmanow.live [pharmanow.live]
- 4. f.hubspotusercontent20.net [f.hubspotusercontent20.net]
- 5. Comparison of 2D and 3D cell culture models for cell growth, gene expression and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment [mdpi.com]
- 8. Comparative Assay of 2D and 3D Cell Culture Models: Proliferation, Gene Expression and Anticancer Drug Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.biobide.com [blog.biobide.com]
- 10. A Structured Approach to Optimizing Animal Model Selection for Human Translation: The Animal Model Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Species Selection - ITR Laboratories Canada Inc. [itrlab.com]
- 12. Patient-derived xenografts: a promising resource for preclinical cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The roles of patient‐derived xenograft models and artificial intelligence toward precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 19. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 20. ppd.com [ppd.com]
- 21. bioagilytix.com [bioagilytix.com]
- 22. allucent.com [allucent.com]
- 23. ijrpc.com [ijrpc.com]
- 24. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 25. Home | ARRIVE Guidelines [arriveguidelines.org]
- 26. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 27. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 29. researchgate.net [researchgate.net]
- 30. Designing an In Vivo Preclinical Research Study[v1] | Preprints.org [preprints.org]
- 31. Selecting Animal Models: A Guide for Biomedical Research Success | HuaTeng Biotechnology [en.htscience.com]
- 32. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 33. sygnaturediscovery.com [sygnaturediscovery.com]
- 34. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Standard-of-Care Drugs in HER2-Positive Breast Cancer: A Technical Guide
This guide provides an in-depth comparative analysis of the leading standard-of-care drugs for Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer. Designed for researchers, scientists, and drug development professionals, this document synthesizes pivotal clinical trial data and outlines the fundamental experimental methodologies used to validate drug efficacy. We will dissect the mechanisms of action, compare clinical outcomes, and provide detailed protocols that form the basis of non-clinical efficacy assessment.
The Landscape of HER2-Positive Breast Cancer Therapy
HER2-positive breast cancer, which accounts for approximately 15-20% of all breast cancers, is characterized by the amplification of the ERBB2 gene, leading to the overexpression of the HER2 protein, a receptor tyrosine kinase.[1] This overexpression drives aggressive tumor growth and was historically associated with a poor prognosis.[2] The advent of HER2-targeted therapies has dramatically improved outcomes for these patients.[3][4] This guide focuses on three cornerstone monoclonal antibody-based therapies that have become the standard of care:
-
Trastuzumab (Herceptin®): A humanized monoclonal antibody that was the first approved targeted therapy for HER2-positive breast cancer.[5][6]
-
Pertuzumab (Perjeta®): A humanized monoclonal antibody that acts as a HER dimerization inhibitor.[7][8]
-
Ado-trastuzumab emtansine (T-DM1, Kadcyla®): An antibody-drug conjugate (ADC) that links trastuzumab to a potent cytotoxic agent.[9][10]
Mechanisms of Action: A Tale of Three Strategies
Understanding the distinct yet complementary mechanisms of these drugs is crucial to appreciating their clinical application and efficacy. All three drugs target the HER2 receptor but leverage different strategies to inhibit cancer cell proliferation and survival.
Trastuzumab binds to subdomain IV of the HER2 extracellular domain.[5][11] This interaction is thought to exert anti-tumor effects through several mechanisms:
-
Inhibition of Downstream Signaling: It blocks the ligand-independent HER2 signaling that promotes cell proliferation and survival, potentially by downregulating the PI3K/AKT pathway.[11][12]
-
Prevention of HER2 Shedding: It inhibits the proteolytic cleavage of the HER2 extracellular domain, a process that can lead to a constitutively active form of the receptor.[5][11]
-
Induction of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of trastuzumab is recognized by immune effector cells, such as Natural Killer (NK) cells, flagging the cancer cell for destruction.[5][13]
Pertuzumab targets a different region, the extracellular dimerization domain (subdomain II) of HER2.[7][14] Its primary mechanism is to sterically hinder HER2 from dimerizing with other HER family members, particularly the preferred and most potent signaling partner, HER3.[8][14][15]
-
Dual Blockade: By preventing HER2-HER3 heterodimer formation, pertuzumab blocks the potent ligand-initiated signaling through the PI3K/AKT and MAPK pathways, leading to cell growth arrest and apoptosis.[7][15]
-
Complementary Action: It acts synergistically with trastuzumab, as they bind to different HER2 epitopes, providing a more comprehensive blockade of HER2 signaling.[14][15] Like trastuzumab, it also mediates ADCC.[7]
Ado-trastuzumab emtansine (T-DM1) is an antibody-drug conjugate that combines the HER2-targeting properties of trastuzumab with the cytotoxic microtubule inhibitor, DM1.[9][10]
-
Targeted Chemotherapy Delivery: T-DM1 binds to HER2 and is internalized by the cancer cell through receptor-mediated endocytosis.[10][16]
-
Intracellular Payload Release: Once inside the cell, the antibody is degraded in lysosomes, releasing the DM1 payload into the cytoplasm.[16][17]
-
Microtubule Disruption: The released DM1 binds to microtubules, disrupting their assembly, which leads to cell cycle arrest and apoptosis.[16]
-
Retained Trastuzumab Activity: T-DM1 also retains the intrinsic anti-tumor activities of trastuzumab, including signaling inhibition and ADCC.[10][18]
Visualizing the Mechanisms of Action
The following diagram illustrates the distinct binding sites and inhibitory mechanisms of Trastuzumab and Pertuzumab on the HER2 signaling pathway.
Caption: HER2 signaling pathway and points of inhibition by Trastuzumab and Pertuzumab.
Comparative Efficacy: Insights from Pivotal Clinical Trials
The clinical efficacy of these drugs has been rigorously established in large-scale, randomized Phase III trials. The data from the CLEOPATRA and EMILIA trials are particularly seminal, defining the standard of care in first- and second-line metastatic settings, respectively.
First-Line Metastatic HER2+ Breast Cancer: The CLEOPATRA Trial
The CLEOPATRA study evaluated the efficacy of adding pertuzumab to the standard first-line treatment of trastuzumab and docetaxel chemotherapy.[19][20] The results demonstrated a statistically significant and clinically meaningful improvement in survival outcomes.[21]
| Efficacy Endpoint | Pertuzumab + Trastuzumab + Docetaxel (n=402) | Placebo + Trastuzumab + Docetaxel (n=406) | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | 18.5 months | 12.4 months | 0.62 (0.51-0.75) |
| Median Overall Survival (OS) | 57.1 months | 40.8 months | 0.69 (0.58-0.82) |
Data sourced from the CLEOPATRA end-of-study analysis.[20][22]
The addition of pertuzumab led to an unprecedented 15.7-month improvement in median overall survival, establishing the combination of pertuzumab, trastuzumab, and chemotherapy as the standard of care for the first-line treatment of HER2-positive metastatic breast cancer.[21][23]
Second-Line Metastatic HER2+ Breast Cancer: The EMILIA Trial
The EMILIA trial was designed for patients with HER2-positive metastatic breast cancer who had previously been treated with trastuzumab and a taxane. It compared T-DM1 directly against another targeted therapy combination, lapatinib plus capecitabine.[24][25]
| Efficacy Endpoint | Ado-trastuzumab emtansine (T-DM1) (n=495) | Lapatinib + Capecitabine (n=496) | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | 9.6 months | 6.4 months | 0.65 (0.55-0.77) |
| Median Overall Survival (OS) | 30.9 months | 25.1 months | 0.68 (0.55-0.85) |
Data sourced from the EMILIA trial publications.[26][27][28]
The EMILIA study demonstrated that T-DM1 significantly prolonged both PFS and OS compared to the existing standard of care, with a more favorable safety profile.[26][27] This established T-DM1 as the new standard of care for the second-line treatment of this patient population.[26]
Experimental Protocols for Efficacy Assessment
The clinical success of these drugs is built upon a foundation of rigorous preclinical evaluation. The following section details representative, standardized protocols for assessing the efficacy of HER2-targeted therapies in vitro and in vivo.
In Vitro Efficacy: Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a fundamental tool for determining the dose-dependent cytotoxic effects of a drug on cancer cell lines.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a HER2-targeted drug on a HER2-overexpressing breast cancer cell line (e.g., SK-BR-3 or BT-474).[29][30]
Methodology:
-
Cell Culture: Culture HER2-positive breast cancer cells (e.g., SK-BR-3) in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of media into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.[30]
-
Drug Treatment: Prepare serial dilutions of the test drug (e.g., T-DM1) and a control (e.g., non-targeting ADC or vehicle). Remove the old media from the wells and add 100 µL of media containing the various drug concentrations. Include "cells only" (vehicle) and "media only" (blank) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of the "media only" blank wells from all other readings.
-
Calculate the percentage of viability for each drug concentration relative to the vehicle-treated control wells: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the % Viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
-
In Vitro Efficacy: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay quantifies the ability of a monoclonal antibody to recruit immune cells to kill target cancer cells. It is essential for validating one of the key mechanisms of action for trastuzumab and pertuzumab.[31][32]
Objective: To measure the ADCC activity mediated by a HER2-targeted antibody using human NK cells as effectors and a HER2-positive cell line as targets.
Methodology:
-
Cell Preparation:
-
Target Cells: Culture a HER2-positive cell line (e.g., SK-BR-3). Label the cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr) for cytotoxicity measurement.
-
Effector Cells: Isolate primary NK cells from healthy donor peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or use a validated NK cell line.[31][33]
-
-
Assay Setup:
-
In a 96-well U-bottom plate, add 5,000 labeled target cells to each well.
-
Add the HER2-targeted antibody (e.g., trastuzumab) in serial dilutions. Include a relevant isotype control antibody.
-
Add the effector cells at a specific Effector-to-Target (E:T) ratio (e.g., 25:1).[34]
-
Include control wells: "targets only" (spontaneous release) and "targets with lysis buffer" (maximum release).
-
-
Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C.
-
Data Acquisition:
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the signal in the supernatant. For a 51Cr release assay, this is done with a gamma counter.[32] For a fluorescence-based assay, use a fluorescence plate reader.
-
-
Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.
-
Plot the % Specific Lysis against the antibody concentration to determine the EC50 (half-maximal effective concentration).
-
Workflow for In Vitro Efficacy Testing
Caption: A generalized workflow for the in vitro assessment of HER2-targeted therapies.
In Vivo Efficacy: Xenograft Tumor Model
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are the gold standard for evaluating anti-tumor efficacy in vivo.[35] These models involve implanting human tumor cells or tissue into immunodeficient mice.
Objective: To evaluate the anti-tumor activity of a HER2-targeted drug in a HER2-positive breast cancer xenograft model.
Methodology:
-
Animal Model: Use female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
Tumor Implantation:
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring with calipers twice weekly. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group), e.g., Vehicle control, Trastuzumab, and Test Drug.
-
-
Drug Administration:
-
Administer drugs according to a predetermined schedule and route (e.g., intravenously or intraperitoneally). For example, Trastuzumab at 10 mg/kg, once weekly.
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and body weight twice weekly for the duration of the study (typically 3-4 weeks).
-
The primary endpoint is Tumor Growth Inhibition (TGI).
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of toxicity (e.g., >20% body weight loss) appear.
-
-
Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the % TGI at the end of the study using the formula: % TGI = [1 - (ΔT / ΔC)] * 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.
-
Perform statistical analysis (e.g., ANOVA) to determine if the differences between groups are significant.
-
Conclusion
The development of Trastuzumab, Pertuzumab, and Ado-trastuzumab emtansine has transformed the treatment paradigm for HER2-positive breast cancer. Their distinct mechanisms of action—from signaling blockade and ADCC induction to targeted cytotoxic delivery—provide a powerful and multifaceted therapeutic arsenal. The robust clinical data from trials like CLEOPATRA and EMILIA underscore their efficacy and have firmly established their roles in the standard of care. For researchers in the field, a thorough understanding of these drugs' clinical performance and the validated preclinical models used to assess them is paramount for the continued development of next-generation therapies that will further improve patient outcomes.
References
- 1. Enhertu Approved for Any HER2-Positive Solid Cancer - NCI [cancer.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Emerging Targeted Therapies for HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Navigating treatment options in HER2-positive breast cancer [healio.com]
- 5. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
- 6. komen.org [komen.org]
- 7. Pertuzumab - NCI [dctd.cancer.gov]
- 8. Pertuzumab - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]
- 10. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trastuzumab - Wikipedia [en.wikipedia.org]
- 12. Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. HER2 Dimerization Inhibitor Pertuzumab – Mode of Action and Clinical Data in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How PERJETA® (pertuzumab) works for HER2+ Breast Cancer | HCP [perjeta-hcp.com]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. PERJETA® (pertuzumab) HER2+ Metastatic Trial Design | HCP [perjeta-hcp.com]
- 20. cancernetwork.com [cancernetwork.com]
- 21. The ASCO Post [ascopost.com]
- 22. Pertuzumab, trastuzumab, and docetaxel for HER2-positive metastatic breast cancer (CLEOPATRA): end-of-study results from a double-blind, randomised, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. onclive.com [onclive.com]
- 24. ascopubs.org [ascopubs.org]
- 25. ascopubs.org [ascopubs.org]
- 26. onclive.com [onclive.com]
- 27. EMILIA Study: T-DM1 Significantly Improves Overall Survival in HER2-positive Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 28. onclive.com [onclive.com]
- 29. researchgate.net [researchgate.net]
- 30. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 31. bio-protocol.org [bio-protocol.org]
- 32. Evaluating Antibody-Dependent Cell-Mediated Cytotoxicity by Chromium Release Assay | Springer Nature Experiments [experiments.springernature.com]
- 33. Antibody-dependent cell-mediated cytotoxicity (ADCC) assay with natural killer cells in malaria immunity [protocols.io]
- 34. ADCC Protocol using BioIVT Cryopreserved NK Effector Cells [sigmaaldrich.com]
- 35. mdpi.com [mdpi.com]
- 36. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
Orthogonal Assays for Robust Mechanism of Action Confirmation: A Comparative Guide
The Imperative of Orthogonality in MoA Studies
For instance, a compound identified as a kinase inhibitor in a biochemical assay using a purified enzyme should be validated in a cell-based assay that measures the phosphorylation of a known downstream substrate. This cellular assay provides a more physiologically relevant context and helps to confirm that the compound can penetrate the cell membrane and engage its target in a complex intracellular environment.
A Comparative Framework for Selecting Orthogonal Assays
The selection of appropriate orthogonal assays depends on the specific biological question and the nature of the drug target. Here, we compare several commonly used orthogonal approaches for confirming the MoA of a hypothetical small molecule inhibitor targeting a cellular kinase.
Scenario: Validating a Novel Kinase Inhibitor
Let's consider a scenario where a primary screen has identified a promising small molecule inhibitor, "Compound X," for a specific kinase, "Kinase A." The initial hit was identified in a biochemical assay that measured the direct inhibition of Kinase A's enzymatic activity. Now, we must confirm this MoA through a series of orthogonal assays.
1. Target Engagement Assays
The first step in validating an inhibitor is to confirm that it physically interacts with its intended target within a cellular context.
-
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.
-
Principle: When a drug binds to its target protein, it often stabilizes the protein's structure, leading to an increase in its melting temperature.
-
Workflow:
-
Treat cells with the compound of interest.
-
Lyse the cells and heat the lysate to a range of temperatures.
-
Centrifuge to pellet the denatured, aggregated proteins.
-
Analyze the soluble protein fraction by Western blot or mass spectrometry to determine the amount of target protein remaining at each temperature.
-
-
Data Interpretation: A shift to a higher melting temperature in the presence of the compound indicates target engagement.
-
-
NanoBRET™ Target Engagement Assay: This is a bioluminescence resonance energy transfer (BRET)-based assay that measures target occupancy in living cells.
-
Principle: The target protein is fused to a NanoLuc® luciferase, and a fluorescently labeled tracer that binds to the same target is introduced. If the test compound engages the target, it will displace the tracer, leading to a decrease in the BRET signal.
-
Workflow:
-
Express the NanoLuc®-target fusion protein in cells.
-
Add the fluorescent tracer and the test compound.
-
Measure the BRET signal.
-
-
Data Interpretation: A decrease in the BRET signal with increasing concentrations of the test compound indicates competitive binding and target engagement.
-
Comparison of Target Engagement Assays:
| Assay | Principle | Advantages | Disadvantages |
| CETSA® | Ligand-induced thermal stabilization | Label-free; can be performed in cells and tissues | Requires a specific antibody for Western blot; lower throughput |
| NanoBRET™ | Competitive displacement of a fluorescent tracer | High-throughput; real-time measurements in live cells | Requires genetic modification of the target protein; potential for steric hindrance from the tag |
2. Downstream Signaling Pathway Analysis
Confirming target engagement is crucial, but it is equally important to demonstrate that this engagement leads to the desired functional consequence—the modulation of downstream signaling.
-
Western Blotting for Phospho-Proteins: A classic and widely used method to assess the phosphorylation state of a specific downstream substrate of the target kinase.
-
Principle: Measures the level of a specific phosphorylated protein using an antibody that recognizes the phosphorylated epitope.
-
Workflow:
-
Treat cells with the inhibitor for a defined period.
-
Lyse the cells and separate the proteins by gel electrophoresis.
-
Transfer the proteins to a membrane and probe with a primary antibody specific for the phosphorylated substrate, followed by a secondary antibody for detection.
-
-
Data Interpretation: A decrease in the phosphorylation of the substrate in the presence of the inhibitor confirms its functional activity.
-
-
Multiplex Immunoassays (e.g., Luminex®): These assays allow for the simultaneous measurement of multiple phosphorylated proteins in a single sample.
-
Principle: Different bead sets, each coated with a specific capture antibody, are used to bind to different target proteins. A detection antibody and a fluorescent reporter are then used to quantify the amount of each protein.
-
Workflow:
-
Incubate cell lysates with the antibody-coated beads.
-
Add detection antibodies and a fluorescent reporter.
-
Analyze the beads using a flow cytometry-based instrument.
-
-
Data Interpretation: Provides a quantitative assessment of changes in the phosphorylation of multiple signaling proteins, offering a broader view of the inhibitor's effects on the pathway.
-
Comparison of Downstream Signaling Assays:
| Assay | Principle | Advantages | Disadvantages |
| Western Blot | Antibody-based detection of a specific protein | Widely accessible; provides information on protein size | Low-throughput; semi-quantitative |
| Multiplex Immunoassay | Bead-based immunoassay for multiple analytes | High-throughput; quantitative; provides a broader signaling profile | Can be expensive; requires specialized equipment |
3. Phenotypic Assays
Ultimately, the goal of a drug is to elicit a specific cellular response. Phenotypic assays measure the downstream biological consequences of target inhibition.
-
Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®): These assays measure the number of viable cells in a culture.
-
Principle: Measures ATP levels as an indicator of metabolically active, viable cells.
-
Workflow:
-
Treat cells with the inhibitor for an extended period (e.g., 72 hours).
-
Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence.
-
-
Data Interpretation: A decrease in cell viability in cancer cells, for example, would be a desired phenotypic outcome for an anti-cancer drug.
-
-
High-Content Imaging: This technology uses automated microscopy and image analysis to quantify various cellular parameters, such as morphology, protein localization, and cell cycle status.
-
Principle: Cells are stained with fluorescent dyes or antibodies to visualize different cellular components, and images are automatically acquired and analyzed.
-
Workflow:
-
Treat cells with the inhibitor.
-
Stain the cells with appropriate fluorescent probes.
-
Acquire images using an automated microscope.
-
Analyze the images to quantify phenotypic changes.
-
-
Data Interpretation: Can provide detailed information on the specific cellular processes affected by the inhibitor, such as apoptosis or cell cycle arrest.
-
Comparison of Phenotypic Assays:
| Assay | Principle | Advantages | Disadvantages |
| Cell Viability Assay | Measurement of ATP as an indicator of cell viability | High-throughput; simple and robust | Provides a general measure of cell health; does not reveal the cause of cell death |
| High-Content Imaging | Automated microscopy and image analysis | Provides multi-parametric, detailed phenotypic information | Lower throughput than plate reader-based assays; complex data analysis |
Visualizing the Orthogonal Assay Workflow
The following diagram illustrates the logical flow of using orthogonal assays to confirm the MoA of our hypothetical Kinase A inhibitor.
Caption: Workflow for MoA confirmation using orthogonal assays.
Experimental Protocols
Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with Compound X at various concentrations for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Western Blotting: Collect the supernatant (soluble protein fraction). Determine the protein concentration and normalize the samples. Perform SDS-PAGE and Western blotting using a primary antibody specific for Kinase A.
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle and Compound X-treated samples. Plot the percentage of soluble Kinase A as a function of temperature to generate melting curves. A rightward shift in the melting curve for the Compound X-treated sample indicates target stabilization.
Conclusion
Confirming the mechanism of action of a drug candidate is a multi-step process that requires a weight-of-evidence approach. Relying on a single assay is fraught with risk. By employing a carefully selected panel of orthogonal assays that interrogate different aspects of the drug's biological activity—from target engagement to downstream signaling and cellular phenotype—researchers can build a robust and compelling case for the intended MoA. This rigorous approach not only increases the probability of success in later stages of drug development but also provides a deeper understanding of the drug's biological effects, ultimately leading to safer and more effective medicines.
A Head-to-Head Comparison of Oseltamivir (Tamiflu®) Synthesis Routes: From Shikimic Acid to Catalytic Asymmetry
Introduction
Oseltamivir, marketed under the trade name Tamiflu®, stands as a critical first-line defense against influenza A and B viruses.[1][2] It functions as a prodrug, which upon oral administration, is metabolized in the liver to its active form, oseltamivir carboxylate. This active metabolite is a potent inhibitor of the viral neuraminidase enzyme, a key protein that facilitates the release of newly formed virus particles from infected host cells, thereby halting the spread of the infection.[2] The strategic importance of oseltamivir, particularly in the context of seasonal epidemics and potential pandemics, has placed its chemical synthesis under intense scrutiny. The original commercial route, relying on (-)-shikimic acid extracted from Chinese star anise (Illicium verum), highlighted significant supply chain vulnerabilities, spurring a global effort in the synthetic chemistry community to devise more efficient, scalable, and reliable production methods.[1][3]
This guide provides a detailed, head-to-head comparison of the most prominent synthetic routes to oseltamivir. We will dissect the foundational industrial process and explore the innovative, shikimic acid-free strategies that have emerged, offering objective analysis and supporting data to inform researchers, scientists, and drug development professionals.
Route 1: The Industrial Standard - The Roche/Gilead Synthesis from (-)-Shikimic Acid
The commercial production of oseltamivir, originally developed by Gilead Sciences and scaled up by Hoffmann-La Roche, begins with the chiral pool starting material, (-)-shikimic acid.[3][4] This natural product possesses the correct stereochemical configuration at three of the required centers on the cyclohexene core, making it an attractive, albeit problematic, starting point.
Strategic Analysis:
The core strategy involves leveraging the inherent stereochemistry of shikimic acid and performing a series of functional group manipulations to install the remaining functionalities: the 3-pentyloxy ether and the 4-acetamido and 5-amino groups. A key intermediate in this process is a strategically formed epoxide, which allows for the regioselective introduction of an amino group precursor.[4][5]
Key Features & Challenges:
-
Starting Material: The reliance on (-)-shikimic acid is the route's primary vulnerability. The supply is dependent on the harvest of star anise, which can fluctuate dramatically due to weather and geopolitical factors, leading to price volatility and potential shortages.[1] While fermentation methods using recombinant E. coli have been developed to produce shikimic acid, the natural source remains significant.[3][6]
-
Hazardous Reagents: The classical Roche synthesis involves the use of azide reagents (e.g., sodium azide) to introduce the C5-amino group via epoxide opening or nucleophilic substitution.[2][3] Azides are potentially explosive, posing significant safety risks, especially on an industrial scale. This has led to extensive research into azide-free alternatives.[5][7]
-
Step Count and Yield: The process involves approximately 8 to 12 linear steps, with reported overall yields in the range of 17-29%.[1][3]
A generalized workflow for the industrial synthesis is depicted below.
Caption: Generalized Synthesis Workflow of Oseltamivir from Shikimic Acid.
Route 2: Shikimic Acid-Free - The Diels-Alder Approach (Corey Synthesis)
In 2006, E.J. Corey and his group introduced a landmark synthesis that completely bypasses the need for shikimic acid.[8][9] This strategy begins with inexpensive, readily available bulk chemicals—butadiene and an acrylate derivative—and constructs the cyclohexene core using a powerful asymmetric Diels-Alder reaction.[3]
Strategic Analysis:
The brilliance of this approach lies in establishing the crucial C1 stereocenter at the very beginning using a chiral catalyst (the CBS catalyst). The remaining stereocenters and functional groups are then installed through a series of elegant transformations, including an iodolactamization and a regioselective aziridine opening. Corey notably placed this entire process in the public domain, choosing not to patent it, as a contribution to solving the oseltamivir supply issue.[8]
Key Features & Advantages:
-
Starting Materials: Utilizes cheap, commodity chemicals (butadiene, acrylic acid), completely decoupling the synthesis from the agricultural supply of shikimic acid.[8]
-
Azide-Free: This route successfully avoids the use of potentially explosive azide reagents, enhancing the safety profile of the synthesis.[1][8]
-
Stereocontrol: Employs a well-established catalytic asymmetric Diels-Alder reaction to set the initial stereochemistry, a powerful and versatile strategy in modern organic synthesis.[3][10]
Caption: Key transformations in the Corey synthesis of Oseltamivir.
Other notable syntheses, such as the one developed by Fukuyama, also employ a Diels-Alder strategy but with different starting materials like pyridine and acrolein, showcasing the versatility of this approach.[3][10]
Route 3: The Pinnacle of Efficiency - Catalytic Asymmetric Synthesis (Trost Synthesis)
Pushing the boundaries of synthetic efficiency, Barry M. Trost's group developed the shortest synthesis of oseltamivir to date, comprising just eight steps from commercially available materials.[11][12]
Strategic Analysis:
This elegant route is a masterclass in modern catalytic methods. The key transformations include a novel Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA) to desymmetrize a meso-lactone intermediate and a highly selective rhodium-catalyzed aziridination.[11][12] This approach builds the molecule's complexity and stereochemistry with remarkable conciseness.
Key Features & Advantages:
-
Conciseness: At only eight steps, this is the most concise synthesis of oseltamivir reported, which is highly advantageous for reducing cost and waste.[12]
-
High Overall Yield: The synthesis proceeds with an impressive overall yield of ~30%, making it highly efficient.[11][12]
-
Advanced Catalysis: The route showcases the power of transition-metal catalysis (Palladium and Rhodium) to achieve high levels of stereo- and regioselectivity, representing the cutting edge of synthetic methodology.[13][14]
Head-to-Head Quantitative Comparison
The following table provides a direct comparison of the key metrics for the discussed synthetic routes.
| Metric | Roche / Gilead Route | E.J. Corey Synthesis | Barry M. Trost Synthesis |
| Starting Material(s) | (-)-Shikimic Acid | Butadiene, Acrylate derivative | Commercially available lactone |
| Starting Material Cost/Availability | Volatile / Supply-chain risk | Inexpensive / Abundant | Readily Available |
| Longest Linear Steps | ~8-12[1] | 12[1][9] | 8[12] |
| Overall Yield (%) | 17-29%[1][3] | ~30%[8] | ~30%[11][12] |
| Key Stereocontrol Step | Chiral Pool (from nature) | Catalytic Asymmetric Diels-Alder | Catalytic Asymmetric Allylic Alkylation (AAA) |
| Use of Azides? | Yes (in original route)[3] | No[1] | No[12] |
| Industrial Viability | Proven, but with vulnerabilities | High potential, publicly disclosed | High potential, very efficient |
Representative Experimental Protocol: Corey's Iodolactamization
To provide a practical insight, the following is a representative protocol for the iodolactamization step in the Corey synthesis, a crucial transformation for installing functionality and stereochemistry.[3][9] This protocol is adapted from the primary literature for illustrative purposes.
Objective: To convert the unsaturated amide to a bicyclic iodolactam, setting the stereochemistry at C3 and C4.
Materials:
-
Unsaturated Amide (product from previous step)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine (Et₃N)
-
Iodine (I₂)
-
Anhydrous solvents (e.g., Pentane, Diethyl ether, THF)
-
Standard glassware for anhydrous reactions
Procedure:
-
The starting unsaturated amide is dissolved in anhydrous pentane in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
The solution is cooled to 0 °C using an ice bath.
-
Triethylamine (Et₃N) is added dropwise, followed by the slow addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is stirred at 0 °C and then allowed to warm to room temperature for 2 hours. This in-situ step protects the amide nitrogen.[9]
-
After the initial reaction, the solvent is removed under reduced pressure. The residue is redissolved in a mixture of anhydrous diethyl ether and THF.
-
The solution is cooled again to 0 °C.
-
A solution of iodine (I₂) in THF is added dropwise to the reaction mixture. The reaction is maintained at 0 °C and stirred for approximately 3 hours, during which the iodolactamization occurs.[9]
-
Upon completion (monitored by TLC), the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to consume excess iodine.
-
The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure iodolactam.
Causality: The initial silylation of the amide nitrogen makes it more nucleophilic. The subsequent addition of iodine generates an iodonium ion intermediate across the double bond. The silylated amide then attacks the iodonium ion in an intramolecular fashion. This SN2-like ring-opening proceeds with anti-stereochemistry, leading to the formation of the five-membered lactam ring and the introduction of the iodine atom with specific, predictable stereochemistry, which is critical for subsequent steps.
Conclusion
The synthetic history of oseltamivir is a compelling narrative of chemical innovation driven by a critical public health need. The original Roche synthesis, while a monumental achievement that brought the drug to market, revealed the precariousness of relying on a single natural source for a globally important medicine.[1][3] The subsequent development of shikimic acid-free routes by chemists like Corey, Trost, Fukuyama, and others has been transformative.[3][15] These strategies, built on the foundations of asymmetric catalysis and modern synthetic methods, not only solve the starting material problem but also offer improvements in safety and efficiency.[8][12] The Trost synthesis, in particular, demonstrates that a complex and vital pharmaceutical can be assembled with remarkable elegance and brevity.[11] This collective body of work ensures a diversified and robust supply chain for oseltamivir, strengthening our preparedness for future influenza outbreaks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 4. CN103833570B - Synthesis method of oseltamivir - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. york.ac.uk [york.ac.uk]
- 8. Total Synthesis of Oseltamivir phosphate by Corey [organic-chemistry.org]
- 9. synarchive.com [synarchive.com]
- 10. Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (Open Access) Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) (2011) | Barry M. Trost | 58 Citations [scispace.com]
- 12. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synarchive.com [synarchive.com]
- 14. Total Synthesis of Oseltamivir phosphate (Tamiflu) by Trost [organic-chemistry.org]
- 15. Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Independent Replication of Thiazole Bioactivity: A Case Study in Anticancer Efficacy
This guide provides a comprehensive framework for the independent replication and validation of published findings on the bioactivity of thiazole derivatives. We will focus on a specific case study: the reported anticancer activity of a novel thiazolyl-thiadiazole derivative against the human hepatocellular carcinoma (HepG-2) cell line. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and build upon existing research in medicinal chemistry.
Our approach emphasizes not just the procedural steps but the underlying scientific rationale, potential pitfalls, and the importance of establishing self-validating experimental systems. By providing detailed protocols and a framework for data comparison, this guide aims to facilitate the critical process of scientific reproducibility.
Introduction: The Prominence of the Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[1][2][3] Its structural rigidity, capacity for diverse substitutions, and ability to engage in various biological interactions have established it as a "privileged scaffold."[4] This has led to the development of a wide array of FDA-approved drugs with a thiazole core, exhibiting activities ranging from antimicrobial and anti-inflammatory to potent anticancer effects.[1][4][5]
The reproducibility of published bioactivity data is paramount for the efficient advancement of drug discovery. This guide will walk through the process of independently verifying a specific, published cytotoxic effect of a thiazole derivative, providing a template for the critical evaluation of similar findings.
Case Study Selection: A Potent Thiazolyl-Thiadiazole Anticancer Agent
For this guide, we will focus on a finding from the study by Gomha et al. (2017), published in Chemistry Central Journal.[6] The authors reported the synthesis of a series of novel thiazoles carrying a 1,3,4-thiadiazole moiety and their evaluation as anticancer agents.
Selected Compound: N'-(5-Acetyl-3-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene)-4-methyl-2-phenyl thiazole-5-carbohydrazide (designated as compound 6g in the original publication).
Published Finding: Compound 6g exhibited significant cytotoxic activity against the HepG-2 human hepatocellular carcinoma cell line with a reported IC50 value of 1.06 µM .[6]
This finding was selected due to the high potency of the compound and the detailed characterization provided in the original publication, which facilitates a replication attempt.
Experimental Framework for Independent Validation
An independent replication study is a systematic process that involves the chemical synthesis of the compound of interest followed by a rigorous biological evaluation under conditions that are as close as possible to the original study, while also incorporating robust quality controls.
Chemical Synthesis of Compound 6g
The synthesis of compound 6g involves a multi-step process. The following protocol is an expanded version based on the general procedure described by Gomha et al.[6]
Workflow for the Synthesis of Compound 6g
Caption: Synthetic pathway for Compound 6g.
Detailed Protocol:
-
Step 1: Synthesis of 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3)
-
To a solution of 4-methyl-2-phenylthiazole-5-carbohydrazide (2) (1 mmol) in absolute ethanol (20 mL), add phenyl isothiocyanate (1.1 mmol).
-
Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from ethanol to obtain pure intermediate (3).
-
-
Step 2: Synthesis of N'-(1-chloroethylidene)-N-(2,4-dichlorophenyl)acetohydrazide (Hydrazonoyl Chloride 4g)
-
This intermediate needs to be synthesized as per established literature procedures for generating hydrazonoyl chlorides. This typically involves the chlorination of the corresponding hydrazone.
-
-
Step 3: Synthesis of Compound 6g
-
In a 50 mL round-bottom flask, dissolve intermediate (3) (1 mmol) in 20 mL of absolute ethanol.
-
Add the appropriate hydrazonoyl chloride (4g) (1 mmol) to the solution.
-
Add triethylamine (1 mmol, 0.14 mL) as a base to catalyze the reaction.
-
Reflux the mixture for 6-8 hours. A color change to deep brown is expected. Monitor the reaction by TLC until the starting materials are consumed.
-
Allow the mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry.
-
Recrystallize the product from a mixture of ethanol and dioxane to obtain pure N'-(5-Acetyl-3-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene)-4-methyl-2-phenyl thiazole-5-carbohydrazide (6g ).
-
Characterize the final product using IR, ¹H-NMR, and Mass Spectrometry to confirm its identity and purity, comparing the data with the published results.[7]
-
Biological Evaluation: Cytotoxicity against HepG-2 Cells
The core of the biological replication is the assessment of the compound's cytotoxicity using a standardized and well-controlled cell-based assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[2]
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocols:
-
Protocol 1: HepG-2 Cell Culture
-
Media Preparation: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Thawing Cells: Rapidly thaw a cryopreserved vial of HepG-2 cells in a 37°C water bath. Transfer the cells to a T-75 flask containing pre-warmed complete medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Maintenance: Change the medium every 2-3 days.
-
Passaging: When cells reach 70-80% confluency, wash with PBS, and detach them using a brief incubation with Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for seeding into new flasks at a 1:4 or 1:8 split ratio.[4]
-
-
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Harvest HepG-2 cells during their exponential growth phase. Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of compound 6g in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). The final DMSO concentration in the wells should be less than 0.5%.
-
Cell Treatment: After 24 hours, replace the medium in the wells with 100 µL of medium containing the different concentrations of compound 6g . Include wells for a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Data Comparison and Interpretation
A successful replication should yield results that are in close agreement with the original publication. However, minor variations are common and can arise from several factors.
Published vs. Replication Data Comparison
| Parameter | Published Finding (Gomha et al., 2017)[6] | Replication Study (Template) |
| Test Compound | N'-(5-Acetyl-3-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene)-4-methyl-2-phenyl thiazole-5-carbohydrazide (6g ) | N'-(5-Acetyl-3-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene)-4-methyl-2-phenyl thiazole-5-carbohydrazide (6g ) |
| Cell Line | HepG-2 (Human Hepatocellular Carcinoma) | HepG-2 (Human Hepatocellular Carcinoma) |
| Assay | MTT Assay | MTT Assay |
| Incubation Time | Not explicitly stated, typically 48-72h | 48 hours |
| IC50 Value | 1.06 µM | [Researcher to input their experimental value] |
| Positive Control | Doxorubicin (IC50 = 0.72 µM) | Doxorubicin or another standard anticancer drug |
Potential Sources of Variation:
-
Purity of the Synthesized Compound: Any impurities can affect the biological activity. Rigorous purification and characterization are essential.
-
Cell Line Authenticity and Passage Number: Cell lines can drift genetically over time. It is crucial to use authenticated cell lines from a reputable source and maintain a consistent low passage number.
-
Reagent and Media Variability: Differences in serum batches, media formulations, and other reagents can influence cell growth and drug sensitivity.
-
Assay Conditions: Minor variations in cell seeding density, incubation times, and instrumentation can lead to different results.
Conclusion: The Path Forward
This guide provides a detailed roadmap for the independent replication of a published finding on the anticancer activity of a specific thiazole derivative. By following these protocols and considering the potential sources of variability, researchers can rigorously validate existing data. Successful replication will strengthen the original findings and provide a solid foundation for further research, such as mechanism of action studies, lead optimization, and in vivo efficacy testing. In instances where replication is challenging, a systematic analysis of the experimental variables can provide valuable insights into the robustness of the original findings and the critical parameters influencing the bioactivity of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 5. encodeproject.org [encodeproject.org]
- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Imperative of Selectivity in Kinase Drug Discovery
An In-Depth Technical Guide to Assessing Kinase Inhibitor Selectivity
Protein kinases, comprising a family of over 500 enzymes in the human genome, are central regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[2] Kinase inhibitors have revolutionized cancer therapy; however, a significant challenge in their development is achieving selectivity.[3][4] The ATP-binding site, the target for most inhibitors, is highly conserved across the kinome, leading to the potential for a single compound to inhibit multiple kinases.[2][4]
This promiscuity can lead to two major consequences:
-
Therapeutic Polypharmacology: Inhibition of multiple kinases can sometimes be beneficial, for instance, by targeting redundant or parallel signaling pathways that drive disease.[3][5]
-
Off-Target Toxicity: More commonly, unintended kinase inhibition can disrupt essential cellular functions, leading to adverse side effects that limit a drug's therapeutic window.[3][5][6][7]
Therefore, rigorously assessing an inhibitor's selectivity profile against a broad panel of kinases is a cornerstone of modern drug discovery.[8][9] This guide provides a comparative overview of the key methodologies, explains the rationale behind experimental design, and presents frameworks for interpreting the resulting data.
The Kinase Selectivity Assessment Workflow
The process of characterizing a kinase inhibitor's selectivity is a tiered approach, moving from initial validation to a comprehensive kinome-wide view. This funneling strategy ensures that resources are focused on the most promising compounds.
Caption: A typical workflow for assessing kinase inhibitor selectivity.
Part 1: Biochemical Assays for Direct Measurement of Kinase Inhibition
Biochemical assays directly measure the catalytic activity of a purified kinase enzyme. They are the workhorse of selectivity profiling due to their high throughput, reproducibility, and direct measure of enzymatic inhibition.[2] These assays can be broadly categorized into activity assays, which measure product formation, and binding assays, which measure the affinity of a compound for the kinase.[2]
The Gold Standard: Radiometric Assays
Radiometric assays are widely considered the "gold standard" for their directness and sensitivity.[2][10][11][12] The principle involves tracking the transfer of a radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) to a protein or peptide substrate.[3][13]
Causality Behind the Method: This method directly measures the fundamental catalytic event without the need for modified substrates, coupling enzymes, or specific antibodies, which can sometimes introduce artifacts.[2][12] This direct measurement ensures high-quality, reproducible data and minimizes the risk of false positives or negatives that can arise from interference with detection reagents in other assay formats.[11]
Caption: Workflow for a radiometric filter binding kinase assay.
-
Reaction Setup: In a 96- or 384-well plate, combine the kinase, its specific peptide or protein substrate, and the test inhibitor (dissolved in DMSO) in an appropriate reaction buffer.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP.
-
Expert Insight: The ATP concentration is a critical variable. Testing at the ATP Kₘ value provides a sensitive measure of inhibitor potency (IC₅₀), while testing at physiological ATP concentrations (~1 mM) gives a better indication of how the inhibitor will perform in a cellular environment where it must compete with high levels of endogenous ATP.[9][12]
-
-
Incubation: Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C). The reaction time and enzyme concentration should be optimized to ensure the reaction is in the linear range (typically <20% substrate conversion).
-
Termination & Separation: Stop the reaction and spot the mixture onto a phosphocellulose filter membrane (e.g., P81 paper). The phosphorylated substrate, being charged, will bind to the paper, while the unreacted [γ-³³P]-ATP will not.[13][14]
-
Washing: Thoroughly wash the filter paper with a phosphoric acid solution to remove all unbound radiolabeled ATP.[14]
-
Detection: Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of remaining kinase activity relative to a DMSO vehicle control. Plot the percent inhibition against the logarithm of inhibitor concentration to determine the IC₅₀ value.[15][16]
High-Throughput Alternatives: Fluorescence and Luminescence-Based Assays
While robust, the handling and disposal of radioactive material can be a logistical challenge.[10] This has driven the development of numerous non-radiometric assays amenable to high-throughput screening (HTS).
-
Fluorescence Resonance Energy Transfer (FRET): These assays use a substrate labeled with a FRET donor/acceptor pair. Upon phosphorylation, a conformational change or binding of a phospho-specific antibody brings the fluorophores closer or further apart, altering the FRET signal.[3][17][18] HTRF® (Homogeneous Time-Resolved Fluorescence) is a common variant that uses long-lifetime lanthanide donors to reduce background fluorescence.[11]
-
Fluorescence Polarization (FP): This method is based on the change in the tumbling rate of a small fluorescently labeled peptide substrate upon phosphorylation and subsequent binding by a large phospho-specific antibody. The larger complex tumbles more slowly, resulting in a higher FP signal.
-
Luminescence-Based (ADP Detection): Assays like ADP-Glo™ (Promega) quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[19] The ADP is converted to ATP, which then fuels a luciferase reaction, generating a luminescent signal that is directly proportional to kinase activity.[17][19] This is a universal method as it detects the common product of all kinase reactions.[10]
-
Kinase Reaction: Set up the kinase reaction with the enzyme, substrate, ATP, and inhibitor in a multi-well plate as described for the radiometric assay. Incubate for 1 hour.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent, which simultaneously terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which converts the ADP generated by the kinase into ATP and provides the necessary components (luciferase/luciferin) for the light-generating reaction.
-
Signal Measurement: Incubate for 30-60 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Calculate IC₅₀ values as previously described.
Part 2: Interpreting Selectivity Data
After screening a compound against a large kinase panel, the data is typically presented as percent inhibition at a fixed concentration or as a series of IC₅₀ values.
Data Presentation: Comparing Selectivity Profiles
The table below illustrates a hypothetical comparison between two inhibitors. Compound A is a highly selective inhibitor of Kinase X, while Compound B is a more promiscuous inhibitor with multiple off-targets.
| Kinase Target | Compound A (IC₅₀, nM) | Compound B (IC₅₀, nM) | Kinase Family |
| Kinase X (Target) | 1.5 | 12 | TK |
| Kinase Y | >10,000 | 85 | STK |
| Kinase Z | 8,500 | 450 | TK |
| Kinase W | >10,000 | 25 | TK |
| Kinase V | >10,000 | >10,000 | STK |
| ... (400+ other kinases) | >10,000 | ... | ... |
Key Metrics for Interpretation:
-
Potency (IC₅₀): The concentration of an inhibitor required to reduce enzyme activity by 50%.[15] A lower IC₅₀ indicates higher potency.
-
Selectivity Score: A quantitative measure of promiscuity. One common metric is the S-score, which is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested.[20] A lower S-score indicates higher selectivity.
-
Kinome Tree Visualization: Mapping inhibition data onto a phylogenetic tree of the human kinome (e.g., using TREEspot™) provides an intuitive visual representation of a compound's selectivity profile, highlighting which kinase families are most affected.[21][22]
Part 3: Cellular Assays for Physiological Validation
Biochemical assays are essential but occur in a highly artificial environment. Cellular assays are a critical next step to confirm that an inhibitor can engage its target in a physiological context and exert the desired biological effect.[3]
Causality Behind the Method: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability, rapid metabolism, or active efflux.[23] Cellular assays provide a more physiologically relevant environment to assess not only target engagement but also a compound's potential off-target effects on downstream signaling pathways.[3][23]
-
Target Phosphorylation Assays: The most direct way to measure a kinase's activity in a cell is to quantify the phosphorylation of its known downstream substrate using methods like Western Blotting or specific ELISAs. A potent and selective inhibitor should reduce substrate phosphorylation in a dose-dependent manner without affecting unrelated pathways.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.
-
NanoBRET™ Target Engagement Assay: This technology measures the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase inside living cells.[6] It provides quantitative binding affinity (IC₅₀) and residence time data in a physiological setting.
Conclusion: A Multi-faceted Approach to a Critical Decision
Assessing the selectivity of a kinase inhibitor is not a single experiment but a comprehensive investigation. It requires integrating data from direct, high-quality biochemical assays with validation in more complex cellular systems. By understanding the principles and protocols of radiometric, fluorescence, and cell-based assays, researchers can build a robust data package. This allows for an informed assessment of a compound's therapeutic potential and potential liabilities, guiding the critical decisions that shape the trajectory of a drug discovery program. The ultimate goal is to identify compounds with the optimal balance of on-target potency and a clean off-target profile, maximizing the probability of clinical success.[1][8]
References
- 1. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medrxiv.org [medrxiv.org]
- 6. icr.ac.uk [icr.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 15. Services | IC50 Determination | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. bmglabtech.com [bmglabtech.com]
- 18. researchgate.net [researchgate.net]
- 19. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 20. researchgate.net [researchgate.net]
- 21. reactionbiology.com [reactionbiology.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2-(p-Tolyl)thiazol-4-yl)methanamine: A Guide for Laboratory Professionals
Hazard Assessment and Initial Precautions
(2-(p-Tolyl)thiazol-4-yl)methanamine's structure, incorporating a thiazole moiety and a primary amine, suggests potential hazards. A closely related compound, 2-Amino-4-(p-tolyl)thiazole, is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. Therefore, it is imperative to handle this compound with the same level of caution.
Immediate Safety and Handling:
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Gloves: Wear chemical-resistant gloves (nitrile or neoprene).
-
Eye Protection: Use splash goggles or safety glasses with side shields.
-
Lab Coat: A standard laboratory coat is mandatory to protect from splashes.
-
Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing dangerous reactions and ensuring correct disposal pathways.
-
Dedicated Waste Stream: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.
-
Incompatibility: Do not mix this amine-containing waste with other chemical waste streams, particularly:
-
Container Integrity: Use a container made of a material compatible with amines. High-density polyethylene (HDPE) is a suitable choice. The container must have a secure, tight-fitting lid to prevent leaks and the release of fumes[4].
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in general laboratory trash[4][5].
Step 1: Waste Collection
-
Pure Compound: If disposing of the neat compound, transfer it directly into the designated hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent pads from a spill, must also be placed in the designated waste container.
Step 2: Labeling
Proper labeling is a regulatory requirement and is critical for the safety of waste handlers. The Environmental Protection Agency (EPA) mandates that each waste container label includes:
-
The words "Hazardous Waste" [6].
-
The full chemical name: "this compound" .
-
The CAS Number: 89152-86-3 .
-
An indication of the hazards (e.g., "Toxic," "Harmful").
-
The accumulation start date.
Step 3: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA)[6].
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is cool, well-ventilated, and away from direct sunlight and heat sources[4].
-
Store the amine waste container with secondary containment to mitigate potential leaks or spills[7].
Step 4: Disposal of Empty Containers
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol)[8].
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and added to the appropriate hazardous waste container[8][9].
-
Final Disposal: Once triple-rinsed and dried, and with the label defaced or removed, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies[7].
Step 5: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup of the full waste container[4][10].
-
Maintain meticulous records of the waste generated, including quantities, dates, and disposal methods, as required by regulations[4][6].
Spill Management
In the event of a spill, preparedness is key.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your institution's safety office.
-
Contain: For small, manageable spills within a fume hood, use a spill containment kit with absorbent pads to dike the spill.
-
Neutralize (with caution): While neutralization is a potential treatment for some amine wastes, it should only be performed by trained personnel with a specific, validated procedure due to the potential for hazardous reactions.
-
Collect and Dispose: All materials used for cleanup must be collected and disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Summary of Disposal Considerations
| Waste Type | Container | Labeling | Disposal Method |
| Pure this compound | Compatible, sealed container (e.g., HDPE) | "Hazardous Waste," full chemical name, CAS#, hazards | Collection by a licensed hazardous waste contractor |
| Contaminated Labware (gloves, tips, etc.) | Same as pure compound | "Hazardous Waste," full chemical name, CAS#, hazards | Collection by a licensed hazardous waste contractor |
| Empty Stock Containers | N/A | Deface original label after cleaning | Triple rinse, collect rinsate as hazardous waste, then dispose of container per institutional policy |
| Rinsate from Cleaning | Compatible, sealed container (e.g., HDPE) | "Hazardous Waste," full chemical name, CAS#, hazards | Collection by a licensed hazardous waste contractor |
Adherence to these protocols is not merely a matter of regulatory compliance; it is a professional responsibility that underscores our commitment to safety and scientific excellence. Always consult your institution's specific waste disposal policies and your local regulations to ensure full compliance.
References
- 1. echemi.com [echemi.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. nswai.org [nswai.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. actenviro.com [actenviro.com]
A Comprehensive Guide to Personal Protective Equipment for Handling (2-(P-Tolyl)thiazol-4-YL)methanamine
This guide provides essential safety and logistical information for the handling of (2-(P-Tolyl)thiazol-4-YL)methanamine (CAS No. 89152-86-3). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental success. This document is structured to provide a deep, logical understanding of the required personal protective equipment (PPE) and associated safety protocols.
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, the recommendations herein are grounded in the known hazards of structurally similar thiazole derivatives and aromatic amines. The precautionary principle dictates that in the absence of specific data, we treat related compounds with a high degree of caution.
Understanding the Potential Hazards: A Proactive Approach to Safety
The core structure of this compound, which combines a thiazole ring with an aromatic amine, suggests a number of potential health hazards. Safety Data Sheets for analogous compounds consistently highlight the following risks:
-
Skin Irritation and Corrosion: Similar compounds are known to cause skin irritation.[1] Prolonged or repeated contact may lead to more severe effects.
-
Serious Eye Damage/Irritation: Direct contact with the eyes can cause serious irritation and, in some cases, irreversible damage.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory system.[1]
-
Harmful if Swallowed or in Contact with Skin: Acute toxicity is a concern with related compounds, indicating that ingestion or skin absorption could be harmful.
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity for safe handling.
Selecting the Appropriate Personal Protective Equipment: A Multi-layered Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following sections detail the minimum required PPE for handling this compound.
Eye and Face Protection: Your First Line of Defense
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards must be worn at all times when handling this compound in any form.
Rationale: Standard safety glasses do not provide a seal around the eyes and offer insufficient protection from splashes or airborne particles. Chemical splash goggles provide a necessary barrier to prevent accidental contact with the eyes.
For High-Risk Operations: When there is a significant risk of splashing (e.g., during transfers of large volumes, reactions under pressure, or quenching of reactive mixtures), a face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes and projectiles.
Skin and Body Protection: An Impermeable Barrier
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement for body protection.
Gloves: The choice of gloves is critical. Nitrile gloves are a common choice in a laboratory setting and provide good splash protection against a variety of chemicals. However, for prolonged contact or immersion, it is crucial to select gloves with a high resistance to aromatic amines.
Recommended Glove Types:
-
Nitrile Gloves: Suitable for short-term handling and protection against incidental splashes. Always double-glove when handling this compound.
-
Neoprene or Viton Gloves: For extended handling or when working with solutions of the compound, these materials generally offer superior chemical resistance.
Important Considerations:
-
Inspect Gloves Before Use: Always check for any signs of degradation or perforation.
-
Change Gloves Frequently: If your gloves come into contact with the compound, remove them immediately, wash your hands, and don a new pair.
-
Proper Removal: Remove gloves without touching the outer surface with your bare hands to avoid skin exposure.
Respiratory Protection: Safeguarding Your Inhalation Pathway
Respiratory protection is essential when there is a potential for airborne exposure.
When is Respiratory Protection Necessary?
-
When handling the solid compound outside of a certified chemical fume hood.
-
When generating aerosols or dusts (e.g., during weighing, scraping, or preparing solutions).
-
During a spill or emergency situation.
Types of Respiratory Protection:
-
For Powders/Dusts: A NIOSH-approved N95 or P100 particulate respirator is the minimum requirement.
-
For Vapors/Aerosols: If working with solutions or in a situation where vapors may be generated, an air-purifying respirator (APR) with organic vapor cartridges is recommended. In situations with high concentrations or unknown exposure levels, a self-contained breathing apparatus (SCBA) may be necessary.[1][2]
Operational and Disposal Protocols: Ensuring a Safe Workflow
Safe Handling Procedures
-
Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Creating Dust: When handling the solid, use techniques that minimize dust generation.
-
Use Appropriate Tools: Use spatulas and other tools that will not generate static electricity.
-
Wash Hands Thoroughly: Always wash your hands with soap and water after handling the compound, even if you were wearing gloves.
Step-by-Step PPE Protocols
Donning PPE (Putting On):
-
Put on your lab coat and ensure it is fully buttoned.
-
Put on your inner pair of gloves.
-
Put on your respiratory protection (if required).
-
Put on your chemical splash goggles (and face shield if required).
-
Put on your outer pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing PPE (Taking Off):
-
Remove your outer pair of gloves.
-
Remove your lab coat.
-
Remove your chemical splash goggles (and face shield).
-
Remove your respiratory protection.
-
Remove your inner pair of gloves.
-
Wash your hands thoroughly with soap and water.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound, including used gloves, disposable lab coats, and contaminated labware, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Guides for Enhanced Safety
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
